9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-(2-bromoethyl)-6-chloropurin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN5/c8-1-2-14-3-11-4-5(9)12-7(10)13-6(4)14/h3H,1-2H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCCWFRLVUFEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCBr)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572131 | |
| Record name | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214201-64-6 | |
| Record name | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
An In-depth Technical Guide to the Physicochemical Properties and Handling of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and safe handling. As a critical intermediate in pharmaceutical synthesis, particularly for the antiviral drug Famciclovir, a thorough understanding of its properties is paramount for its effective and safe utilization in a research and development setting.
Section 1: Chemical Identity and Molecular Structure
Nomenclature and Key Identifiers
This compound is a synthetically derived purine base.[1] Its identity is unequivocally established by the following identifiers:
-
IUPAC Name: 9-(2-bromoethyl)-6-chloropurin-2-amine[1]
-
Synonyms: It is frequently referenced as a Famciclovir Impurity or intermediate.[3][4]
Molecular Structure
The molecule's structure consists of a 2-amino-6-chloropurine core with a 2-bromoethyl group attached at the N9 position of the purine ring. This specific substitution pattern is crucial for its subsequent chemical transformations in multi-step syntheses.
Caption: 2D structure of this compound.
Section 2: Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, derived from computational models and supplier information, provides a foundational understanding of this molecule.[1]
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 276.52 g/mol | [1][3][4] |
| Monoisotopic Mass | 274.95734 Da | [1] |
| Physical State | Solid | [5] |
| Computed LogP (XLogP3-AA) | 1.4 | [1] |
| Topological Polar Surface Area | 69.6 Ų | [1] |
| Hydrogen Bond Donors | 1 (Primary Amine) | [1] |
| Hydrogen Bond Acceptors | 5 (Ring Nitrogens) | [1] |
| Rotatable Bond Count | 2 | [1] |
Elucidation of Key Parameters
-
Lipophilicity (LogP): The computed LogP value of 1.4 suggests moderate lipophilicity.[1] This property is a critical determinant of solubility. A positive LogP indicates a preference for non-polar environments, suggesting that while it has polar functional groups (amine, purine nitrogens), the chloro and bromoethyl substituents contribute to its solubility in organic solvents. This is a key consideration when selecting solvent systems for synthesis and purification.
-
Topological Polar Surface Area (TPSA): A TPSA of 69.6 Ų is indicative of a molecule that may have reasonable cell membrane permeability.[1] TPSA is a widely used metric in drug discovery to predict the transport properties of molecules. For an intermediate like this, while not the final active pharmaceutical ingredient (API), this property can influence its ease of handling and purification.
Section 3: Synthesis and Chemical Reactivity
Role as a Key Pharmaceutical Intermediate
This compound is not typically an end-product but rather a crucial building block. Its primary significance lies in its role as a precursor in the synthesis of Famciclovir, a prodrug of the antiviral agent penciclovir.[3][4][6] The bromoethyl group serves as a reactive handle for further alkylation, while the chloro group at the 6-position can be readily displaced or reduced in subsequent synthetic steps.
Synthetic Protocol: N9-Alkylation of 2-Amino-6-chloropurine
The most common route to this compound involves the direct alkylation of 2-amino-6-chloropurine. A significant challenge in purine chemistry is achieving regioselectivity, as alkylation can occur at either the N9 or the N7 position. The following protocol, adapted from patent literature, is designed to favor the desired N9 isomer.[6]
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reactor Setup: To a suitable reaction vessel, add 2-amino-6-chloropurine, a base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like Dimethylformamide (DMF).[6]
-
Causality: DMF is chosen for its ability to dissolve the purine starting material and its high boiling point, which allows the reaction to be heated. Potassium carbonate is a cost-effective base sufficient to deprotonate the purine ring, making it nucleophilic for the subsequent alkylation.[6]
-
-
Initial Heating: Heat the mixture (e.g., to 60-65°C) for a period (e.g., 1 hour) to ensure deprotonation and formation of the purine salt.[6]
-
Alkylation: Add an excess of the alkylating agent, 1,2-dibromoethane, to the reaction mixture.[6] Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours) to drive the reaction to completion.[6]
-
Causality: Using an excess of 1,2-dibromoethane ensures the reaction proceeds efficiently. The reflux temperature provides the necessary activation energy for the Sₙ2 reaction between the purine anion and the alkyl halide. The N9 position is generally favored over N7 due to steric and electronic factors, a preference that can be maximized by careful control of reaction conditions.[6]
-
-
Work-up and Isolation: After cooling, the inorganic salts (e.g., KBr, excess K₂CO₃) are removed by filtration. The DMF is then removed from the filtrate by distillation under reduced pressure.[6]
-
Purification: The crude residue is purified, typically by recrystallization from a suitable solvent such as methanol, to yield the final product.[6]
This self-validating protocol relies on standard purification techniques and analytical characterization (as described in Section 4) to confirm the identity and purity of the final product.
Section 4: Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. While raw spectra are proprietary to manufacturers, the expected outcomes are described below. Commercial suppliers typically provide a Certificate of Analysis with data from these methods.[7]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): This technique verifies the molecular structure. Expected signals would include a singlet for the C8 proton, characteristic triplets for the two methylene (-CH₂-) groups of the bromoethyl chain, and a broad singlet for the amine (-NH₂) protons.
-
Mass Spectrometry (MS): MS confirms the molecular weight. The ESI-MS spectrum would show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern due to the presence of both chlorine and bromine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A high-purity sample will show a single major peak, with any impurities appearing as separate, smaller peaks. This is critical for its use in pharmaceutical synthesis where impurity control is essential.
Section 5: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for this or structurally similar compounds.[8]
Hazard Identification
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Other: The product should be considered hazardous until fully characterized.[5] Avoid inhalation of dust.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Hygiene: Wash hands and skin thoroughly after handling. Immediately change any contaminated clothing.
Storage and Stability
-
Storage Conditions: To maintain product integrity, store in a tightly closed container in a freezer (e.g., -20°C).[5][8] The storage area should be dry and well-ventilated.[8]
-
Stability: The product is chemically stable under standard ambient conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
References
-
This compound - PubChem. National Institutes of Health. [Link]
-
This compound | Chemsrc. Chemsrc. [Link]
-
This compound 214201-64-6 | Lotusfeet Pharma. Lotusfeet Pharma. [Link]
-
9-(2-bromoethyl)9H-purin-2- amine | 214201-64-6 - SynThink Research Chemicals. SynThink Research Chemicals. [Link]
- US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents.
Sources
- 1. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:214201-64-6 | this compound | Chemsrc [chemsrc.com]
- 3. clearsynth.com [clearsynth.com]
- 4. lotusfeetpharma.com [lotusfeetpharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. fishersci.com [fishersci.com]
9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine: A Key Intermediate in the Synthesis of Famciclovir
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a critical intermediate in the industrial synthesis of famciclovir, a potent antiviral prodrug. The document delves into the strategic importance of this intermediate, detailing its synthesis, purification, and analytical characterization. The narrative emphasizes the chemical principles and experimental considerations that underpin the efficient and regioselective production of this key building block. Methodologies are presented with a focus on explaining the causality behind procedural choices, ensuring a thorough understanding for researchers and process chemists in the field of antiviral drug development.
Introduction: The Strategic Role in Famciclovir Synthesis
Famciclovir is an orally administered prodrug of the antiviral agent penciclovir, which is active against various herpesvirus infections.[1] The efficacy of famciclovir hinges on its efficient in vivo conversion to penciclovir. The synthesis of famciclovir involves the construction of a purine core with a specific acyclic side chain at the N-9 position. The intermediate, this compound, serves as a pivotal electrophilic synthon, enabling the introduction of the required side chain with high regioselectivity.
The primary challenge in the alkylation of purine derivatives is controlling the site of substitution, as reactions can occur at either the N-9 or N-7 position of the purine ring.[1] The synthesis of this compound from 2-amino-6-chloropurine represents a key strategic step that effectively installs the bromoethyl group at the desired N-9 position, paving the way for subsequent elaboration into the final famciclovir structure. One patented method reports that the use of 1,2-dibromoethane in the alkylation of 2-amino-6-chloropurine leads to a favorable N-9 to N-7 isomer ratio of 15-20:1.[2]
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 9-(2-bromoethyl)-6-chloropurin-2-amine | [3] |
| CAS Number | 214201-64-6 | [3][4][5] |
| Molecular Formula | C7H7BrClN5 | [3][4] |
| Molecular Weight | 276.52 g/mol | [3][4] |
| Canonical SMILES | C1=C2C(=NC(=N1)Cl)N(C=N2)CCBr | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-6-chloropurine with an excess of 1,2-dibromoethane. Understanding the reaction mechanism is crucial for optimizing yield and regioselectivity.
The Challenge of Regioselectivity in Purine Alkylation
Direct alkylation of purines can lead to a mixture of N-7 and N-9 isomers.[6][7] The thermodynamically more stable N-9 regioisomer is generally the major product.[8] However, the ratio of these isomers is highly dependent on reaction conditions such as the solvent, base, and the nature of the alkylating agent.[9] For the synthesis of famciclovir, maximizing the formation of the N-9 isomer is paramount to avoid costly and difficult purification steps.[1]
Synthetic Pathway and Causality
The preferred industrial synthesis involves the reaction of 2-amino-6-chloropurine with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 3. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. lotusfeetpharma.com [lotusfeetpharma.com]
- 6. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Novel Purine Derivatives from 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
This guide provides an in-depth exploration of the synthetic pathways for creating novel purine derivatives, starting from the versatile building block, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. Purine analogues are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
The strategic importance of this compound lies in its dual reactive sites: the electrophilic carbon of the bromoethyl group at the N9 position and the highly susceptible C6 position for nucleophilic aromatic substitution. This allows for a modular and divergent synthetic approach to a diverse library of new chemical entities.
Foundational Principles: Reactivity of the Purine Core
The purine scaffold, a fusion of pyrimidine and imidazole rings, possesses a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the purine ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2, C6, and C8 positions. The chlorine atom at the C6 position of our starting material is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA r).[4][5]
Simultaneously, the N9-bromoethyl side chain provides a reactive handle for introducing a wide array of functionalities through nucleophilic substitution of the bromide ion. The choice of reaction conditions, such as solvent, base, and temperature, is critical in controlling the regioselectivity of these transformations.[6]
Strategic Synthetic Pathways
The synthesis of novel purine derivatives from this compound can be strategically divided into two main approaches: modification at the C6 position followed by reaction at the N9-side chain, or vice-versa. A third approach involves simultaneous or one-pot modifications at both sites.
Pathway A: Sequential Modification Starting at C6
This is often the preferred route as the reactivity of the C6-chloro group can be influenced by the nature of the substituent on the N9-side chain.
Workflow for Pathway A
Caption: Sequential synthesis via initial C6 modification.
Experimental Protocol: C6-Amino Substitution
This protocol details the synthesis of a 6-amino substituted purine derivative, a common scaffold in bioactive molecules.
Step 1: Synthesis of 9-(2-Bromoethyl)-N6-benzyl-9H-purine-2,6-diamine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure: a. To a solution of this compound in n-butanol, add benzylamine and DIPEA. b. Heat the reaction mixture to 120 °C and stir for 12 hours.[7] c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[7]
-
n-Butanol: A high-boiling point solvent is chosen to facilitate the reaction at an elevated temperature, which is often necessary for SNA r reactions with less reactive amines.[7]
Pathway B: Sequential Modification Starting at the N9-Side Chain
This approach is advantageous when the desired functionality at the C6 position might be sensitive to the conditions required for modifying the side chain.
Workflow for Pathway B
Caption: Sequential synthesis via initial N9 side-chain modification.
Experimental Protocol: N9-Azidoethyl Intermediate
The introduction of an azide group provides a versatile handle for further transformations, such as click chemistry or reduction to an amine.
Step 1: Synthesis of 9-(2-Azidoethyl)-6-chloro-9H-purin-2-amine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) (solvent)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure: a. Dissolve this compound in DMF. b. Add sodium azide to the solution and stir the mixture at room temperature for 24 hours. c. Monitor the reaction by TLC. d. Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product. e. Filter the solid, wash with water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Sodium Azide: A highly nucleophilic source of the azide ion.
-
DMF: A polar aprotic solvent that effectively dissolves both the purine substrate and the inorganic azide salt, facilitating the SN2 reaction.
Characterization of Novel Purine Derivatives
The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
| Technique | Purpose | Expected Observations for a Hypothetical Product: 9-(2-Azidoethyl)-N6-benzyl-9H-purine-2,6-diamine |
| ¹H NMR | To determine the number and connectivity of protons. | Signals corresponding to the purine ring protons (H2 and H8), the ethyl bridge protons, the benzyl group protons, and the amine protons.[8][9][10] |
| ¹³C NMR | To identify the carbon skeleton. | Resonances for all unique carbon atoms in the purine core, the ethyl side chain, and the benzyl substituent.[7][9][11] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the product, along with characteristic fragment ions.[8][12] |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching (amines), C=N and C=C stretching (purine ring), and the azide (N₃) stretch.[10] |
Data Interpretation Logic
Caption: Workflow for structural confirmation of synthesized compounds.
Therapeutic Potential and Future Directions
The synthesized purine derivatives can be screened for a variety of biological activities. For instance, many 2,6,9-trisubstituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), enzymes often dysregulated in cancer.[1] The introduction of different substituents allows for the fine-tuning of potency and selectivity against specific biological targets.
Future work could involve the exploration of a wider range of nucleophiles for substitution at the C6 and N9-side chain positions. Furthermore, advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce carbon-carbon and carbon-nitrogen bonds at the C6 position, further expanding the chemical space of accessible purine derivatives.[13][14]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel purine derivatives. The strategic and controlled modification of its two key reactive sites opens the door to a vast library of compounds with significant therapeutic potential. The methodologies and principles outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of new chemical entities for drug discovery and development.
References
- A Technical Guide to Purine Derivatives in Medicinal Chemistry. Benchchem.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temper
- Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction.
- Regioselective alkylation reaction of purines under microwave Irradiation.
- Synthesis and Medicinal Uses of Purine. Pharmaguideline.
- Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution.
- Purines: reactions and synthesis. Taylor & Francis.
- Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives.
- Purine analogue. Wikipedia.
- Purine Analogs. NCBI Bookshelf.
- Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube.
- Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Deriv
- Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society.
- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.
- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
- Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET.
- Preparation of famciclovir and other purine derivatives.
- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- 9-(2-bromoethyl)9H-purin-2- amine. SynThink Research Chemicals.
- Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects.
- NMR studies of purines.
- Synthesis Of2-Alkylthio-6-Amino-9-Substituted Purines. Globe Thesis.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
- This compound.
- Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed.
- This compound. Clearsynth.
- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.
- This compound. Simson Pharma Limited.
- This compound 214201-64-6. Lotusfeet Pharma.
- Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. jchps.com [jchps.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Application of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the medicinal chemistry applications of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine, a versatile and highly functionalized purine scaffold. We will dissect the strategic importance of its key reactive sites—the C6-chloro substituent and the N9-bromoethyl side chain—and elucidate how these features are exploited in the synthesis of diverse bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights into the design, synthesis, and potential therapeutic applications of novel compounds derived from this pivotal intermediate. We will delve into its established role in antiviral drug synthesis, as well as its burgeoning potential in the development of anticancer agents, particularly kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to empower researchers in their quest for novel therapeutics.
Introduction: The Purine Scaffold in Drug Discovery
The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically significant molecules, including nucleic acids and signaling molecules like ATP. Consequently, synthetic purine analogs have been a fertile ground for the discovery of novel therapeutic agents that can modulate fundamental cellular processes.[1] These analogs often function as antimetabolites, interfering with nucleic acid synthesis and cellular proliferation, which has led to their successful application in antiviral and anticancer therapies.[1]
Within this landscape, this compound emerges as a particularly valuable starting material. Its trifunctional nature—an amino group at C2, a reactive chlorine atom at C6, and a bromoethyl group at N9—provides a rich platform for combinatorial derivatization, enabling the systematic exploration of chemical space to optimize biological activity.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 214201-64-6 | [2] |
| Molecular Formula | C₇H₇BrClN₅ | [3] |
| Molecular Weight | 276.52 g/mol | [3] |
| IUPAC Name | 9-(2-bromoethyl)-6-chloropurin-2-amine | [3] |
The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane. This reaction is a critical first step in the synthesis of the antiviral drug famciclovir.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound via N-alkylation of 2-amino-6-chloropurine.
Materials:
-
2-amino-6-chloropurine
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 2-amino-6-chloropurine (33.9 g, 0.2 mol), potassium carbonate (69 g, 0.5 mol), and DMF (340 mL).
-
Heat the mixture to 60-65 °C and stir for 1 hour.
-
Add 1,2-dibromoethane (112.8 g, 0.6 mol) to the reaction mixture.
-
Increase the temperature to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate by distillation under reduced pressure to remove the DMF.
-
Dissolve the residue in methanol (170 mL) and cool to 0-5 °C to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.
Causality of Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the purine nitrogen, facilitating nucleophilic attack on the 1,2-dibromoethane. Potassium carbonate is a suitable choice as it is inexpensive, effective, and easily removed by filtration.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solubilizes the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
-
Excess 1,2-dibromoethane: Using an excess of the alkylating agent helps to drive the reaction to completion and minimize the formation of di-alkylated byproducts.
-
Crystallization: The purification by crystallization from methanol is an efficient method to obtain the product in high purity.
Potential Applications in Antiviral Drug Discovery
The most well-documented application of this compound is as a key intermediate in the synthesis of famciclovir, a prodrug of the antiviral agent penciclovir. Famciclovir is effective against various herpesvirus infections.[1]
Synthesis of Famciclovir
The synthesis of famciclovir from this compound involves a multi-step process that showcases the versatility of this intermediate.
Diversification for Novel Antiviral Agents
The synthetic route to famciclovir highlights two key reactive handles on the this compound scaffold that can be exploited for the synthesis of other potential antiviral agents:
-
The Bromoethyl Side Chain: The bromine atom is a good leaving group, readily displaced by nucleophiles. This allows for the introduction of a wide variety of side chains at the N9 position, which is crucial for interacting with viral enzymes.
-
The C6-Chloro Substituent: The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, enabling modification of the purine core to enhance antiviral activity and selectivity.
Emerging Applications in Anticancer Drug Development
Purine analogs are well-established as anticancer agents, and the 2,6,9-trisubstituted purine scaffold is a promising area for the development of novel therapeutics, particularly kinase inhibitors.[4][5] this compound is an excellent starting material for accessing this chemical space.
Rationale for Targeting Kinases
Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The purine scaffold mimics the adenine core of ATP, the natural substrate for kinases, allowing purine analogs to act as competitive inhibitors.
Synthetic Strategies for Anticancer Purine Derivatives
The synthesis of potent anticancer purine derivatives from this compound typically involves a two-pronged approach:
-
Modification at the C6 Position: The chlorine atom is displaced by various nucleophiles, often bulky aromatic or heteroaromatic groups, to enhance binding affinity and selectivity for the target kinase.
-
Functionalization of the N9-ethyl Side Chain: The terminal bromine is replaced with other functional groups to modulate physicochemical properties and explore additional interactions within the kinase active site.
Experimental Protocol: Synthesis of a 6-Arylpiperazinyl-9-(2-azidoethyl)-2-aminopurine Derivative
Objective: To synthesize a potential kinase inhibitor by sequential modification of the C6 and N9 positions.
Materials:
-
This compound
-
1-(4-Fluorophenyl)piperazine
-
Sodium azide (NaN₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Dimethyl sulfoxide (DMSO)
Procedure:
Step 1: Nucleophilic Aromatic Substitution at C6
-
To a solution of this compound (1.0 mmol) in n-butanol (10 mL), add 1-(4-fluorophenyl)piperazine (1.2 mmol) and DIPEA (2.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-(2-bromoethyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-9H-purin-2-amine.
Step 2: Nucleophilic Substitution at the Bromoethyl Chain
-
Dissolve the product from Step 1 (1.0 mmol) in DMSO (5 mL).
-
Add sodium azide (1.5 mmol) and stir the mixture at 60 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Causality of Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to scavenge the HCl generated during the SNAr reaction without competing with the piperazine nucleophile.
-
n-Butanol: A high-boiling polar solvent is suitable for the high-temperature SNAr reaction.
-
Sodium Azide: A potent nucleophile for the SN2 displacement of the bromide. The resulting azide can be further functionalized, for example, by reduction to an amine or through click chemistry.
-
DMSO: A polar aprotic solvent that is ideal for the SN2 reaction with sodium azide.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,6,9-trisubstituted purine scaffold has yielded valuable SAR data for the development of potent and selective kinase inhibitors.
| Position | Modification | Impact on Anticancer Activity | Reference |
| C6 | Arylpiperazinyl groups | Generally beneficial for cytotoxic activity. | [4] |
| C2 | Bulky substituents | Generally unfavorable for cytotoxic activity. | [4] |
| N9 | Alkyl chains with terminal functional groups | Modulates physicochemical properties and can influence selectivity. | [5] |
Future Directions and Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. While its role in the synthesis of the antiviral drug famciclovir is well-established, its potential in the development of novel anticancer agents, particularly kinase inhibitors, is an exciting and rapidly evolving field. The ability to selectively and sequentially modify the C6 and N9 positions allows for the generation of large and diverse compound libraries for high-throughput screening and lead optimization. Future research will likely focus on exploring a wider range of substitutions at both positions, employing advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions to further expand the accessible chemical space. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable purine scaffold.
References
-
Burbano, D., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15374493, this compound. Retrieved from [Link]
-
Orozco, M., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(15), 4478. [Link]
- Tullis, D., et al. (2006).
Sources
- 1. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine: A Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The purine ring, the core component of adenine in adenosine triphosphate (ATP), represents a "privileged scaffold" in the design of kinase inhibitors.[2] Its inherent ability to mimic the natural substrate allows for competitive binding within the highly conserved ATP-binding pocket of kinases, thereby disrupting the phosphotransfer reaction that drives cellular signaling cascades.[3][4] The strategic derivatization of the purine core at its various positions—notably C2, C6, and N9—has yielded a multitude of potent and selective kinase inhibitors, including groundbreaking therapies.[2][5] This guide provides an in-depth technical overview of 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine, a key intermediate that offers medicinal chemists a strategic entry point for creating diverse libraries of 2,6,9-trisubstituted purine-based kinase inhibitors.
Core Precursor: this compound
This compound (Chemical Formula: C7H7BrClN5) is a synthetic purine derivative that is not naturally occurring.[6][7][8] Its value lies in its trifunctional nature, presenting three distinct points for chemical modification:
-
C6-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents, most commonly amines.
-
C2-Amino Group: While less reactive than the C6-chloro position, it can be functionalized, often through reactions like acylation or further substitution, to modulate binding affinity and selectivity.
-
N9-(2-Bromoethyl) Group: A reactive alkyl halide side chain that serves as an electrophilic handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of solvent-exposed regions of the kinase active site or the attachment of solubilizing groups.
This combination of reactive sites makes it a highly versatile precursor for building libraries of kinase inhibitors with tailored pharmacological profiles.
Synthesis of the Precursor: Regioselective N9-Alkylation
The synthesis of this compound is typically achieved through the N9-alkylation of 2-amino-6-chloropurine. A persistent challenge in purine chemistry is controlling the regioselectivity of alkylation, as reactions can occur at both the N9 and N7 positions, leading to isomeric mixtures that are often difficult to separate.[9]
The preferential formation of the desired N9 isomer is a critical step, often dictated by steric and electronic factors, as well as reaction conditions.[10] Generally, the N9 position is thermodynamically favored. A common strategy involves the reaction of 2-amino-6-chloropurine with an excess of 1,2-dibromoethane in the presence of a base.
Workflow for N9-Alkylation
Caption: General workflow for the synthesis of the title precursor.
Detailed Experimental Protocol
The following protocol is a representative example based on established methodologies for N9-alkylation of purines.[11]
-
Reaction Setup: To a solution of 2-amino-6-chloropurine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2.5 equivalents).
-
Initial Heating: Heat the mixture (e.g., to 60-65°C) for a period (e.g., 1 hour) to facilitate the deprotonation of the purine ring.
-
Alkylation: Add an excess of 1,2-dibromoethane (3 equivalents) to the reaction mixture. The use of excess alkylating agent drives the reaction towards completion and helps to minimize dialkylation.
-
Reaction Progression: Heat the resulting mixture under reflux for an extended period (e.g., 24 hours) to ensure complete conversion. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TTC).
-
Work-up: After cooling the reaction mixture to room temperature, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified, typically by recrystallization from a suitable solvent system (e.g., methanol/water), to yield the pure this compound product.[11]
Self-Validating System: The success of this protocol is validated by the clear separation of the product from the starting material and the N7-isomer on TLC, and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) which will show the characteristic signals for the bromoethyl group and the correct purine scaffold shifts.
Derivatization Strategies for Kinase Inhibitor Synthesis
The true utility of this compound is realized in its sequential derivatization to generate libraries of 2,6,9-trisubstituted purines. The differential reactivity of the C6-chloro and N9-bromoethyl groups allows for a controlled, stepwise synthesis.
General Synthetic Pathway
Caption: A typical two-step derivatization strategy.
Step 1: C6-Substitution via Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C6 position is highly susceptible to nucleophilic attack. This step is typically performed first and is crucial for installing the moiety that will often interact with the "hinge region" of the kinase active site. A wide range of primary and secondary amines can be used to generate diverse C6-substituted analogues.
-
Causality behind Experimental Choices: The choice of a polar protic solvent like n-butanol or isopropanol and elevated temperatures is to facilitate the SNAr reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Step 2: N9-Side Chain Modification
The bromoethyl group at the N9 position is a versatile electrophile. It can react with a plethora of nucleophiles (e.g., alcohols, thiols, amines) to introduce a second point of diversity. This modification is often used to improve solubility, modulate pharmacokinetic properties, or to probe for additional interactions within the solvent-exposed region of the ATP-binding pocket.
-
Causality behind Experimental Choices: These reactions are standard nucleophilic substitutions. The choice of solvent and base depends on the nature of the nucleophile. For instance, reacting with an alcohol might be performed under Williamson ether synthesis conditions.
Application in the Synthesis of Olomoucine and Roscovitine Analogs
While not directly synthesized from the bromoethyl precursor, the well-known cyclin-dependent kinase (CDK) inhibitors Olomoucine and Roscovitine (Seliciclib) serve as excellent examples of the 2,6,9-trisubstituted purine class.[5][12][13] The structural motifs in these compounds highlight the importance of the substitutions that can be achieved starting from precursors like this compound.
-
Olomoucine: 6-(benzylamino)-2-[(2-hydroxyethyl)amino]-9-methylpurine[5]
-
Roscovitine: 6-(benzylamino)-2(R)-[[1-(hydroxymethyl)propyl]amino]-9-isopropylpurine[5]
These structures demonstrate the typical derivatization pattern: a bulky hydrophobic group at C6 (benzylamino), a hydrogen-bond donating group at C2, and a small alkyl group at N9. The N9-substituent, in particular, is critical for orienting the inhibitor within the active site. The bromoethyl group on our precursor provides a reactive handle to install a variety of such groups, or more complex side chains.
Structure-Activity Relationship (SAR) Insights
Studies on purine-based kinase inhibitors have revealed several key SAR principles:[3][4]
| Position | Substitution Type | Impact on Activity | Rationale |
| C6 | Bulky, often aromatic, amines (e.g., benzylamine) | Generally increases potency | Forms key hydrogen bonds with the kinase hinge region and occupies a hydrophobic pocket. |
| C2 | Small, hydrogen-bond donating groups (e.g., small amino alcohols) | Often crucial for potency and selectivity | Forms additional hydrogen bonds with the enzyme, deepening the interaction.[5] |
| N9 | Small alkyl groups (e.g., methyl, isopropyl) or functionalized chains | Modulates potency and physical properties | Orients the molecule in the ATP pocket; can be modified to improve solubility or target solvent-exposed regions. |
| N1, N3, N7 | Unsubstituted | Generally required to remain free | These nitrogens often act as hydrogen bond acceptors, mimicking the adenine of ATP.[5] |
Mechanism of Action: Competitive ATP Inhibition
The vast majority of purine-based kinase inhibitors function as ATP-competitive inhibitors. They bind reversibly to the ATP-binding site of the kinase, preventing the natural substrate from binding and halting the phosphorylation of downstream target proteins.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion
This compound is a strategically designed chemical precursor that provides an efficient and versatile platform for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for controlled, sequential modifications at the C6, C2, and N9 positions, enabling the rapid generation of diverse chemical libraries. By understanding the principles of regioselective synthesis and the structure-activity relationships of the purine scaffold, researchers can leverage this powerful intermediate to develop next-generation therapeutics targeting the vast and clinically significant kinase family.
References
- Jain, R., & Singh, R. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. PubMed.
- ResearchGate. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors.
- Havlíček, L., Hanuš, J., Veselý, J., Leclerc, S., Meijer, L., Shaw, G., & Strnad, M. (1997). Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry, 40(4), 408–412.
- Dembitsky, V. M. (2009). Purine Analogues as Kinase Inhibitors: A Review. PubMed.
- Robins, M. J., & Zhong, M. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.
- Robins, M. J., & Zhong, M. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
- National Center for Biotechnology Information. This compound.
- ResearchGate. (n.d.). Chemical structures of olomoucine (OLO), R-roscovitine (ROS),...
- Lotusfeet Pharma. (n.d.). This compound 214201-64-6. Lotusfeet Pharma.
- Clearsynth. (n.d.). This compound | CAS No. 214201-64-6. Clearsynth.
- Strnad, M., Havlíček, L., Kryštof, V., & Hajdúch, M. (n.d.).
- Google Patents. (2006). US20060264629A1 - Preparation of famciclovir and other purine derivatives.
- Labiotech.eu. (2025).
Sources
- 1. labiotech.eu [labiotech.eu]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds / Journal of Medicinal Chemistry, 1997 [sci-hub.box]
- 6. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lotusfeetpharma.com [lotusfeetpharma.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Strategic Guide to the Design and Evaluation of Bioisosteres of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic exploration of bioisosteres for the lead compound 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets.[1][2][3] The title compound, featuring a reactive bromoethyl group, presents a unique starting point for the development of both covalent and non-covalent inhibitors. This document outlines a rational, multi-pronged strategy for bioisosteric modification at key positions of the molecule—the 6-chloro substituent, the 9-(2-bromoethyl) side chain, the purine core, and the 2-amino group. By explaining the causality behind experimental choices, providing detailed synthetic and biological evaluation protocols, and grounding all claims in authoritative references, this guide serves as an in-depth resource for accelerating lead optimization campaigns.
Introduction
Bioisosterism is a cornerstone of modern drug design, involving the strategic replacement of molecular fragments to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity.[4][5][6] This strategy allows for the fine-tuning of a lead compound's properties while preserving its desired biological activity.[7][8][9] The lead compound, this compound, is a trisubstituted purine.[10][11] Such scaffolds are frequently explored as inhibitors for enzymes like kinases and polymerases, or as modulators of protein-protein interactions.[1][2][12] The presence of the 2-bromoethyl group suggests a potential mechanism as a covalent modifier, while the 6-chloro position is a key interaction point and a common site for synthetic elaboration.[13][14][15]
This guide provides a systematic approach to dissecting the lead compound and exploring its bioisosteric space. The objective is to empower research teams to rationally design next-generation analogs with superior therapeutic potential by modulating potency, selectivity, and drug-like properties.
Chapter 1: Analysis of the Lead Compound: this compound
A thorough understanding of the lead compound's structure-activity relationship (SAR) is paramount. Each functional group contributes to the molecule's overall physicochemical and pharmacological profile.
-
The Purine Core: This bicyclic heterocycle mimics endogenous nucleobases (adenine, guanine) and serves as the primary scaffold for interaction with ATP-binding sites in enzymes like kinases.[1][3] Its aromatic nature allows for π-stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors.
-
The 2-Amino Group: This group is a critical hydrogen bond donor, likely forming a key interaction with a hydrogen bond acceptor (e.g., a backbone carbonyl) in the target protein. Its modification can fine-tune binding affinity and selectivity.
-
The 6-Chloro Substituent: The chlorine atom is an electron-withdrawing group and a potential halogen bond donor. It occupies a crucial vector in the binding pocket. This position is synthetically versatile, as the chlorine can be readily displaced by various nucleophiles, making it a prime target for modification.[13][14]
-
The 9-(2-Bromoethyl) Side Chain: This is the most reactive portion of the molecule. The bromoethyl group is an electrophile, capable of forming a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on a target protein.[12][16] This can lead to irreversible inhibition, which offers advantages in potency and duration of action but carries risks of off-target reactivity.
The first step in a bioisosteric exploration is to map these pharmacophoric elements and hypothesize their roles in target engagement.
Caption: Key pharmacophoric sites of the lead compound.
Chapter 2: A Rational Approach to Bioisosteric Replacement
The goal of bioisosteric replacement is to systematically probe the chemical space around the lead compound to improve its drug-like properties.[7][9][17] This should be done in a modular fashion, modifying one part of the molecule at a time to generate clear, interpretable SAR data.
2.1 Bioisosteres for the 6-Chloro Group
The 6-position of the purine ring is a critical determinant of selectivity among many enzyme families. Replacing the chloro group can modulate steric and electronic properties.
Rationale: To explore the size and electronic tolerance of the binding pocket, improve selectivity, and potentially alter metabolic stability.
| Bioisostere Type | Examples | Rationale / Intended Effect |
| Classical (Halogens) | -F, -Br, -I | Fine-tune halogen bonding potential and lipophilicity. Fluorine can improve metabolic stability.[18][19] |
| Classical (Other) | -CN, -CF₃ | Modulate electronic properties; -CN is a strong H-bond acceptor; -CF₃ increases lipophilicity. |
| Non-Classical (Small Alkyl/Alkoxy) | -CH₃, -OCH₃, -cyclopropyl | Probe for steric tolerance; remove halogen for potential safety benefits. |
| Non-Classical (Heterocycles) | Pyridine, Pyrazole, Oxazole | Introduce new H-bonding vectors and improve solubility. |
| Non-Classical (Amino/Thiol) | -NH₂, -NHR, -SR | Introduce H-bond donors/acceptors; thiols can form disulfide bonds or coordinate metals. |
2.2 Bioisosteres for the 9-(2-Bromoethyl) Side Chain
This side chain dictates the compound's reactivity. Bioisosteric replacement here is a critical strategy to either tune the covalent interaction or convert the inhibitor to a reversible modality.
Rationale: To modulate reactivity, improve selectivity for the target nucleophile, enhance stability, or switch to a non-covalent binding mode.
| Bioisostere Type | Examples | Rationale / Intended Effect |
| Alternative Electrophiles | -CH₂CH₂Cl, -CH₂CH₂OMs | Alter leaving group ability and reaction kinetics. |
| Targeted Covalent Warheads | Acrylamide, Vinyl sulfone | Softer electrophiles that are more selective for cysteine residues.[12] |
| Latent Electrophiles | Terminal alkyne | Can be activated in the binding pocket, potentially reducing off-target reactivity.[12] |
| Reversible Covalent Warheads | Cyanamide, Nitrile | Form a reversible covalent bond with the target. |
| Non-Covalent Replacements | -CH₂CH₂OH, -CH₂CH₂NH₂, -CH₂-cyclopropyl | Remove reactivity entirely; introduce groups capable of forming H-bonds or hydrophobic interactions. |
2.3 Bioisosteres for the Purine Core (Scaffold Hopping)
Replacing the purine core itself is a more drastic but powerful strategy known as "scaffold hopping." This can unlock novel intellectual property and dramatically alter properties like solubility and selectivity.
Rationale: To access novel chemical space, improve physical properties, and escape patent-protected scaffolds.
| Scaffold Family | Examples | Rationale / Intended Effect |
| Deazapurines | 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) | Removes a hydrogen bond acceptor (N7), which can significantly impact kinase selectivity profiles. |
| Azapurines | 8-Azapurine (v-Triazolo[4,5-d]pyrimidine) | Alters the geometry and electronic distribution of the core. |
| Other Fused Heterocycles | Pyrazolo[3,4-d]pyrimidine, Imidazo[1,2-a]pyridine | Provide diverse geometries and H-bonding patterns, potentially leading to novel binding modes.[20] |
Chapter 3: Synthetic Strategies and Protocols
A robust and flexible synthetic plan is essential for efficiently generating a library of analogs. The 6-chloropurine core is a common and versatile intermediate.[13][14][15][21]
3.1 General Synthetic Workflow
The proposed workflow allows for late-stage diversification, a key principle in efficient library synthesis.
Caption: A modular synthetic workflow for analog generation.
3.2 Example Protocol: Synthesis of 9-(2-Bromoethyl)-6-methyl-9H-purin-2-amine
This protocol describes a representative synthesis of a C6-methyl analog via a Suzuki coupling reaction. This method serves as a self-validating system, where successful synthesis of this well-characterized transformation provides confidence in the overall synthetic approach.
Step 1: N9-Alkylation of 2-Amino-6-chloropurine
-
To a stirred suspension of 2-amino-6-chloropurine (1.0 eq) in dry DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1,2-dibromoethane (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Step 2: Suzuki Coupling for C6-Methylation
-
In a microwave vial, combine this compound (1.0 eq), methylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).
-
Add a suitable base (e.g., Na₂CO₃, 2.0 eq) and a solvent mixture (e.g., Dioxane/Water 4:1).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by silica gel chromatography or preparative HPLC.
Characterization and Quality Control: The identity and purity of the final compound must be rigorously confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC/UPLC: To determine purity, which should typically be >95% for biological testing.
Chapter 4: Biological Evaluation Workflow
A tiered, systematic screening cascade is crucial for efficiently identifying promising candidates from the synthesized library.
Caption: Tiered workflow for biological evaluation of new analogs.
Protocols:
-
Primary Biochemical Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the primary target enzyme.
-
Method (Example for a Kinase): Utilize a time-resolved fluorescence energy transfer (TR-FRET) or luminescence-based assay (e.g., Kinase-Glo®) to measure ATP consumption or substrate phosphorylation. Test compounds over a 10-point dose-response curve.
-
-
Cell-Based Potency Assay:
-
Objective: To confirm that biochemical activity translates to a cellular context.
-
Method: Use a relevant cancer cell line known to be dependent on the target kinase. Treat cells with the compounds for 72 hours and measure cell viability using a reagent like CellTiter-Glo® to determine the half-maximal effective concentration (EC₅₀).
-
-
Mechanism of Action (for covalent analogs):
-
Objective: To confirm covalent modification of the target protein.
-
Method: Incubate the purified target protein with the compound. Analyze the protein by intact protein mass spectrometry (e.g., LC-Q-TOF MS). A mass shift corresponding to the molecular weight of the compound confirms covalent adduction.
-
-
In Vitro ADMET Profiling:
-
Objective: To assess the drug-like properties of the most promising leads.
-
Protocols:
-
Kinetic Solubility: Measure solubility in phosphate-buffered saline (PBS) using nephelometry.
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its disappearance over time by LC-MS/MS to determine half-life (t₁/₂).
-
Permeability: Assess permeability using an artificial membrane assay like PAMPA.
-
-
Conclusion
The exploration of bioisosteres for this compound is a scientifically rigorous process that requires a blend of rational design, synthetic execution, and systematic biological evaluation. By dissecting the lead compound into its core functional components and methodically replacing each with a well-reasoned set of bioisosteres, researchers can efficiently navigate the complex chemical space. This guide provides a foundational strategy to de-risk and accelerate the lead optimization process, ultimately increasing the probability of identifying a clinical candidate with a superior therapeutic profile. The principles and protocols outlined herein are designed to be adaptable, providing a robust framework for any drug discovery program centered on a purine-based scaffold.
References
- Seba M C. A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs.
- Sharma et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025.
-
Jayashree BS, Nikhil PS, Paul S. Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry. 2022;18(9):915-925. [Link]
- Bhatia et al. A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Pharmacologyonline. 2011;1:272-299.
-
Jayashree BS, Nikhil PS, Paul S. Bioisosterism in Drug Discovery and Development - An Overview. PubMed. [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. [Link]
-
Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. Flintbox. [Link]
-
Purine-Scaffold Hsp90 Inhibitors. PubMed Central. [Link]
-
Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]
-
Gaikwad PL, Gandhi PS, Jagdale DM, Kadam VJ. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012;2(4). [Link]
- 6-chloropurine.
-
Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
This compound. PubChem. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. [Link]
Sources
- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 4. ctppc.org [ctppc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Bioisosterism in Drug Discovery and Development - An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemimpex.com [chemimpex.com]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. UT technology: Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery [utotc.technologypublisher.com]
- 17. elearning.uniroma1.it [elearning.uniroma1.it]
- 18. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Page loading... [guidechem.com]
A Technical Guide on the Strategic Utility of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine in Modern Antiviral Drug Discovery
Abstract
The relentless pursuit of novel antiviral therapeutics necessitates a deep understanding of the molecular scaffolds that serve as foundational building blocks for drug synthesis. Purine analogs, due to their structural resemblance to endogenous nucleosides, have historically been a highly successful class of antiviral agents.[1][2] This technical guide focuses on a specific, highly versatile intermediate: 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS: 214201-64-6). We will delineate its critical role not as an active antiviral agent itself, but as a strategically vital precursor in the synthesis of potent antiviral compounds, most notably in the development of prodrugs like Famciclovir. This document provides an in-depth analysis of its chemical properties, synthetic utility, and the mechanistic basis for the antiviral activity of its derivatives. Detailed experimental protocols are provided for researchers and drug development professionals to leverage this compound's potential in creating next-generation antiviral candidates.
Introduction: A Privileged Scaffold in Antiviral Chemistry
The purine core is a cornerstone of medicinal chemistry, forming the basis for numerous drugs that target fundamental cellular processes like DNA and RNA synthesis.[3] In virology, purine analogs function as antimetabolites, competitively inhibiting viral polymerases or acting as chain terminators to halt viral replication.[3]
Introducing this compound: A Key Synthetic Intermediate
This compound is a substituted guanine analog. Its significance in drug discovery lies in the strategic placement of three key functional groups: a reactive chloro group at the C6 position, a versatile bromoethyl group at the N9 position, and an amino group at the C2 position. This specific arrangement makes it an ideal starting material for creating extensive libraries of N9- and C6-substituted purine derivatives for antiviral screening.[4][5] Notably, it is a recognized intermediate in the synthesis of Famciclovir, a prodrug of the potent anti-herpesvirus agent Penciclovir.[6][7][8]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 214201-64-6 | [9][10] |
| Molecular Formula | C₇H₇BrClN₅ | [9][11] |
| Molecular Weight | 276.52 g/mol | [7][9] |
| Appearance | Off-white to yellow powder | [6] |
| IUPAC Name | 9-(2-bromoethyl)-6-chloropurin-2-amine | [9] |
The Synthetic Versatility of a Multi-Functional Scaffold
The power of this compound stems from its capacity to undergo sequential, regioselective modifications. The different reactivities of the chloro and bromo substituents allow for a stepwise construction of complex side chains crucial for biological activity.
The Role of Key Functional Groups
-
C6-Chloro Group: This is a highly effective leaving group, susceptible to nucleophilic aromatic substitution. It allows for the introduction of a wide variety of substituents, including alkoxy, aryloxy, and amino groups. This position is critical for modulating interactions with the target viral enzyme. For instance, in the synthesis of Penciclovir from Famciclovir, this chloro-group is ultimately replaced by a hydrogen (via hydrogenation) and then oxidized in the liver to the hydroxyl group of a guanine base.[12]
-
N9-(2-Bromoethyl) Group: This alkyl halide provides a reactive handle for subsequent elaboration. The bromine atom can be displaced by nucleophiles or used in cyclization reactions. This side chain mimics the sugar moiety of natural nucleosides and is fundamental for positioning the purine base within the active site of viral polymerases.[1]
-
C2-Amino Group: The presence of the 2-amino group classifies this scaffold as a guanine analog. This group is often a key hydrogen bond donor/acceptor, critical for molecular recognition by viral enzymes.
Core Reaction Pathway: Synthesis of Famciclovir Intermediate
One of the most well-documented applications of this compound is in the synthesis of Famciclovir. The process highlights its utility as a scaffold. A patent describes a method where 2-amino-6-chloropurine is first reacted to attach the 2-bromoethyl side chain at the N9 position, yielding this compound.[8] This intermediate is then reacted with a malonate derivative to build the acyclic side chain characteristic of Famciclovir.[8]
Workflow Diagram for Derivative Synthesis
The following diagram illustrates the logical flow for using this compound to generate a library of diverse antiviral candidates.
Caption: Synthetic workflow using the title compound to generate diverse antiviral candidates.
Application in the Discovery of Specific Antiviral Agents
The true value of an intermediate is measured by the efficacy of the final compounds it helps create. Derivatives of this scaffold have shown activity against a range of viruses, particularly DNA viruses like those in the Herpesviridae family.
Case Study: Famciclovir and Penciclovir
-
Famciclovir: This is a prodrug designed for improved oral bioavailability.[12] After oral administration, it is rapidly absorbed and metabolized—first by deacetylation and then oxidation at the C6 position—to form the active antiviral agent, Penciclovir.[12]
-
Penciclovir: The active triphosphate form of Penciclovir inhibits viral DNA polymerase, acting as a competitive inhibitor for deoxyguanosine triphosphate (dGTP). Its incorporation into the growing viral DNA chain leads to termination of replication. This mechanism is highly selective for virus-infected cells because the initial, crucial phosphorylation step is catalyzed by a viral-encoded thymidine kinase (TK), an enzyme not present in uninfected host cells.[12]
Broader Antiviral Potential
The 2-amino-6-chloropurine core is not limited to anti-herpes agents. Modifications to this scaffold have been explored for activity against other viruses. For example, nucleoside analogues with a 6-chloropurine base have been investigated as potential agents against SARS-CoV.[13] Studies have shown that the 6-chloropurine moiety itself can be important for antiviral activity, possibly by forming a covalent bond with a target enzyme due to its electrophilic nature.[13]
Summary of Biological Activity of Related Derivatives
The following table summarizes the activity profile of Penciclovir, the active metabolite derived from intermediates like this compound.
| Compound | Virus Target | Mechanism of Action | Key Feature |
| Penciclovir | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Competitive inhibition of viral DNA polymerase; DNA chain termination.[12] | Requires initial phosphorylation by viral thymidine kinase for activation.[12][14] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Similar to Penciclovir, inhibits viral DNA polymerase.[12][15] | A related guanine analog, highlighting the scaffold's utility against herpesviruses. |
| 6-Chloropurine Arabinoside | Varicella-Zoster Virus (VZV) | Dependent on phosphorylation by VZV-induced thymidine kinase.[14] | Demonstrates the activity of the 6-chloropurine moiety in a different nucleoside context. |
Experimental Protocols for Lead Optimization
To facilitate further research, this section provides validated, step-by-step protocols for key synthetic and biological evaluation steps.
Protocol: General Procedure for N9-Alkylation of 2-Amino-6-chloropurine
This protocol describes the initial step to create the title compound from a commercially available starting material.
Objective: To synthesize this compound.
Materials:
-
2-amino-6-chloropurine
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction flask, magnetic stirrer, heating mantle, condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a dry 1 L three-neck flask, add 2-amino-6-chloropurine (0.2 mol), anhydrous potassium carbonate (0.5 mol), and 340 mL of DMF.[8]
-
Heat the mixture to 60-65°C with stirring for 1 hour to form the purine salt.[8]
-
Slowly add 1,2-dibromoethane (excess, e.g., 0.6-1.0 mol) to the reaction mixture.
-
Maintain the temperature at 60-65°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the title compound.
-
Characterize the final product using ¹H-NMR and Mass Spectrometry to confirm its identity and purity.
Protocol: Plaque Reduction Assay for Antiviral Screening
This assay quantifies the ability of a compound to inhibit viral replication.[1]
Objective: To determine the antiviral efficacy of a synthesized derivative against a lytic virus (e.g., HSV-1).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Serial dilutions of the test compound
-
Culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Methylcellulose overlay
-
Crystal Violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.[1]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with ~100 PFU of virus per well in the presence of the various compound dilutions. Include a "no drug" virus control and a "no virus" cell control.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the monolayer with culture medium containing methylcellulose and the corresponding compound concentration.
-
Incubate the plates for 2-4 days at 37°C until plaques are visible in the virus control wells.
-
Fix the cells with a formalin solution and stain with 0.1% Crystal Violet.
-
Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated.
Protocol: MTT Assay for Cytotoxicity Assessment
It is crucial to ensure that the antiviral activity is not due to general cell toxicity.
Objective: To measure the cytotoxicity of a test compound on the host cell line.
Materials:
-
Host cells (e.g., Vero cells) in a 96-well plate
-
Serial dilutions of the test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a "no compound" cell control.
-
Incubate for the same duration as the plaque reduction assay (e.g., 2-4 days).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
The concentration that reduces cell viability by 50% (CC₅₀) is calculated. The ratio of CC₅₀ to IC₅₀ determines the selectivity index (SI), a key measure of a compound's therapeutic potential.
Conclusion and Future Directions
This compound is a quintessential example of a privileged chemical scaffold in antiviral drug discovery. Its value is not in its intrinsic biological activity but in its synthetic flexibility, providing a robust and reliable starting point for creating potent guanine analog prodrugs like Famciclovir. The strategically positioned reactive sites allow medicinal chemists to systematically explore the chemical space around the purine core, optimizing for factors such as target affinity, metabolic stability, and oral bioavailability.
Future research should focus on leveraging this intermediate to build libraries targeting other viral families. The development of novel derivatives with modifications at the C6 and N9 positions could yield inhibitors of viral polymerases from RNA viruses or other DNA viruses.[4][16] Furthermore, its application in creating covalent inhibitors, by harnessing the electrophilicity of the 6-chloropurine system, represents an exciting avenue for developing highly potent and selective antiviral agents.[13]
References
- The Chemical Backbone: Understanding 2-Amino-6-chloropurine's Role. NINGBO INNO PHARMCHEM CO.,LTD.
-
Andrzejewska-Gancarz, M., et al. (2012). Novel substituted 9-norbornylpurines and their activities against RNA viruses. PubMed. Available from: [Link]
-
(PDF) Biological activities of purine analogues: a review. ResearchGate. Available from: [Link]
-
Diwan, A. R., Robins, R. K., & Prusoff, W. H. (1969). Antiviral activity of certain substituted purine and pyrimidine nucleosides. PubMed. Available from: [Link]
-
De Clercq, E., et al. (1986). Antirhinovirus activity of purine nucleoside analogs. PMC - NIH. Available from: [Link]
- Antiviral guanine analogs. Google Patents.
-
This compound. PubChem - NIH. Available from: [Link]
-
Synthesis of 6-chloro- and 2-amino-6-chloropurine derivatives 11 and 12. ResearchGate. Available from: [Link]
-
Shuto, S., et al. (1991). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. Available from: [Link]
-
Yamashita, Y., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. Available from: [Link]
-
Jean-Francois, B., et al. (2019). Effect of O6-Substituted Guanine Analogs on O6-methylguanine DNA-methyltransferase Expression and Glioblastoma Cells Viability. PubMed. Available from: [Link]
-
This compound 214201-64-6. Lotusfeet Pharma. Available from: [Link]
-
The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Jordheim, L. P., et al. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Available from: [Link]
-
Basavoju, S., et al. (2015). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. PubMed. Available from: [Link]
-
Galabov, A. S., et al. (2021). Antiviral nucleoside analogs. PMC - NIH. Available from: [Link]
- Preparation of famciclovir and other purine derivatives. Google Patents.
-
Kim, D., et al. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed. Available from: [Link]
-
Biessen, E. A., et al. (1999). Novel hepatotrophic prodrugs of the antiviral nucleoside 9-(2-phosphonylmethoxyethyl)adenine with improved pharmacokinetics and antiviral activity. PubMed. Available from: [Link]
-
Antiviral Agents. PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Novel substituted 9-norbornylpurines and their activities against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. lotusfeetpharma.com [lotusfeetpharma.com]
- 8. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 9. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. clearsynth.com [clearsynth.com]
- 12. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5446045A - Antiviral guanine analogs - Google Patents [patents.google.com]
- 16. Antirhinovirus activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Bromoethyl Group in 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the bromoethyl group in 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. This compound is a key intermediate in the synthesis of antiviral drugs, most notably Famciclovir.[1][2] Understanding the reactivity of the bromoethyl moiety is paramount for optimizing existing synthetic routes and developing novel derivatives. This document delves into the mechanistic principles governing its transformations, provides detailed experimental protocols for key reactions, and explores the influence of the purine core on the reactivity of the side chain.
Introduction: A Pivotal Intermediate in Antiviral Synthesis
This compound is a substituted purine derivative of significant interest in medicinal chemistry. Its structure combines a reactive alkyl halide (the bromoethyl group) with a purine core bearing a nucleophilic amino group and a chloro substituent susceptible to aromatic substitution. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The primary focus of this guide is the reactivity of the C-Br bond on the ethyl side chain, which predominantly undergoes nucleophilic substitution reactions.
Molecular Structure and Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 214201-64-6 |
| Molecular Formula | C₇H₇BrClN₅ |
| Molecular Weight | 276.52 g/mol |
| SMILES | NC1=NC(Cl)=C2N=CN(CCBr)C2=N1 |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the N9-alkylation of 2-amino-6-chloropurine with an excess of 1,2-dibromoethane. The regioselectivity of the alkylation, favoring the N9 position over the N7 position, is a critical aspect of this synthesis.
Experimental Protocol: Synthesis of this compound[1][2]
This protocol is adapted from established patent literature for the synthesis of Famciclovir intermediates.
Materials:
-
2-amino-6-chloropurine
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
To a 1 L three-necked flask, add 2-amino-6-chloropurine (33.9 g, 0.2 mol), potassium carbonate (69 g, 0.5 mol), and DMF (340 mL).
-
Heat the mixture to 60-65 °C and stir for 1 hour.
-
Add 1,2-dibromoethane (112.8 g, 0.6 mol) to the reaction mixture.
-
Increase the temperature to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate by distillation under reduced pressure.
-
Dissolve the residue in methanol (170 mL) and cool to 0-5 °C to induce crystallization.
-
Collect the crystalline product by filtration and dry to yield this compound.
Expected Yield: Approximately 91%.[2]
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 3.89 (t, 2H, CH₂Br), 4.45 (t, 2H, N-CH₂), 6.94 (s, 2H, NH₂), 8.15 (s, 1H, C8-H).[3]
The Reactivity of the Bromoethyl Group: A Gateway to Functionalization
The primary mode of reactivity for the bromoethyl group in this compound is nucleophilic substitution (Sₙ2). The carbon atom attached to the bromine is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion.
Nucleophilic Substitution with Carbon Nucleophiles
A key transformation in the synthesis of Famciclovir involves the reaction of this compound with a malonic ester. This reaction forms a new carbon-carbon bond, extending the side chain.
Experimental Protocol: Reaction with Diethyl Malonate[1][2]
Materials:
-
This compound
-
Diethyl malonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried 1 L reaction flask, add DMF (380 g), anhydrous K₂CO₃ (55 g, 0.4 mol), and this compound (intermediate from the previous step, assume 0.2 mol).
-
Add diethyl malonate (40 g, 0.25 mol).
-
Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter.
-
The filtrate containing diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate can be used directly in subsequent steps or purified by chromatography.
Reaction Workflow:
Caption: Nucleophilic substitution with a carbon nucleophile.
Nucleophilic Substitution with Nitrogen Nucleophiles
The bromoethyl group readily reacts with primary and secondary amines to form the corresponding aminoethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.
General Reaction Scheme:
Caption: Reaction with amine nucleophiles.
This reaction pathway opens up opportunities for creating a diverse library of compounds with potential applications as kinase inhibitors or for other biological targets.
Nucleophilic Substitution with Other Nucleophiles
While less documented for this specific molecule, by analogy with other 2-bromoethyl substituted heterocycles, reactions with other nucleophiles are expected:
-
Thiols: Reaction with thiols in the presence of a base would yield the corresponding thioether derivatives.
-
Alkoxides: Alkoxides can react to form ether linkages, though elimination reactions may be a competing pathway, especially with sterically hindered bases.
Mechanistic Considerations and Influencing Factors
The reactivity of the bromoethyl group is influenced by the electronic properties of the purine ring and the reaction conditions.
The Sₙ2 Mechanism
The reaction proceeds via a classic Sₙ2 mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration if the carbon were chiral. The purine ring, being electron-withdrawing, is expected to slightly increase the electrophilicity of the methylene carbon attached to the bromine, thereby facilitating the nucleophilic attack.
Competing Reactions
a) Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position:
The 6-chloro substituent on the purine ring is also susceptible to nucleophilic attack, particularly by strong nucleophiles under forcing conditions. However, the Sₙ2 reaction on the bromoethyl side chain is generally more facile and occurs under milder conditions than the SₙAr at the C6 position. The choice of nucleophile and reaction temperature can be used to selectively target one position over the other. For instance, SₙAr reactions on 6-chloropurines often require higher temperatures.
b) Elimination Reactions (E2):
In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete with the Sₙ2 substitution, leading to the formation of 9-vinyl-6-chloro-9H-purin-2-amine. The use of non-hindered nucleophiles and milder bases favors the substitution pathway.
Logical Flow of Reactivity:
Caption: Competing reaction pathways.
Conclusion
This compound is a valuable synthetic intermediate whose bromoethyl group exhibits predictable and versatile reactivity, primarily through Sₙ2 nucleophilic substitution. By carefully selecting the nucleophile and reaction conditions, chemists can selectively functionalize the side chain to create a wide array of derivatives. A thorough understanding of the competing SₙAr and E2 pathways is crucial for optimizing reaction outcomes and achieving high yields of the desired products. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers working with this important class of molecules.
References
Sources
- 1. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 3. AU2006248745A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
Spectroscopic and Analytical Profile of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine: A Technical Guide
Introduction
9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a key intermediate in the synthesis of various biologically active purine analogues. Its structural integrity and purity are paramount for the successful development of downstream products, including antiviral agents like Famciclovir.[1][2] This technical guide provides an in-depth analysis of the spectroscopic and analytical data for this compound, offering a comprehensive reference for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the rationale behind experimental choices and the interpretation of the resulting spectra.
The molecular structure of this compound, with the systematic numbering of the purine ring, is presented below. This structure forms the basis for all subsequent spectroscopic interpretations.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The chemical shifts, coupling patterns, and integrations of the signals are diagnostic of the electronic environment and connectivity of the protons.
Experimental Protocol:
A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with the signals of interest. The spectrum is recorded on a 400 MHz or higher field spectrometer at room temperature. A sufficient number of scans (typically 16 or 32) are acquired to ensure a good signal-to-noise ratio.
Data and Interpretation:
The experimental ¹H NMR data, as reported in the literature, is summarized below.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | Singlet | 1H | H-8 |
| 6.94 | Singlet (broad) | 2H | -NH₂ |
| 4.45 | Triplet | 2H | N⁹-CH₂- |
| 3.89 | Triplet | 2H | -CH₂-Br |
-
H-8 Proton (8.15 ppm): The singlet in the aromatic region is characteristic of the lone proton on the purine ring at the C-8 position. Its downfield shift is due to the electron-withdrawing nature of the purine ring system.
-
Amine Protons (6.94 ppm): The broad singlet corresponds to the two protons of the primary amine group at the C-2 position. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.
-
N⁹-Methylene Protons (4.45 ppm): This triplet is assigned to the methylene group directly attached to the N-9 position of the purine ring. The triplet multiplicity arises from the coupling with the adjacent methylene protons of the bromoethyl group.
-
Bromo-Methylene Protons (3.89 ppm): The upfield triplet corresponds to the methylene group attached to the bromine atom. The electron-withdrawing bromine atom deshields these protons, shifting them downfield. The coupling with the N⁹-methylene protons results in a triplet.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 | Carbon attached to two nitrogen atoms and the exocyclic amine. |
| ~155 | C-6 | Carbon attached to the electronegative chlorine atom. |
| ~152 | C-4 | Quaternary carbon in the purine ring. |
| ~142 | C-8 | Protonated carbon in the imidazole portion of the purine ring. |
| ~118 | C-5 | Quaternary carbon in the purine ring. |
| ~45 | N⁹-CH₂- | Methylene carbon attached to the N-9 of the purine. |
| ~30 | -CH₂-Br | Methylene carbon attached to the bromine atom. |
Experimental Protocol:
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Predicted IR Data:
Based on the functional groups in this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Medium |
| 1650-1580 | C=N and C=C stretch (purine ring) | Strong |
| 1640-1560 | N-H bend (scissoring) | Medium |
| 1480-1400 | Ring stretching | Medium |
| 1250-1020 | C-N stretch | Medium |
| 800-700 | C-Cl stretch | Strong |
| 680-515 | C-Br stretch | Strong |
Experimental Protocol:
The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectrum Data:
The molecular formula of this compound is C₇H₇BrClN₅. The presence of two halogen atoms, chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak.
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 274.9573 g/mol . The mass spectrum will show a complex cluster of peaks for the molecular ion due to the isotopes of Cl and Br. The most abundant peaks in this cluster would be at m/z 275 (for C₇H₇⁷⁹Br³⁵ClN₅) and 277 (for C₇H₇⁸¹Br³⁵ClN₅ and C₇H₇⁷⁹Br³⁷ClN₅), and 279 (for C₇H₇⁸¹Br³⁷ClN₅).
Proposed Fragmentation Pathway:
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways involve the loss of the bromoethyl side chain and subsequent cleavages of the purine ring.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
-
Loss of Bromine Radical: Cleavage of the C-Br bond, the weakest bond in the side chain, would lead to a fragment with m/z 196/198.[7]
-
Loss of Bromoethyl Radical: Cleavage of the N⁹-C bond would result in the formation of the 2-amino-6-chloropurine cation at m/z 169/171. This is expected to be a prominent peak in the spectrum.
-
Purine Ring Fragmentation: Further fragmentation of the purine ring would lead to smaller fragments, such as the loss of HCN.[8]
Experimental Protocol:
For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source would be an appropriate technique. The sample, dissolved in a suitable solvent like methanol or dichloromethane, is injected into the GC. The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer. For less volatile samples or to obtain a softer ionization, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) could be employed.
Conclusion
The spectroscopic and analytical techniques discussed in this guide provide a robust framework for the comprehensive characterization of this compound. The provided experimental data for ¹H NMR, combined with the predicted spectra for ¹³C NMR, IR, and MS, offer a reliable basis for confirming the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical sciences.
References
-
Doc Brown's Advanced Organic Chemistry. (2025). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000984 - 2-Amino-6-chloropurine. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SciSpace. (2025). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). EP1883639B1 - Preparation of famciclovir and other purine derivatives.
- Google Patents. (n.d.). US20060264629A1 - Preparation of famciclovir and other purine derivatives.
-
PubMed. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Retrieved from [Link]
- Google Patents. (n.d.). PREPARATION OF PURINES - Patent 0756597.
-
PubMed. (2010). Absorption spectroscopy of adenine, 9-methyladenine, and 2-aminopurine in helium nanodroplets. Retrieved from [Link]
- Google Patents. (n.d.). AU2006248745A1 - Preparation of famciclovir and other purine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloropurine ribonucleoside(2004-06-0) 13C NMR [m.chemicalbook.com]
- 5. bmse000984 2-Amino-6-chloropurine at BMRB [bmrb.io]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Regioselective Synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a key intermediate in the development of antiviral therapeutics such as Famciclovir. The synthesis is achieved via the N-alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern regioselectivity, and provide a robust, step-by-step protocol designed for safety, reproducibility, and high yield.
Introduction and Scientific Rationale
The N9-alkylation of purine scaffolds is a cornerstone of nucleoside analogue synthesis. These analogues are pivotal in antiviral and anticancer drug discovery. The target molecule, this compound, serves as a critical precursor for compounds like Famciclovir, where the 2-bromoethyl side chain allows for further chemical elaboration.
The primary challenge in the alkylation of purines is controlling the regioselectivity. Purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Alkylation can often lead to a mixture of N7 and N9 isomers, which are often difficult to separate and reduce the overall yield of the desired product.[1][2] The protocol detailed herein utilizes specific conditions—a polar aprotic solvent and a mild inorganic base—to preferentially drive the reaction toward the thermodynamically more stable N9 isomer.[3] Understanding the causality of these choices is critical for successful synthesis.
Reaction Scheme:
Safety and Hazard Management
Trustworthiness in chemical synthesis begins with an unwavering commitment to safety. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Compound | Hazards | Handling Precautions |
| 2-Amino-6-chloropurine | Harmful if swallowed.[4] Causes skin and serious eye irritation.[5] May damage fertility or the unborn child.[5] Combustible solid; dust may form explosive mixtures with air.[4] | Obtain special instructions before use.[5] Avoid breathing dust. Wash hands thoroughly after handling. Keep away from ignition sources. Use in a well-ventilated area.[6] |
| 1,2-Dibromoethane (EDB) | Toxic if swallowed, in contact with skin, or if inhaled.[7][8] Causes severe skin and eye irritation.[7][9] May cause cancer.[7][8][9] Toxic to aquatic life with long-lasting effects.[7][8] Highly flammable liquid and vapor.[10] | Obtain special instructions before use.[8] Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, and open flames.[10] Wear protective gloves, clothing, eye, and face protection.[8] Store locked up in a cool, dry, well-ventilated place.[11] |
| Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. | Use in a well-ventilated area. Avoid breathing vapors. Keep away from heat and ignition sources. |
| Potassium Carbonate | Causes serious eye irritation. | Avoid breathing dust. Wash hands after handling. |
Materials and Equipment
Reagents
-
2-Amino-6-chloropurine (MW: 169.57 g/mol )[12]
-
1,2-Dibromoethane (MW: 187.86 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Deionized Water
Equipment
-
Three-neck round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Ice bath
Experimental Workflow and Protocol
This protocol is adapted from established methodologies for the N9-alkylation of purines.[3][13]
Workflow Diagram
The overall process can be visualized as a sequence of distinct stages, from initial setup to final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-amino-6-chloropurine (33.9 g, 0.2 mol), anhydrous potassium carbonate (69 g, 0.5 mol), and anhydrous N,N-Dimethylformamide (DMF, 340 mL).[3]
-
Causality: Potassium carbonate acts as a mild base to deprotonate the N9-H of the purine. DMF is an ideal polar aprotic solvent that enhances the nucleophilicity of the resulting purine anion and is stable at high temperatures.
-
-
Initial Heating: Heat the mixture to 60-65 °C with stirring for 1 hour.[3]
-
Causality: This initial heating ensures the purine is fully deprotonated and solubilized before the alkylating agent is introduced, promoting a clean reaction start.
-
-
Alkylation: Add 1,2-dibromoethane (112.8 g, 0.6 mol) to the reaction mixture. Increase the temperature to bring the mixture to a gentle reflux.[3]
-
Causality: A molar excess of 1,2-dibromoethane is used to ensure complete consumption of the starting purine and to minimize the formation of a dimeric by-product where two purine molecules react with one molecule of dibromoethane.
-
-
Reaction Monitoring: Maintain the reflux for 24 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v) to check for the consumption of the starting material.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).[3]
-
Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solution by removing the DMF using a rotary evaporator under reduced pressure.[3]
-
Causality: Removing the high-boiling point solvent is necessary before inducing crystallization of the product.
-
-
Crystallization and Isolation: Dissolve the resulting residue in methanol (170 mL), heating gently if necessary. Cool the methanol solution in an ice bath to 0-5 °C to induce crystallization.[3]
-
Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The expected yield is approximately 50.3 g (91%).[3]
Mechanism of N-Alkylation
The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The base, K₂CO₃, deprotonates the most acidic proton on the purine ring, which is at the N9 position of the imidazole moiety. The resulting purinate anion is a potent nucleophile that attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the C-N bond.
Caption: Simplified mechanism for the N9-alkylation of 2-amino-6-chloropurine.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Expected Result |
| ¹H NMR (DMSO-d₆) | δ 3.89 (t, 2H, CH₂Br), 4.45 (t, 2H, N-CH₂), 6.94 (s, 2H, NH₂), 8.15 (s, 1H, C8-H).[13] |
| Mass Spec. (ESI+) | Calculated for C₇H₇BrClN₅ [M+H]⁺: 275.96; Observed: ~276.0. |
| HPLC | A single major peak indicating high purity. |
| Melting Point | Literature values can be used for comparison. |
References
-
Santa Cruz Biotechnology. (n.d.). 2-Amino-6-chloropurine Material Safety Data Sheet. Retrieved from [Link]
-
Agilent Technologies. (2024). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Zhong, M., & Robins, M. J. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. The Journal of Organic Chemistry, 69(12), 4253–4260.
-
ResearchGate. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Retrieved from [Link]
-
ACS Publications. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Sciences. (2015).
- Google Patents. (2001). US6187921B1 - 2-amino-6-chloropurine and method for preparing the same.
-
European Patent Office. (1998). EP 0569421 B1 - Process for the preparation of 2-amino-6-chloropurine and derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1993). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
-
SynThink Research Chemicals. (n.d.). 9-(2-bromoethyl)9H-purin-2- amine. Retrieved from [Link]
- Google Patents. (1988). US4736029A - Process for preparing 2-amino-6-chloropurine.
-
ResearchGate. (n.d.). Scheme (7). Reagents and Conditions: (a) 2-amino-6-chloropurine.... Retrieved from [Link]
- Google Patents. (2006). US20060264629A1 - Preparation of famciclovir and other purine derivatives.
- MDPI. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(15), 4488.
- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- NIH - PMC. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 23(11), 2977.
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Google Patents. (2006). AU2006248745A1 - Preparation of famciclovir and other purine derivatives.
-
Lotusfeet Pharma. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2004). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2004(2), M365.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. shepherd.edu [shepherd.edu]
- 10. agilent.com [agilent.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-アミノ-6-クロロプリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. AU2006248745A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane
Introduction: Navigating the Complexities of Purine Alkylation
The selective functionalization of purine scaffolds is a cornerstone of medicinal chemistry and drug development, leading to the discovery of numerous antiviral, anticancer, and immunomodulatory agents. 2-amino-6-chloropurine is a critical intermediate, serving as a versatile precursor for a wide array of guanine analogs. Its alkylation, particularly with bifunctional electrophiles like 1,2-dibromoethane, presents a nuanced synthetic challenge. The primary hurdles lie in controlling the regioselectivity of the initial alkylation and managing the reactivity of the resulting haloalkyl-substituted purine.
This document provides a comprehensive guide to the reaction conditions for the alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane. It is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated purine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss potential side reactions and purification strategies.
Theoretical Framework: The Mechanistic Dichotomy of N7 vs. N9 Alkylation
The alkylation of a purine derivative such as 2-amino-6-chloropurine with an alkyl halide is a nucleophilic substitution reaction. The purine, acting as the nucleophile, can be alkylated at several nitrogen atoms. However, the most common sites of alkylation are the N7 and N9 positions of the imidazole ring.[1][2] The regioselectivity of this process is not always straightforward and is governed by a delicate interplay of electronic and steric factors, which can be influenced by the reaction conditions.
Under basic conditions, a proton is abstracted from the purine ring, generating a purinate anion. This anion is an ambident nucleophile, with electron density distributed between N7 and N9. The alkylation of this anion can lead to a mixture of N7 and N9 isomers.[3][4] Generally, the N9-alkylated product is the thermodynamically more stable isomer and is often the major product.[4][5] However, the kinetically favored product can sometimes be the N7 isomer.
The choice of solvent and base is critical in steering the regioselectivity. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are commonly employed as they effectively solvate the cation of the base without strongly interacting with the purinate anion, thus promoting its nucleophilicity.[6] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently used to deprotonate the purine.[5][6]
The use of a bifunctional alkylating agent like 1,2-dibromoethane introduces an additional layer of complexity. The initial reaction is expected to yield a mono-alkylated product, primarily 9-(2-bromoethyl)-2-amino-6-chloropurine and its N7 isomer. However, the presence of the second bromine atom on the ethyl side chain opens up the possibility of subsequent reactions, most notably intramolecular cyclization.
Reaction Scheme and Potential Products
The primary reaction involves the substitution of one of the bromine atoms of 1,2-dibromoethane by the purine nitrogen.
Caption: Potential reaction pathways in the alkylation of 2-amino-6-chloropurine.
The initially formed 9-(2-bromoethyl)-2-amino-6-chloropurine is a key intermediate.[7] Under the reaction conditions, particularly with prolonged heating or excess base, this intermediate can undergo an intramolecular cyclization between the N1 and the exocyclic amino group to form a fluorescent tricyclic etheno adduct.[8][9] Alternatively, it can react with another molecule of 2-amino-6-chloropurine to form a cross-linked dimer.[10][11][12] To favor the formation of the mono-alkylated product, a large excess of 1,2-dibromoethane is typically used.
Experimental Protocol: Mono-alkylation of 2-amino-6-chloropurine
This protocol is designed to favor the synthesis of the mono-alkylated product, 9-(2-bromoethyl)-2-amino-6-chloropurine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-amino-6-chloropurine | ≥97% | Sigma-Aldrich |
| 1,2-dibromoethane | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Dichloromethane | ACS Grade | VWR |
| Methanol | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Safety Precautions
-
2-amino-6-chloropurine: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
1,2-dibromoethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
DMF: A skin and eye irritant. It is also a reproductive toxin. Handle in a fume hood.
-
Potassium Carbonate: A skin and eye irritant.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropurine (1.70 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Under a nitrogen atmosphere, add 40 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
-
Addition of Alkylating Agent:
-
Using a syringe, add 1,2-dibromoethane (4.3 mL, 50 mmol, 5 equivalents) to the stirred suspension. A large excess of 1,2-dibromoethane is used to minimize the formation of the di-alkylated product.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of DMF.
-
Transfer the filtrate to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product will likely be a mixture of the N9 and N7 isomers, along with unreacted starting material and potentially some di-alkylated or cyclized products.
-
Purification by column chromatography on silica gel is recommended.[13] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, can be effective.
-
For more polar products, a mobile phase of dichloromethane/methanol may be necessary.[13]
-
Collect the fractions and analyze them by TLC. Combine the fractions containing the desired product and evaporate the solvent to yield the purified product.
-
Characterization of Products
The primary method for distinguishing between the N7 and N9 isomers is through NMR spectroscopy.
-
¹H NMR: The chemical shift of the C8-H proton is a key diagnostic marker. In the N9-isomer, the C8-H proton typically appears at a lower field (more downfield) compared to the C8-H proton in the N7-isomer.
-
¹³C NMR: The chemical shifts of the purine ring carbons, particularly C4, C5, and C8, differ between the N7 and N9 isomers.
-
HMBC/HSQC: Two-dimensional NMR experiments can be used to definitively assign the structure by observing correlations between protons and carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient reaction time or temperature. Inactive base. | Increase reaction time or temperature (monitor for side product formation). Use freshly dried K2CO3 or a stronger base like NaH. |
| Formation of multiple products | Reaction time too long or temperature too high, leading to side reactions. Insufficient excess of 1,2-dibromoethane. | Reduce reaction time and/or temperature. Increase the excess of 1,2-dibromoethane to 10 equivalents. |
| Poor separation of isomers | Inappropriate chromatography conditions. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the alkylation of 2-amino-6-chloropurine.
Conclusion
The alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane is a versatile reaction that provides access to important synthetic intermediates. While the regioselectivity of the initial alkylation and the potential for subsequent reactions present challenges, careful control of the reaction conditions can lead to the desired mono-alkylated products. The protocol and insights provided in this document offer a solid foundation for researchers to successfully perform this transformation and to further explore the chemistry of these valuable purine derivatives.
References
-
Supporting information - The Royal Society of Chemistry. (2011). [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. (2024). [Link]
-
Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. (2018). [Link]
-
Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of organic chemistry, 71(23), 8901–8906. [Link]
-
Montgomery, J. A., & Temple, C. (1961). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society, 83(3), 630-635. [Link]
-
9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. PubChem. [Link]
-
The structure of DNA dictates purine atom site selectivity in alkylation by primary diazonium ions. PubMed. (2010). [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. (2023). [Link]
-
Replication of N2,3-Ethenoguanine by DNA Polymerases. PMC. (2012). [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Transcription-terminating lesions induced by bifunctional alkylating agents in vitro. PubMed. (1990). [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. (2006). [Link]
-
Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. PubMed. (2024). [Link]
-
Translesion Synthesis Across 1,N2-Ethenoguanine by Human DNA Polymerases. PMC. (2006). [Link]
-
Mechanisms of Formation of Novel Guanine-Guanine Cross-Links as Major End Products during One-Electron Oxidation of Guanine Derivatives. Digital Commons@ETSU. (2023). [Link]
-
The effects of bifunctional alkylating agents on DNA. ResearchGate. (2014). [Link]
-
Visible light-induced direct alkylation of the purine C8–H bond with ethers. RSC Publishing. (2018). [Link]
-
Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. PubMed. (1987). [Link]
-
Alkylating Agents. Oncohema Key. (2016). [Link]
-
Studies on the alkylation of purines and pyrimidines. PubMed. (1962). [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. (2024). [Link]
-
Replication of N2,3-ethenoguanine by DNA polymerases. PubMed. (2012). [Link]
-
Alkylating anticancer agents and their relations to microRNAs. PMC. (2019). [Link]
-
Generation, repair and replication of guanine oxidation products. PMC. (2017). [Link]
-
High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate. (2019). [Link]
-
2-Amino-6-chloropurine. PubChem. [Link]
-
A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. ResearchGate. (2013). [Link]
-
9-(1,3-Dihydroxy-2-propoxymethyl)guanine (ganciclovir) in the treatment of cytomegalovirus gastrointestinal disease with the acquired immunodeficiency syndrome. PubMed. (1987). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Replication of N2,3-Ethenoguanine by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replication of N2,3-ethenoguanine by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. teledynelabs.com [teledynelabs.com]
Application Note: High-Purity Crystallization of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Abstract
This application note provides a comprehensive guide to the purification of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS No. 214201-64-6), a key intermediate in the synthesis of antiviral therapeutics such as Famciclovir.[1] Achieving high purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed protocol for purification via crystallization, grounded in the principles of solubility and crystal lattice formation.[2][3] Furthermore, it details validated analytical methods for purity assessment and structural confirmation, ensuring the final product meets stringent quality control standards.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a substituted purine derivative that serves as a crucial building block in medicinal chemistry.[4] Impurities, even in trace amounts, can carry through subsequent synthetic steps, potentially leading to undesired side-products, reduced efficacy, and adverse patient reactions in the final drug product. Therefore, robust purification methods are paramount.
Crystallization remains a cornerstone technique for the purification of nonvolatile organic solids in the pharmaceutical industry due to its efficiency, scalability, and cost-effectiveness.[3][5] The process leverages differences in solubility between the target compound and its impurities in a selected solvent system. By carefully controlling parameters such as temperature and solvent composition, a supersaturated solution is created, from which the target compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[2][5]
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step protocol for achieving high-purity this compound.
Principles of Crystallization and Solvent Selection
The success of crystallization hinges on the selection of an appropriate solvent system. An ideal solvent for single-solvent crystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3] For purine derivatives, which often exhibit moderate to high polarity, a systematic approach to solvent screening is necessary.
Causality behind Solvent Choice
Based on solubility data for analogous compounds like 6-chloropurine and 2-amino-6-chloropurine, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for dissolution.[4][6][7] Conversely, protic solvents like ethanol, methanol, and water generally show lower solubility for such compounds at room temperature. This differential solubility makes them suitable candidates for use as anti-solvents in a two-solvent crystallization method, or as the primary solvent in a single-solvent system where solubility is sufficiently low at cold temperatures.
For this protocol, we will detail a two-solvent crystallization method, which offers greater control over the crystallization process. DMF will be used as the primary solvent to dissolve the crude product, and isopropanol will serve as the anti-solvent to induce crystallization.
Experimental Protocol: Purification of this compound
Safety Precautions: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood. A Safety Data Sheet (SDS) should be consulted prior to handling.
Materials and Reagents
-
Crude this compound
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware: Erlenmeyer flasks, beakers, Buchner funnel, vacuum flask
Crystallization Workflow
The overall workflow for the purification process is depicted in the following diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. longdom.org [longdom.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Prediction of solvents suitable for crystallization of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
column chromatography protocol for purifying 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
An Application Note and Protocol for the Purification of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the purification of this compound, a critical intermediate in the synthesis of antiviral agents such as Famciclovir. The protocol is designed for researchers in medicinal chemistry and drug development, emphasizing not only the procedural steps but also the underlying scientific principles that govern the separation. We detail a normal-phase column chromatography method, selected for its efficacy in separating this moderately polar compound from common synthetic impurities. The guide includes a detailed methodology, troubleshooting advice, and quality control checkpoints to ensure a self-validating and reproducible purification process.
Introduction and Compound Overview
This compound (CAS No. 214201-64-6) is a substituted purine derivative of significant interest in pharmaceutical synthesis.[1] Its structure incorporates a reactive bromoethyl group at the N9 position and a chloro-substituent at the C6 position, making it a versatile precursor for nucleoside analogs. Successful synthesis of downstream targets depends critically on the purity of this intermediate. This protocol outlines a robust method for its purification from a crude reaction mixture using silica gel column chromatography.
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 214201-64-6 | [2] |
| Molecular Formula | C₇H₇BrClN₅ | [2] |
| Molecular Weight | 276.52 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| LogP | 1.38690 | [3] |
| Polarity | Moderately Polar | Inferred from structure |
The Science of Separation: Why Normal-Phase Chromatography?
The selection of an appropriate chromatographic technique is paramount for successful purification. The structure of this compound contains both polar and non-polar features. The purine core with its nitrogen atoms and the primary amine group at C2 impart significant polarity and hydrogen bonding capability. Conversely, the chloro- and bromoethyl substituents contribute to its non-polar character. This amphiphilic nature makes it an ideal candidate for normal-phase chromatography.
Normal-Phase vs. Reversed-Phase Chromatography
-
Normal-Phase Chromatography (NPC): Employs a polar stationary phase (e.g., silica gel) and a non-polar to moderately polar mobile phase. In NPC, polar compounds interact strongly with the stationary phase and elute later, while non-polar compounds elute earlier.[4][5] This method is exceptionally effective for separating isomers and compounds with diverse polar functional groups.[4]
-
Reversed-Phase Chromatography (RPC): Utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[6] In RPC, the elution order is reversed: polar compounds elute first. While widely used, RPC can sometimes provide insufficient retention for moderately polar compounds or lead to poor peak shape for basic amines without mobile phase modifiers.
For this specific purification, normal-phase chromatography on silica gel is the superior choice. The polar amine and purine nitrogens can interact strongly with the acidic silanol groups (Si-OH) of the silica gel, allowing for effective separation from less polar byproducts (e.g., starting materials, non-polar impurities) and more polar impurities (e.g., salts, highly polar side-products). Literature precedents for purifying similar substituted purines frequently employ silica gel with solvent systems like dichloromethane/methanol or ethyl acetate/hexane, reinforcing this selection.[7][8]
Purification Workflow Overview
The entire purification process, from the crude synthetic output to the isolated, pure compound, is illustrated in the workflow diagram below. This diagram provides a high-level overview of the key stages detailed in the subsequent protocol.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:214201-64-6 | this compound | Chemsrc [chemsrc.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. hawach.com [hawach.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine for Solid-Phase Synthesis of Purine Derivatives
<
Introduction: A Versatile Building Block for Drug Discovery
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] The strategic modification of the purine ring at the C2, C6, and N9 positions is a widely employed strategy to enhance binding affinity and selectivity for various biological targets.[1] 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a key trifunctional building block that offers synthetic chemists facile entry into a diverse chemical space of 2,6,9-trisubstituted purines. Its unique arrangement of reactive sites—a nucleophilic 2-amino group, an electrophilic 6-chloro position, and a reactive 9-(2-bromoethyl) group—makes it an ideal candidate for solid-phase synthesis (SPS), a powerful technique for the rapid generation of compound libraries.[3]
This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical considerations for reaction monitoring and product characterization.
Scientific Principles: Strategic Immobilization and Sequential Functionalization
The power of solid-phase synthesis lies in its ability to simplify purification by immobilizing the growing molecule on an insoluble support, allowing for the use of excess reagents to drive reactions to completion.[4] The choice of immobilization strategy is paramount for the successful synthesis of purine derivatives.[3] In the context of this compound, the 9-(2-bromoethyl) group serves as the primary anchor to the solid support, typically through a nucleophilic displacement reaction with a resin-bound functional group.
Causality Behind Experimental Choices:
-
Choice of Resin: The selection of the solid support is dictated by the desired C-terminal functionality of the final product and the cleavage strategy. For instance, a Rink amide resin is employed when a C-terminal amide is desired, while a Wang or 2-chlorotrityl chloride resin is suitable for obtaining a C-terminal carboxylic acid.[5] The linker attaching the compound to the resin must be stable to the reaction conditions used for subsequent modifications but readily cleavable under specific, mild conditions to release the final product.[6]
-
Regioselective N9 Alkylation: The alkylation of purines can often lead to a mixture of N7 and N9 isomers.[7][8] However, the pre-functionalized 9-(2-bromoethyl) group on the starting material ensures regiospecific attachment to the resin at the N9 position, a crucial factor for achieving product homogeneity. This pre-determination of the N9 substituent circumvents common challenges in purine chemistry.[9]
-
Orthogonal Protecting Group Strategy: The 2-amino group and the 6-chloro position allow for sequential and orthogonal chemical transformations. The chlorine at the C6 position is susceptible to nucleophilic aromatic substitution, while the amino group at C2 can be acylated, alkylated, or used in other coupling reactions. This orthogonality is fundamental to building molecular diversity from a common scaffold.
Experimental Protocols
Part 1: Immobilization of this compound on Solid Support
This protocol describes the immobilization of the purine building block onto a hydroxyl-functionalized resin (e.g., Wang resin).
Materials:
-
Wang Resin (or other suitable hydroxyl-functionalized resin)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the Wang resin (1.0 eq) in DMF for at least 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3.0 eq) and DIPEA (5.0 eq) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the solution from step 2 to the resin.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored using the Kaiser test to check for the disappearance of free hydroxyl groups on the resin.[12]
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Diagram of Immobilization Workflow:
Caption: Workflow for the immobilization of the purine scaffold onto a solid support.
Part 2: Diversification of the Immobilized Purine Scaffold
Once immobilized, the purine can be further functionalized at the C6 and C2 positions.
A. Nucleophilic Substitution at the C6 Position:
The 6-chloro group is readily displaced by various nucleophiles.
Protocol (Example with a primary amine):
-
Resin Swelling: Swell the immobilized purine resin (1.0 eq) in DMF.
-
Reagent Preparation: Dissolve the desired primary amine (5.0 eq) and DIPEA (5.0 eq) in DMF.
-
Displacement Reaction: Add the amine solution to the swollen resin and heat at 60-80 °C for 4-12 hours.
-
Washing and Drying: Wash the resin as described in Part 1, step 5, and dry under vacuum.
B. Modification of the C2-Amino Group:
The 2-amino group can be acylated using standard peptide coupling conditions.
Protocol (Example with a carboxylic acid):
-
Resin Swelling: Swell the resin from the previous step in DMF.
-
Activation: In a separate vial, dissolve the carboxylic acid (3.0 eq), a coupling agent such as HATU (2.9 eq), and a base like DIPEA (6.0 eq) in DMF. Allow to pre-activate for 5-10 minutes.
-
Acylation Reaction: Add the activated carboxylic acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Washing and Drying: Wash and dry the resin as previously described.
Diagram of Diversification Strategy:
Caption: Sequential functionalization of the immobilized purine scaffold.
Part 3: Cleavage from the Solid Support and Purification
The final step is the release of the synthesized purine derivative from the resin. The cleavage cocktail depends on the linker used. For a Wang resin, a strong acid like trifluoroacetic acid (TFA) is typically employed.[6]
Protocol (for Wang Resin):
-
Resin Preparation: Place the dried, final product-bound resin in a cleavage vessel.
-
Cleavage: Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitation: Precipitate the product by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the product, decant the ether, and dry the crude product. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Bead and Off-Bead Reaction Monitoring
Thorough reaction monitoring is crucial for the success of solid-phase synthesis.[13] A combination of qualitative and quantitative methods should be employed.[14]
| Technique | Application | Description | Reference |
| Kaiser (Ninhydrin) Test | Qualitative | Detects the presence of primary amines. Useful for monitoring the completion of coupling reactions to an amine or the deprotection of an amine. A positive test (blue bead) indicates the presence of a free amine. | [12] |
| FT-IR Spectroscopy | Qualitative | Can be used to monitor the appearance or disappearance of specific functional groups on the resin. For example, the disappearance of the resin's hydroxyl peak upon immobilization. | [12] |
| Gel-Phase NMR | Qualitative/Quantitative | Provides structural information of the resin-bound molecule. Requires specialized techniques but can be very informative. | [15] |
| Cleavage and HPLC/LC-MS Analysis | Quantitative | A small amount of resin is cleaved, and the product is analyzed by HPLC to determine purity and by LC-MS to confirm the mass of the desired product. This is the most definitive method for assessing reaction success. | [13][14] |
Applications in Drug Discovery
The solid-phase synthesis of 2,6,9-trisubstituted purine libraries using this compound as a scaffold has significant implications for drug discovery. These libraries can be screened against a wide range of biological targets. Substituted purines have shown promise as:
-
Anticancer Agents: Many purine derivatives exhibit potent antiproliferative activity by targeting key enzymes in cancer signaling pathways, such as protein kinases.[1][16]
-
Antiviral Therapeutics: Acyclic nucleoside phosphonates, which can be synthesized from purine precursors, are a well-established class of antiviral drugs.
-
Tubulin Polymerization Inhibitors: Certain 9H-purine derivatives have been identified as inhibitors of tubulin polymerization, a validated target in cancer therapy.[17]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[11]
Conclusion
This compound is a highly valuable and versatile building block for the solid-phase synthesis of diverse purine libraries. The protocols and principles outlined in this guide provide a robust framework for researchers to efficiently generate novel compounds for screening in drug discovery programs. The strategic use of this reagent, coupled with careful reaction monitoring and purification, will undoubtedly accelerate the identification of new therapeutic leads.
References
-
Krajčovičová, S., & Soural, M. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science, 18(7), 371–386. [Link]
-
Salvatore, B. A., & DeMong, D. E. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497–510. [Link]
-
Nuti, F., & Rovero, P. (2010). Analytical Methods for Solid Phase Peptide Synthesis. Current Protein & Peptide Science, 11(2), 90-99. [Link]
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. [Link]
-
Gilbert, I. H., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science, 2(4), 183-189. [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
-
Li, C., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters, 29(10), 1507-1509. [Link]
-
Krajčovičová, S., & Soural, M. (2016). Solid-phase synthetic strategies for the preparation of purine derivatives. ACS Combinatorial Science. [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
-
Shiraishi, Y., et al. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 6, 28. [Link]
-
Kwiatkowski, M., et al. (1996). Synthesis of full-length oligonucleotides: cleavage of apurinic molecules on a novel support. Nucleic Acids Research, 24(23), 4632–4638. [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]
-
Jácome, D., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(11), 2649. [Link]
-
MDPI. (n.d.). Special Issue: Purine and Its Derivatives. MDPI.com. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Zhou, Z., et al. (2017). Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. European Journal of Medicinal Chemistry, 138, 1126–1134. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35–68. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 13(48), 33694–33706. [Link]
-
ResearchGate. (n.d.). Synthesis of 9-heterocyclyl substituted 9H-purine derivatives 71a–l. ResearchGate. [Link]
-
Reactome. (n.d.). Cleavage of the damaged purine. Reactome.org. [Link]
-
SynThink Research Chemicals. (n.d.). 9-(2-bromoethyl)9H-purin-2- amine. Synthink.com. [Link]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]
-
Liu, H., et al. (2012). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. [Link]
-
Sayers, J., & Thompson, S. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(46), 9143–9147. [Link]
-
Gray, B. D., & Gani, D. (1997). Solid-phase synthesis of 2,6,8-trisubstituted purines. Academia.edu. [Link]
-
Zhong, M. (2006). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates.com. [Link]
- Chen, F., & Li, H. (2006). U.S.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Hosono, K., et al. (1997). Cleavage effect of oligoribonucleotides substituted at the cleavage sites with modified pyrimidine- and purine-nucleosides. Biochimica et Biophysica Acta, 1354(3), 211–218. [Link]
Sources
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 13. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the synthesis of 6,9-disubstituted purines using 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine
Abstract
This comprehensive guide details a robust and versatile protocol for the synthesis of 6,9-disubstituted purines, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] The synthetic strategy leverages the differential reactivity of the C6 and N9 positions of the purine scaffold, starting from the key intermediate, 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine. This document provides a detailed, step-by-step methodology, explains the chemical principles behind the experimental choices, and offers insights into the characterization of the final products. The protocols are designed for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of 6,9-Disubstituted Purines
The purine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like adenine and guanine.[2] Synthetic modifications of the purine core have led to the development of a wide array of therapeutic agents with applications as anticancer, antiviral, and anti-inflammatory drugs.[1][3] Specifically, 6,9-disubstituted purines have demonstrated significant potential as kinase inhibitors, targeting enzymes that are often dysregulated in diseases such as cancer. The ability to introduce diverse substituents at both the C6 and N9 positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
This guide focuses on a synthetic route that utilizes the readily accessible intermediate, this compound, to generate a library of novel 6,9-disubstituted purine analogs.
Synthetic Strategy Overview
The synthesis of 6,9-disubstituted purines from this compound can be approached in a modular fashion, allowing for the introduction of a wide variety of functional groups at two key positions. The core of this strategy relies on two principal reaction types:
-
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position: The chlorine atom at the C6 position of the purine ring is susceptible to displacement by a range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone of purine chemistry.
-
Nucleophilic Substitution at the N9-Ethyl Bromide Side Chain: The primary bromide on the ethyl group at the N9 position is a good leaving group, facilitating substitution with various nucleophiles to introduce further diversity.
The synthetic sequence can be varied, allowing for either the C6 or the N9 substitution to be performed first, providing flexibility in the overall synthetic design.
Diagram of the General Synthetic Workflow:
Caption: General synthetic routes to 6,9-disubstituted purines.
Detailed Experimental Protocols
Synthesis of the Key Intermediate: this compound
This protocol is adapted from established procedures for the N9-alkylation of purines.[4]
Reaction Scheme:
Materials:
-
2-Amino-6-chloropurine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chloropurine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Heat the mixture to 60-65 °C with stirring for 1 hour.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture and increase the temperature to reflux.
-
Maintain the reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in a minimal amount of hot methanol and then cool to 0-5 °C to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.
Expected Outcome:
This procedure should yield the desired this compound as a crystalline solid in high yield (typically >90%).[4]
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₇H₇BrClN₅ | 276.52 g/mol | 214201-64-6[5] |
Route A: C6-Substitution followed by N9-Side Chain Substitution
This step involves the displacement of the C6-chloro group with a primary or secondary amine. Microwave-assisted synthesis can significantly reduce reaction times.
Reaction Scheme:
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol or n-Butanol
Procedure (Microwave-Assisted):
-
In a microwave synthesis vial, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), and DIPEA (1.1 eq).
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in n-butanol.
-
Add the desired amine (1.1-1.5 eq) and TEA (1.5 eq).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
The bromoethyl group is now reacted with a nucleophile.
Reaction Scheme:
Materials:
-
N⁶-Substituted-9-(2-bromoethyl)-9H-purin-2-amine
-
Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
DMF or Acetonitrile
Procedure:
-
Dissolve the N⁶-substituted purine intermediate (1.0 eq) in anhydrous DMF.
-
Add the nucleophile (1.2 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Route B: N9-Side Chain Substitution followed by C6-Substitution
This route begins with the modification of the bromoethyl side chain.
Reaction Scheme:
9-(2-Substituted-ethyl)-6-chloro-9H-purin-2-amine + R¹R²NH --(Base, Solvent, Δ or µW)--> N⁶,N⁹-Disubstituted-Purin-2-amine
Sources
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 3. issplc.com [issplc.com]
- 4. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problem Statement Reactions of purines Reaction with nucleophilic reag.. [askfilo.com]
Application Note & Protocol: A Modular Approach to the Chiral Synthesis of Acyclic Purine Nucleoside Analogues
Abstract
Nucleoside analogues are a cornerstone of modern therapeutics, with profound applications in antiviral and anticancer treatments.[1][2] The biological activity of these molecules is often critically dependent on their three-dimensional structure, making stereochemical control a paramount objective in their synthesis.[3][4] This guide details a strategic and modular approach for the chiral synthesis of acyclic purine nucleoside analogues, utilizing the versatile starting material, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine .[5] We present a rationale-driven synthetic strategy, detailed experimental protocols for key transformations, and methods for analytical validation. The core of this strategy involves a stereospecific nucleophilic substitution to install a chiral side-chain, followed by diversification at the C6 position of the purine ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to construct libraries of novel, enantiomerically pure nucleoside analogues for pharmacological screening.
Introduction: The Imperative of Chirality in Nucleoside Analogue Design
The vast majority of biological macromolecules, including enzymes and receptors, are chiral.[4] This inherent "handedness" of biological systems means they often interact differently with the two enantiomers of a chiral drug molecule.[6] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for toxic side effects.[3][7] This principle has been tragically illustrated by drugs like thalidomide and has led to stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration, which advocate for the development of single-enantiomer drugs.[3][8]
Purine nucleoside analogues function by mimicking natural nucleosides, thereby disrupting processes like DNA and RNA synthesis in rapidly replicating cells or viruses.[1] Their efficacy is highly dependent on the precise spatial arrangement of atoms, which dictates their ability to bind to target enzymes like polymerases or kinases. The starting material, This compound , serves as an ideal scaffold for two key reasons:
-
The N9-(2-Bromoethyl) Group: This functional group is a potent electrophile, primed for S_N2 reaction with a chiral nucleophile to create an acyclic side-chain with a defined stereocenter.
-
The C6-Chloro Group: This is an excellent leaving group, readily displaced or utilized in cross-coupling reactions, allowing for late-stage diversification of the purine core to modulate biological activity and pharmacokinetic properties.[2]
This guide provides a robust framework for leveraging this scaffold to generate novel, stereochemically pure drug candidates.
Strategic Synthesis Workflow
Our proposed synthesis follows a modular, two-stage logic. The first stage establishes the core chiral scaffold, and the second stage enables broad diversification for structure-activity relationship (SAR) studies.
Stage 1: Stereospecific Installation of the Acyclic Side-Chain
The primary bromoalkane of the starting material is an ideal substrate for an S_N2 reaction. By reacting it with a carefully chosen chiral nucleophile, we can introduce a stereocenter with high fidelity. This guide will focus on the use of a commercially available chiral diol as the nucleophile.
Stage 2: Diversification at the C6 Position
With the chiral side-chain installed, the C6-chloro group becomes the focal point for modification. Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful and versatile tool for introducing a wide array of aryl or heteroaryl moieties.
Sources
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a key intermediate in the synthesis of antiviral pharmaceuticals such as Famciclovir. This guide is intended for researchers, scientists, and professionals in drug development. It details a high-yield protocol, discusses the critical aspects of regioselectivity, and provides in-depth safety and characterization information.
Introduction: Significance of this compound
Purine analogues are a cornerstone of modern antiviral and anticancer therapies.[1] Their structural similarity to endogenous nucleobases allows them to interfere with viral or cellular replication processes. This compound is a crucial substituted purine intermediate, primarily utilized in the synthesis of the antiviral drug Famciclovir.[2][3] The bromoethyl group at the N9 position serves as a handle for further chemical modification, while the chloro group at the C6 position can be readily displaced to introduce other functionalities.
The synthesis of this intermediate on a large scale presents a significant challenge, primarily concerning the regioselective alkylation of the purine ring. Purines possess multiple nucleophilic nitrogen atoms, and controlling the site of alkylation is paramount to achieving a high yield of the desired product. This guide provides a detailed, field-proven protocol for the synthesis of this compound with a focus on maximizing the yield of the desired N9 isomer.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane in the presence of a base.
Caption: Reaction scheme for the synthesis of this compound.
The Challenge of Regioselectivity: N9 vs. N7 Alkylation
A critical aspect of purine chemistry is controlling the site of alkylation. The purine ring has two primary sites for alkylation: the N9 and N7 positions of the imidazole ring.[4] The distribution of N9 and N7 isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the solvent, the base, and the reaction temperature. This interplay can be understood through the concepts of kinetic and thermodynamic control.[5][6]
-
Kinetic Control: This regime favors the product that is formed fastest, which is often the N7 isomer due to its higher nucleophilicity in some cases. Reactions under kinetic control are typically run at lower temperatures for shorter durations.[7][8]
-
Thermodynamic Control: This regime favors the most stable product, which is generally the N9 isomer. The N9-substituted purine is sterically less hindered and often more thermodynamically stable. Reactions under thermodynamic control are typically run at higher temperatures for longer durations, allowing for the potential equilibration of the initially formed kinetic product to the more stable thermodynamic product.[9][7]
In the context of the synthesis of this compound, the use of a polar aprotic solvent like DMF and elevated temperatures favors the formation of the thermodynamically more stable N9 isomer, leading to high regioselectivity.[4]
Detailed Experimental Protocol
This protocol is adapted from a high-yield procedure described in the patent literature.[4]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | 10310-21-1 | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific |
Equipment
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Workflow for the large-scale synthesis of this compound.
-
Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-amino-6-chloropurine (33.9 g, 0.2 mol), anhydrous potassium carbonate (69 g, 0.5 mol), and N,N-dimethylformamide (DMF) (340 ml).[4]
-
Initial Heating: Heat the mixture to 60-65°C and stir for 1 hour.[4] This step ensures the deprotonation of the purine ring by potassium carbonate, forming the purine anion.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (112.8 g, 0.6 mol) to the reaction mixture.[4]
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentration: Concentrate the filtrate by distillation under reduced pressure to remove the DMF.[4]
-
Crystallization: Dissolve the resulting residue in methanol (170 ml) with gentle heating. Cool the solution to 0-5°C to induce crystallization.[4]
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum. This procedure has been reported to yield the product in up to 91% yield.[4]
Purification (Optional)
For applications requiring very high purity, the product can be further purified by column chromatography on silica gel. A solvent system of dichloromethane/acetone (e.g., 90:10) can be effective for separating the desired N9 isomer from the N7 isomer and other impurities.[9]
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₇BrClN₅[10] |
| Molecular Weight | 276.52 g/mol [10] |
| Appearance | Off-white to pale yellow crystalline solid |
| CAS Number | 214201-64-6[10] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆):
-
δ 8.15 (s, 1H, aromatic C8-H)
-
δ 6.94 (s, 2H, -NH₂)
-
δ 4.45 (t, 2H, -N-CH₂-)
-
δ 3.89 (t, 2H, -CH₂-Br)[4]
-
-
¹³C NMR: The key to confirming the N9 regioselectivity lies in the ¹³C NMR spectrum. The chemical shift of the C5 carbon is diagnostic:
-
Infrared (IR) Spectroscopy: While not definitive for regioselectivity, the IR spectrum should show characteristic peaks for the amine N-H stretching (around 3100-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and aromatic C=C and C=N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M+H]⁺ would be approximately 275.96 and 277.96, reflecting the isotopic distribution of bromine and chlorine.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
2-Amino-6-chloropurine: May cause skin, eye, and respiratory irritation. May be harmful if swallowed.[12][13]
-
1,2-Dibromoethane: Highly toxic and a suspected carcinogen. [14][15][16] It is readily absorbed through the skin and is a respiratory irritant. Handle with extreme caution, using appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A reproductive toxin and a skin and eye irritant.[17][18][19] It can be absorbed through the skin.
-
Potassium Carbonate: Causes skin and serious eye irritation.
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
Work in a certified chemical fume hood.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated waste should be collected separately.
References
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7250085/]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00068]
- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17081021/]
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434057/]
- Preparation of famciclovir and other purine derivatives. Google Patents. [URL: https://patents.google.
- 9-(2-bromoethyl)9H-purin-2- amine | 214201-64-6. SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/product/9-(2-bromoethyl)9h-purin-2--amine]
- This compound | CAS No. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/9-2-bromoethyl-6-chloro-9h-purin-2-amine]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15374493]
- This compound | CAS No. 214201-64-6. Clearsynth. [URL: https://www.clearsynth.com/en/cas/214201-64-6.html]
- A New View into the Regulation of Purine Metabolism – The Purinosome. Frontiers in Bioscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4350159/]
- Safety Data Sheet: Potassium carbonate. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-7956-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYyNTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0NDQ0MzI5MjYucGRmfDljY2MyYjM5YjY5YjQzYjYwZjM2YjU5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYw]
- Thermodynamic and kinetic reaction control. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thermodynamic_versus_kinetic_reaction_control]
- Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0702-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYyNTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0NDQ0MzI5MjYucGRmfDljY2MyYjM5YjY5YjQzYjYwZjM2YjU5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYwYjM5YjYw]
- SAFETY DATA SHEET. TCI America. [URL: https://www.tcichemicals.com/assets/sds/E0038_TCI-US_EN.pdf]
- Preparation of famciclovir and other purine derivatives. Google Patents. [URL: https://patents.google.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Conjugated_Pi_Systems_and_Pericyclic_Reactions/14.03%3A_Kinetic_vs._Thermodynamic_Control_of_Reactions]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/p5813]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/d40752]
- Purine and Related Compound Purification Strategies. Teledyne ISCO. [URL: https://cdn.teledyneisco.
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/A1407_TCI-EU_EN.pdf]
- 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Agilent. [URL: https://www.agilent.com/sds/HC-350-1_20240823_USD.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=P208500&productDescription=POTASSIUM+CARBONATE+ANHY+500G&partNumber=P208-500&vendorId=VN00033897&countryCode=US&language=en]
- Dimethylformamide - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FFSUD3841.pdf]
- 2-Amino-6-chloropurine. Santa Cruz Biotechnology.
- 214201-64-6|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/214201-64-6.html]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC103100250&productDescription=2-AMINO-6-CHLOROPURINE%2C+97%25+25GR&partNumber=AC103100250&vendorId=VN00032119&countryCode=US&language=en]
- N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Collection of Czechoslovak Chemical Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/22125866/]
- Dimethylformamide (DMF). Chemius. [URL: https://www.chemius.net/en/sds/kh-chemicals/dimethylformamide-dmf-2022-03-29-en]
- Safety Data Sheet: Potassium carbonate. Chemos GmbH & Co. KG. [URL: https://www.chemos.de/import/sdb/A0216451_sdb_en_GB.pdf]
- SAFETY DATA SHEET Potassium Carbonate, Anhydrous. INEOS. [URL: https://www.ineos.
- Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. [URL: https://www.mdpi.com/1422-8599/2006/3/M481/pdf]
- dimethylformamide - SAFETY DATA SHEET. RCI Labscan. [URL: https://www.rcilabscan.com/uploads/files/products/sds/AR1081_Dimethylformamide_EN.pdf]
- The Formation and Biological Significance of N7-Guanine Adducts. Mini Reviews in Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2814411/]
- SAFETY DATA SHEET. Pfaltz & Bauer. [URL: https://www.pfaltzandbauer.com/sds/D30300.pdf]
- 2-Amino-6-chloropurine 97 10310-21-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/342300]
- 9-(2-Chloroethyl)-9H-purin-6-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9-2-Chloroethyl-9H-purin-6-amine]
- 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds/1-2-DIBROMOETHANE-FOR-SYNTHESIS-03480.pdf]
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692019/]
- Synthesis of 2-amino-6-(4-[11C]methoxyphenylthio)-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) ester as a novel potential PET gene reporter probe for HBV and HSV-tk in cancers. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/17583525/]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lotusfeetpharma.com [lotusfeetpharma.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. CAS#:214201-64-6 | this compound | Chemsrc [chemsrc.com]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. teledynelabs.com [teledynelabs.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
analytical methods for monitoring the synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
An Application Note on Analytical Methods for Monitoring the Synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Abstract
This application note provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of this compound. This compound is a key intermediate and a known impurity in the synthesis of antiviral drugs like Famciclovir.[1][2] Effective in-process monitoring is critical to maximize yield, ensure purity, and understand reaction kinetics. We present detailed, field-proven protocols for Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for robust quantitative analysis. Furthermore, we discuss the roles of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in structural confirmation. This guide is intended for researchers, process chemists, and quality control analysts in pharmaceutical development.
Introduction: The Rationale for Rigorous Monitoring
The synthesis of heterocyclic compounds, particularly purine derivatives, often involves multi-step processes where the potential for side-product formation is high. The target molecule, this compound (Molecular Formula: C₇H₇BrClN₅, Molecular Weight: 276.52 g/mol [1][3]), is typically synthesized via N-alkylation of a purine precursor. A common synthetic challenge is controlling the regioselectivity of the alkylation, as both N7 and N9 isomers can form.[4]
Therefore, a robust analytical strategy is not merely a quality control measure but an integral part of the synthesis itself. It allows the chemist to:
-
Track Reactant Consumption: Determine if the starting materials are being consumed as expected.
-
Monitor Product Formation: Observe the appearance and accumulation of the desired product in real-time.
-
Detect Impurities: Identify the formation of by-products, such as the N7 isomer or unreacted intermediates.
-
Optimize Reaction Conditions: Make informed decisions about reaction time, temperature, and reagent stoichiometry to improve efficiency and purity.
This document outlines an integrated approach, leveraging the strengths of multiple analytical techniques to provide a complete picture of the reaction's progress.
Synthesis Overview & Monitoring Strategy
A plausible and common route for synthesizing N9-substituted purines is the reaction of a purine base with an alkylating agent in a polar solvent with a base.[5][6] For our target compound, this involves the reaction of 2-amino-6-chloropurine with 1,2-dibromoethane.
Reaction Scheme:
Our analytical workflow is designed to provide timely and accurate information at each stage of this process.
Caption: Integrated workflow for synthesis and analytical monitoring.
Core Analytical Techniques
Thin-Layer Chromatography (TLC): The Reaction's Compass
TLC is an indispensable tool for rapid, real-time, qualitative monitoring of a reaction's progress.[7][8] Its primary advantage is speed, allowing a chemist to make quick, informed decisions.
-
Why it Works: TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.[7] In this synthesis, the product, this compound, will be less polar than the starting material, 2-amino-6-chloropurine, due to the alkyl chain and the masking of a polar N-H group. This difference in polarity allows for clear separation on a TLC plate. The starting purine will have a lower Retention Factor (Rf), while the alkylated product will have a higher Rf.
-
Self-Validation: The protocol's trustworthiness is established by "co-spotting." A lane on the TLC plate will contain a mixture of the starting material and the reaction mixture. This allows for direct comparison and unambiguous identification of the starting material spot within the reaction lane, preventing misinterpretation.[8]
Protocol 1: TLC Monitoring of Synthesis
Materials:
-
TLC Plates: Silica gel 60 F₂₅₄ plates.[8]
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane. A starting ratio of 70:30 (v/v) is recommended, but should be optimized.
-
Sample Preparation: Aliquots from the reaction mixture, diluted in a solvent like ethanol or ethyl acetate.
-
Apparatus: TLC developing chamber, capillary tubes for spotting, pencil, UV lamp (254 nm).[7]
Procedure:
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.[7]
-
Plate Preparation: With a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate. Mark three lanes: 'SM' (Starting Material), 'R' (Reaction), and 'C' (Co-spot).
-
Spotting:
-
Using a capillary tube, spot a dilute solution of the 2-amino-6-chloropurine standard on the 'SM' lane.
-
Spot the diluted reaction mixture on the 'R' lane.
-
On the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
-
Development: Place the spotted plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend via capillary action.[7]
-
Completion & Visualization: When the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Aromatic purine rings will appear as dark spots.[7]
-
Interpretation:
-
The 'SM' lane shows the Rf of the starting material.
-
In the 'R' lane, observe the diminishing intensity of the starting material spot and the appearance of a new spot with a higher Rf (the product).
-
The reaction is complete when the starting material spot is no longer visible in the 'R' lane.[9]
-
High-Performance Liquid Chromatography (HPLC): Quantitative Insight
For accurate quantitative analysis of reaction conversion and product purity, Reverse-Phase HPLC is the method of choice.[10] It provides superior resolution and sensitivity compared to TLC.
-
Why it Works: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. We expect the following elution order: 2-amino-6-chloropurine (earliest) followed by this compound. By integrating the peak areas from the UV detector, we can calculate the relative percentages of each component in the mixture.
-
Method Parameters: A robust HPLC method is crucial for reliable data. The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale & Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for separating small organic molecules of moderate polarity. Provides good resolution and peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape for amine-containing compounds and provides protons for mass spectrometry if using LC-MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that both polar starting materials and less polar products are eluted with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV/PDA at 254 nm | Purine rings have strong UV absorbance at this wavelength, providing high sensitivity.[10] |
| Injection Volume | 5-10 µL | A small volume prevents column overloading and peak distortion.[10] |
Protocol 2: RP-HPLC Analysis of Reaction Mixture
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Take a 10 µL aliquot from the reaction mixture and dilute it with 1 mL of a 50:50 water/acetonitrile mixture. Filter the sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a known concentration (~0.1 mg/mL) of the 2-amino-6-chloropurine starting material in the same diluent.
-
Analysis Sequence:
-
Inject a blank (diluent only) to ensure no system contamination.
-
Inject the starting material standard to determine its retention time (RT).
-
Inject the prepared reaction sample.
-
-
Data Processing:
-
Identify the peaks by comparing retention times with the standard.
-
Integrate the peak areas for all components.
-
Calculate the percentage conversion and product purity using the area percent method.
-
Confirmatory Analysis: MS and NMR
While TLC and HPLC are used for monitoring, Mass Spectrometry and NMR Spectroscopy are essential for the unambiguous confirmation of the final product's identity and structure.[11]
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique. It provides molecular weight information for each peak separated by the HPLC.
-
Expected Data: For this compound (C₇H₇BrClN₅), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%). The primary peaks would be around m/z 276 and 278.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure and regiochemistry.
-
Expected ¹H NMR Signals:
-
A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the C8-H proton of the purine ring.
-
A broad singlet for the -NH₂ protons (can vary and may exchange with D₂O).
-
Two triplets in the alkyl region: one for the -N-CH₂- group (around δ 4.5 ppm) and another for the -CH₂-Br group (around δ 3.8 ppm), each integrating to 2H. The triplet pattern confirms the ethyl chain structure.
-
| Technique | Purpose | Expected Result for this compound |
| TLC | Rapid Qualitative Monitoring | Rf ~0.5-0.6 (Ethyl Acetate/Hexane 7:3); Higher than starting material (Rf ~0.1-0.2) |
| HPLC | Quantitative Analysis | Retention Time > Starting Material on C18 column. Purity determined by area %. |
| MS | Molecular Weight Confirmation | [M+H]⁺ showing isotopic cluster around m/z 276/278. |
| ¹H NMR | Structural & Regiochemical Elucidation | Aromatic singlet (~8.2 ppm), two triplets for the ethyl chain (~4.5 and ~3.8 ppm). |
Conclusion
The successful synthesis of this compound relies on a multi-faceted analytical approach. The strategic implementation of TLC for rapid in-process checks, complemented by RP-HPLC for precise quantitative analysis, provides comprehensive control over the reaction. Final characterization by MS and NMR spectroscopy validates the molecular identity and structural integrity of the product. This integrated workflow ensures the production of high-purity material, which is paramount in pharmaceutical development, and provides a robust framework for process optimization and scale-up.
References
- ResearchGate. (n.d.). Figure 3. Radio-TLC analysis of purine-converting pathways.
- van Gennip, A. H., et al. (1981). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. PubMed.
- ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
- BenchChem. (2025).
- Clearsynth. (n.d.). This compound | CAS No. 214201-64-6.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Lotusfeet Pharma. (n.d.). This compound 214201-64-6.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Cobice, D. F., et al. (2016).
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry.
- MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
- Simson Pharma Limited. (n.d.). This compound | CAS No.
- SynThink Research Chemicals. (n.d.). 9-(2-bromoethyl)9H-purin-2- amine | 214201-64-6.
- Frontiers. (n.d.). Comprehensive measurement of purines in biological samples.
- YouTube. (2025). How can TLC monitor the progress of a chemical reaction?
- National Center for Biotechnology Information. (n.d.). 9-(2-Chloroethyl)-9H-purin-6-amine. PubChem.
- Vischer, E., & Chargaff, E. (1948). The separation and quantitative estimation of purines and pyrimidines in minute amounts. Journal of Biological Chemistry.
- National Center for Biotechnology Information. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
- RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
- Pharmaffiliates. (n.d.). This compound.
- Science of Synthesis. (n.d.). 7.1.1. Synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- National Center for Biotechnology Information. (n.d.). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis.
- BLDpharm. (n.d.). 214201-64-6|this compound.
- MDPI. (n.d.). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir.
- ResearchGate. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride.
- PubMed. (2016).
- ResearchGate. (n.d.). NOVEL SYNTHESIS OF PROCESS RELATED IMPURITIES OF VALGANCICLOVIR HYDROCHLORIDE.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 6. AU2006248745A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
Application Notes and Protocols for 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine in Covalent Fragment-Based Drug Discovery
Introduction: A Privileged Scaffold Equipped for Covalent Engagement
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, high-quality starting points for drug development.[1] This approach utilizes low molecular weight compounds (<300 Da) to explore a target's chemical space, often leading to leads with superior physicochemical properties.[1][2] A particularly potent evolution of this technique is covalent FBDD, which employs fragments containing reactive electrophilic groups, or "warheads," to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[3][4] This irreversible or reversible covalent interaction can offer significant advantages, including prolonged duration of action, high potency, and the ability to target shallow or challenging binding sites.[4]
This guide details the application of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine , a bespoke fragment designed for covalent FBDD campaigns. This molecule integrates a privileged purine scaffold with two distinct reactive centers, offering a versatile platform for drug discovery researchers. Purine analogs are well-established in medicinal chemistry, forming the basis of numerous anticancer and antiviral agents.[5][6] The this compound fragment leverages this validated core, enhancing its utility with a bromoethyl group—a soft electrophile poised to react with nucleophilic residues like cysteine.[7][8]
The dual-functionality of this fragment is a key asset. The bromoethyl "warhead" facilitates covalent tethering, while the 6-chloro substituent on the purine ring provides a readily modifiable vector for subsequent fragment evolution and optimization through well-established palladium-catalyzed cross-coupling reactions.[5][9] This application note will provide a comprehensive overview of the molecule's properties, a strategic workflow for its use in a covalent FBDD campaign, and detailed protocols for screening, hit validation, and characterization.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening campaigns and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClN₅ | [10] |
| Molecular Weight | 276.52 g/mol | [10] |
| IUPAC Name | 9-(2-bromoethyl)-6-chloropurin-2-amine | [10] |
| CAS Number | 214201-64-6 | [10][11] |
| Canonical SMILES | C1(=NC(=C2C(=N1)N(C=N2)CCBr)Cl)N | [10] |
| Calculated LogP | 1.4 | [10] |
| Hydrogen Bond Donors | 1 (amine group) | [10] |
| Hydrogen Bond Acceptors | 5 (nitrogen atoms) | [10] |
Strategic Workflow for Covalent FBDD
The successful implementation of this compound in a drug discovery pipeline involves a multi-stage process, from initial screening to detailed structural and functional characterization of the covalent adduct.
Figure 1: A strategic workflow for utilizing this compound in a covalent FBDD campaign.
Experimental Protocols
Protocol 1: Primary Screening via Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a rapid and direct method for identifying covalent fragment hits by detecting the mass shift corresponding to the fragment adducted to the target protein.[12][13][14]
Objective: To identify if this compound forms a covalent adduct with the target protein.
Materials:
-
Target protein of interest (in a suitable buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound (stock solution in DMSO)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Desalting column
Procedure:
-
Sample Preparation:
-
Prepare a reaction mixture containing the target protein (e.g., 5-10 µM) and this compound (e.g., 100-200 µM). Include a DMSO control.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).
-
-
LC-MS Analysis:
-
Inject the incubated samples onto the LC-MS system.
-
Perform online desalting to remove non-volatile salts.
-
Acquire mass spectra of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein species.
-
Compare the mass of the protein incubated with the fragment to the DMSO control.
-
A mass increase corresponding to the molecular weight of the fragment minus HBr (276.52 - 80.91 = 195.61 Da) indicates covalent bond formation.
-
Self-Validation:
-
Control: The DMSO control should show only the mass of the unmodified protein.
-
Specificity: To assess preliminary specificity, the fragment can be incubated with a non-target protein (e.g., human serum albumin) to check for promiscuous binding.[13]
Protocol 2: Hit Validation and Kinetic Analysis using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for validating hits and characterizing the kinetics of covalent interactions in real-time.[6][15] It allows for the determination of both the initial non-covalent binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).[6]
Objective: To validate the covalent binding and determine the kinetic parameters of the interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling.[16]
-
-
Kinetic Analysis:
-
Inject a series of concentrations of this compound over the immobilized protein surface.
-
Monitor the association and dissociation phases.
-
Due to the covalent nature of the interaction, the dissociation will be incomplete, resulting in a residual signal.
-
-
Data Analysis:
-
Fit the sensorgram data to a "two-state" kinetic model to determine kₐ (on-rate), kₑ (off-rate), Kᵢ (kₑ/kₐ), and kᵢₙₐ꜀ₜ.[6]
-
Self-Validation:
-
Irreversibility: The lack of complete dissociation is a hallmark of covalent binding.
-
Competition Assay: A known non-covalent binder can be used in a competition experiment to confirm that the covalent fragment is binding to the expected site.[13]
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information, confirming the binding mode and the exact location of the covalent modification.[2][17][18]
Objective: To determine the three-dimensional structure of the protein-fragment covalent complex.
Procedure:
-
Co-crystallization or Soaking:
-
Soaking: Soak pre-grown crystals of the target protein in a solution containing this compound.
-
Co-crystallization: Pre-incubate the protein with the fragment to form the covalent adduct, purify the complex, and then set up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement.
-
Refine the model and build the fragment into the electron density map.
-
Self-Validation:
-
Electron Density: Unambiguous electron density for the fragment covalently attached to a specific residue (e.g., cysteine) confirms the binding event and site.
-
Mutagenesis: Mutating the identified nucleophilic residue (e.g., Cys to Ser) should abolish covalent binding, which can be confirmed by mass spectrometry.
Sources
- 1. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Fragments: How to build a covalent fragment library [practicalfragments.blogspot.com]
- 3. irbm.com [irbm.com]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 17. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 18. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Separation of N7 and N9 Isomers of Alkylated 2-Amino-6-Chloropurine
Welcome to the technical support center for the separation and characterization of N7 and N9 isomers of alkylated 2-amino-6-chloropurine. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of resolving these closely related regioisomers. Direct alkylation of 2-amino-6-chloropurine often results in a mixture of N7 and N9 substituted products, with the thermodynamically more stable N9 isomer typically predominating.[1][2] The successful separation and unambiguous identification of these isomers are critical for structure-activity relationship (SAR) studies and the development of novel therapeutics.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N7 and N9 isomers of alkylated 2-amino-6-chloropurine so challenging?
A1: The difficulty in separating N7 and N9 isomers stems from their very similar physicochemical properties. Both are constitutional isomers with the same molecular weight and elemental composition. Their structural difference lies only in the point of attachment of the alkyl group to the purine ring, leading to subtle variations in polarity, hydrophobicity, and steric hindrance. These minor differences make their separation by standard chromatographic techniques a non-trivial task, often requiring careful optimization of methods.
Q2: What are the primary analytical techniques for separating these isomers?
A2: The most common and effective techniques for separating N7 and N9 isomers are chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for this separation. By carefully selecting the stationary phase (e.g., C18, Phenyl-Hexyl), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and additives (e.g., buffers, ion-pairing reagents), baseline separation can often be achieved.[3] Hydrophilic Interaction Chromatography (HILIC) can also be a valuable alternative for these polar compounds.[4][5]
-
Column Chromatography: For preparative scale separations, silica gel column chromatography is frequently employed. The choice of eluent system is critical and often requires extensive screening of solvent mixtures with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[6]
Q3: How can I definitively identify the separated N7 and N9 isomers?
A3: Unambiguous identification of the N7 and N9 isomers requires spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H and ¹³C NMR: While ¹H NMR can show subtle differences in the chemical shifts of the purine ring protons, ¹³C NMR is often more informative. A key diagnostic feature is the chemical shift of the C5 carbon, which is typically more shielded (appears at a lower ppm value) in the N7 isomer compared to the N9 isomer.[1][2] Conversely, the C4 carbon of the N9 isomer is generally more shielded than in the N7 isomer.[7]
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can establish long-range correlations between the protons of the alkyl group and the carbons of the purine ring, confirming the site of attachment.[7] Nuclear Overhauser Effect Spectroscopy (NOESY) can show spatial proximity between the alkyl group protons and specific purine ring protons, further aiding in isomer assignment.[2][7]
-
X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography provides the most definitive structural proof by determining the precise atomic arrangement in the solid state.[8][9]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor or No Separation of Isomers in HPLC
You are running your mixture of alkylated 2-amino-6-chloropurine isomers on a reversed-phase HPLC system, but you observe a single broad peak or two co-eluting peaks.
Root Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | The polarity of your mobile phase may not be optimal to differentiate the subtle polarity differences between the N7 and N9 isomers.[10] | 1. Adjust the Organic Modifier Percentage: Systematically vary the percentage of acetonitrile or methanol. A shallower gradient or isocratic elution with a lower percentage of the organic solvent will increase retention and may improve resolution. 2. Modify the Aqueous Phase pH: The ionization state of the purine ring can influence its interaction with the stationary phase. Try buffering the aqueous phase to a slightly acidic pH (e.g., pH 2.5-4) using a phosphate or formate buffer to suppress the ionization of the purine nitrogens.[10] |
| Suboptimal Stationary Phase | A standard C18 column may not provide sufficient selectivity for these isomers. | 1. Try a Phenyl-Hexyl Column: The phenyl groups in this stationary phase can offer alternative pi-pi interactions with the purine ring, potentially enhancing selectivity. 2. Consider a Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar analytes like purines.[3] |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the purine ring, leading to peak tailing and poor resolution.[3] | 1. Use an End-Capped Column: Modern, well-end-capped columns have fewer accessible silanol groups. 2. Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) in the mobile phase can help to mask the active silanol sites.[10] |
| Insufficient Column Equilibration | If using mobile phase additives like ion-pairing reagents or buffers, the column needs to be thoroughly equilibrated to ensure a stable and reproducible separation environment.[3] | Equilibrate the column with at least 10-20 column volumes of the mobile phase before injecting your sample. |
Experimental Workflow: HPLC Method Development
Caption: HPLC method development workflow for isomer separation.
Issue 2: Difficulty in Isolating Pure Isomers by Column Chromatography
You are attempting to separate the N7 and N9 isomers on a larger scale using silica gel column chromatography, but the fractions are consistently mixtures of both isomers.
Root Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Eluent System | The polarity of the solvent system is not providing enough differential migration of the isomers on the silica gel. | 1. Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.[10] Aim for Rf values between 0.2 and 0.4 for optimal separation on a column. 2. Use a Ternary Solvent System: Sometimes a three-component mobile phase (e.g., hexane/ethyl acetate/methanol) can provide the necessary selectivity that a binary system lacks. |
| Column Overloading | Applying too much sample to the column can lead to broad bands that overlap, making separation impossible. | As a rule of thumb, for silica gel, use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight. |
| Improper Column Packing | An unevenly packed column will have channels, leading to poor separation efficiency. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Recrystallization as an Alternative/Complementary Technique | If chromatographic separation is still challenging, fractional recrystallization can be a powerful purification method.[11][12][13] | 1. Solvent Screening: Find a solvent or solvent pair in which the solubility of the two isomers is different. One isomer should be significantly more soluble than the other at a given temperature.[12] 2. Slow Cooling: Dissolve the mixture in a minimum amount of the hot solvent and allow it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor.[14][15] |
Issue 3: Ambiguous Isomer Assignment from NMR Data
You have isolated two compounds that you believe are the N7 and N9 isomers, but the ¹H and ¹³C NMR spectra are very similar, and you are not confident in your assignment.
Root Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Resolution in 1D NMR | At lower magnetic field strengths, the chemical shift differences between the isomers may be too small to resolve confidently. | 1. Use a High-Field NMR Spectrometer: A higher field strength (e.g., 500 MHz or greater) will provide better spectral dispersion.[7] 2. Optimize Sample Preparation: Ensure your sample is free of paramagnetic impurities and is dissolved in a high-purity deuterated solvent. |
| Reliance on 1D NMR Alone | While 1D NMR provides valuable information, it may not be sufficient for unambiguous assignment of these closely related isomers. | 1. Perform a ¹H-¹³C HMBC Experiment: This 2D NMR experiment is crucial. Look for a 2- or 3-bond correlation between the protons on the carbon of your alkyl group attached to the purine ring and the purine carbons. For the N9 isomer, you would expect correlations to C4 and C8. For the N7 isomer, you would expect a correlation to C8 and possibly C5.[7] 2. Run a ¹H-¹H NOESY Experiment: This experiment can reveal through-space interactions. For an N9-alkylated purine, you might observe a NOE between the protons of the alkyl group and the H8 proton.[7] |
| Lack of Reference Spectra | Without previously characterized examples, assigning the spectra can be challenging. | 1. Consult the Literature: Search for published NMR data for similar N7 and N9 alkylated purines.[1][2] 2. Theoretical Calculations: If available, computational chemistry software can be used to predict the ¹³C NMR chemical shifts for both isomers, which can then be compared to your experimental data. |
Decision Tree for Isomer Identification
Caption: Decision-making process for NMR-based isomer identification.
By systematically applying these troubleshooting strategies and analytical techniques, researchers can confidently separate and characterize the N7 and N9 isomers of alkylated 2-amino-6-chloropurine, paving the way for further biological evaluation and drug discovery efforts.
References
-
Llewellyn, G. (2005). The structure of DNA dictates purine atom site selectivity in alkylation by primary diazonium ions. Chemical Research in Toxicology, 18(9), 1462–1470. [Link]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. Molecules, 27(19), 6529. [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
-
Janeba, Z., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(13), 7356–7366. [Link]
-
Janeba, Z., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(13), 7356–7366. [Link]
-
Wetmore, S. D., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(19), 7437–7446. [Link]
-
Burcevs, A., & Novosjolova, I. (2022). Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Chemistry of Heterocyclic Compounds, 58(10), 835-837. [Link]
-
Zhang, Q., et al. (2018). Purine Metabolites in Gout and Asymptomatic Hyperuricemia: Analysis by HPLC-Electrospray Tandem Mass Spectrometry. Journal of Clinical Laboratory Analysis, 32(4), e22348. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Wang, Y., et al. (2011). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Chromatography B, 879(22), 2143–2147. [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803–816. [Link]
-
Hotchkiss, R. D. (1948). The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. The Journal of Biological Chemistry, 175(1), 315–332. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803–816. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry & Biochemistry. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
Patel, K., et al. (2020). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 8(3), 436-444. [Link]
-
MacKenzie, A. (2019). The determination of purine crystal structures: an overlooked prequel to the discovery of the double helix. Genome, 62(1), 43–44. [Link]
-
Arjunan, V., et al. (2012). Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 340–351. [Link]
-
International Journals of Sciences and High Technologies. (2020). Review on Common Observed HPLC Troubleshooting Problems. IJSHT, 22(1), 227-237. [Link]
-
Huag, T., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(2), 100494. [Link]
-
van Genderen, E., et al. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]
-
Cook, W. J., et al. (1985). Crystallization and preliminary x-ray investigation of purine-nucleoside phosphorylase from Escherichia coli. The Journal of Biological Chemistry, 260(24), 12968–12969. [Link]
-
Hanna, N. B., et al. (1994). A series of acyclic nucleosides with two hydroxymethyl groups mimicking the 3'- and 5'-hydroxyl groups of the 2'-deoxyribose moiety were prepared and evaluated for their antiherpetic activity. Journal of Medicinal Chemistry, 37(23), 4069-4075. [Link]
-
Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539–548. [Link]
-
ResearchGate. (n.d.). X-ray crystallography data collection and refinement statistics. ResearchGate. [Link]
-
Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539–548. [Link]
-
Di Meo, F., et al. (2020). Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1H-NMR spectroscopies. ChemRxiv. [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sepscience.com [sepscience.com]
- 4. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. The determination of purine crystal structures: an overlooked prequel to the discovery of the double helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mt.com [mt.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 15. chem.libretexts.org [chem.libretexts.org]
optimizing reaction yield for the synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Welcome to the technical support center for the synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a critical intermediate in the development of antiviral therapeutics like Famciclovir.[1][2] This guide is designed for researchers, chemists, and process development scientists. It provides in-depth troubleshooting advice and optimized protocols based on established chemical principles to help you overcome common challenges and maximize your reaction yield and purity.
Reaction Overview: The N9-Alkylation of 2-Amino-6-chloropurine
The synthesis is typically achieved via a nucleophilic substitution reaction. The N9-proton of 2-amino-6-chloropurine is deprotonated by a base, forming a purine anion. This anion then acts as a nucleophile, attacking the electrophilic 1,2-dibromoethane to form the desired N9-alkylated product.
Reaction Scheme:
A primary challenge in this synthesis is controlling the regioselectivity of the alkylation. Purines have multiple nucleophilic nitrogen atoms (N7 and N9), and alkylation can occur at either site, leading to a mixture of isomers that can be difficult to separate.[3][4][5] The desired product is the N9-isomer, which is generally the thermodynamically more stable product.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has run for 24 hours, but TLC/LC-MS analysis shows mostly unreacted 2-amino-6-chloropurine. What went wrong?
A: This is a common issue that typically points to insufficient activation of the purine nucleophile or inactive reagents. Let's break down the potential causes:
-
Ineffective Deprotonation (Base Issue): The pKa of the N9-proton on the purine ring requires a sufficiently strong base for efficient deprotonation.
-
Causality: Weak bases like sodium bicarbonate will not be effective. Moderate bases like potassium carbonate (K₂CO₃) are commonly used, but their effectiveness can be hampered by poor solubility in organic solvents and the presence of water.[8] Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require strictly anhydrous conditions.[4][9]
-
Solution:
-
Verify Base Strength: For this reaction, K₂CO₃ is a practical and effective choice.[10] Ensure it is finely powdered and anhydrous.
-
Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to help solubilize the base and the purine anion.[10][11]
-
Consider a Stronger Base: If yield issues persist, switching to NaH in anhydrous DMF can significantly improve the rate of deprotonation. Exercise caution as NaH is highly reactive.[9]
-
-
-
Reagent Quality:
-
Causality: 1,2-dibromoethane can degrade over time. The starting 2-amino-6-chloropurine may contain impurities that inhibit the reaction.
-
Solution: Use a fresh bottle of 1,2-dibromoethane or purify it by distillation. Verify the purity of your 2-amino-6-chloropurine via melting point or analytical techniques.[12]
-
-
Insufficient Temperature:
-
Causality: While room temperature reactions are possible, they are often slow. Heating the reaction mixture increases the reaction rate.
-
Solution: A common protocol involves heating the mixture of 2-amino-6-chloropurine and K₂CO₃ in DMF at 60-65°C for an hour to facilitate deprotonation before adding the alkylating agent and continuing at reflux.[10]
-
Issue 2: Poor Regioselectivity (Formation of N7-Isomer)
Q: I've isolated my product, but NMR analysis shows a significant amount of the undesired N7-(2-Bromoethyl) isomer. How can I improve the N9 selectivity?
A: The formation of N7 vs. N9 isomers is a classic problem in purine chemistry.[3][4] The N7-isomer is often the kinetically favored product, while the N9 is thermodynamically favored.[6][7] Optimizing for the N9 product involves pushing the reaction conditions towards thermodynamic control.
-
Reaction Time and Temperature:
-
Causality: Shorter reaction times and lower temperatures may favor the kinetic N7 product. Heating the reaction for a longer duration can allow for the equilibration of the N7 isomer to the more stable N9 isomer.[11]
-
Solution: Increase the reaction time and temperature. Refluxing in DMF for 24 hours is a reported condition that favors the N9 isomer.[10] Some studies have shown that heating a mixture of N7 and N9 isomers can result in the complete conversion to the N9 product.[11]
-
-
Choice of Base and Solvent:
-
Causality: The combination of base and solvent influences the ionic character of the purine salt, which in turn affects the site of alkylation.
-
Solution: The combination of K₂CO₃ in DMF is well-established to provide good N9 selectivity, often achieving ratios of 15:1 to 20:1 (N9:N7).[10] This system is believed to favor the formation of the thermodynamically stable product.
-
-
Steric Hindrance:
Issue 3: Formation of a Bis-Alkylated Byproduct
Q: My mass spectrum shows a peak corresponding to the addition of two purine molecules to one dibromoethane molecule. How do I prevent this?
A: This byproduct, 1,2-bis(2-amino-6-chloro-9H-purin-9-yl)ethane, forms when the initial product, this compound, acts as an alkylating agent itself and reacts with another deprotonated purine molecule.
-
Stoichiometry of Alkylating Agent:
-
Causality: Using an insufficient amount of 1,2-dibromoethane means that as the reaction progresses, the concentration of the purine anion becomes high relative to the dibromoethane, increasing the likelihood of the product reacting with the anion.
-
Solution: Use a significant excess of 1,2-dibromoethane. Ratios of 3 molar equivalents of 1,2-dibromoethane to 1 equivalent of the purine are common.[10] This ensures that the purine anion is more likely to encounter a molecule of dibromoethane than the bromoethyl-purine product.
-
Issue 4: Difficult Purification
Q: I'm having trouble separating my desired N9-product from the N7-isomer and unreacted starting material using column chromatography.
A: Purine isomers can be notoriously difficult to separate due to their similar polarities.
-
Chromatography Optimization:
-
Causality: Standard silica gel chromatography with hexane/ethyl acetate may not provide sufficient resolution.
-
Solution:
-
Solvent System: Switch to a more polar solvent system, such as dichloromethane (DCM) and methanol. A gradient of 0-5% methanol in DCM is often effective for separating purine derivatives.[13]
-
Column Type: Consider using an amine-functionalized silica gel column, which can improve the separation of basic compounds like purines.[13] Reversed-phase C18 chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid can also be an effective alternative.[13]
-
-
-
Crystallization:
-
Causality: If the product is a solid, fractional crystallization can be a powerful purification technique.
-
Solution: After initial workup and concentration, dissolving the crude residue in a suitable solvent (e.g., methanol) and cooling slowly can selectively crystallize the desired product, leaving impurities in the mother liquor.[10]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low product yield.
Caption: A step-by-step decision tree for diagnosing and resolving low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Is an inert atmosphere required for this reaction? A1: While not strictly necessary when using K₂CO₃, it is good practice, especially at elevated temperatures, to prevent potential oxidative side reactions. If you are using a highly reactive base like sodium hydride (NaH), an inert atmosphere (Nitrogen or Argon) is mandatory to prevent quenching by atmospheric moisture and oxygen.
Q2: How can I best monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane. The product will be less polar (higher Rf) than the starting 2-amino-6-chloropurine. Staining with UV light (254 nm) will allow for visualization. For more quantitative analysis, taking aliquots for LC-MS analysis is recommended.
Q3: What is the typical work-up procedure? A3: After the reaction is complete, the mixture is typically cooled and filtered to remove the inorganic salts (like K₂CO₃ and KBr). The filtrate (containing the product in DMF) is then concentrated under reduced pressure. The resulting residue can be purified directly by chromatography or subjected to an aqueous workup by partitioning between water and a solvent like ethyl acetate to remove residual DMF, followed by purification.[10][11]
Q4: Are there any specific safety precautions I should take? A4: Yes. 1,2-dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a chemical fume hood. DMF is a reproductive toxin. If using sodium hydride, be aware that it reacts violently with water to produce flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the N9-isomer while minimizing byproducts.
Materials:
-
2-amino-6-chloropurine (1.0 eq)
-
1,2-dibromoethane (3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chloropurine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask (approx. 10 mL per gram of purine).
-
Place the flask under an inert atmosphere (e.g., Nitrogen).
-
Heat the stirred mixture to 60-65°C for 1 hour to facilitate the formation of the purine salt.[10]
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Increase the temperature to bring the mixture to a gentle reflux and maintain for 24 hours.[10]
-
Monitor the reaction progress by TLC (10% MeOH/DCM).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts. Wash the filter cake with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF and excess 1,2-dibromoethane.
-
The resulting crude residue can be purified by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane or by crystallization from methanol.[10][13]
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Base | Anhydrous K₂CO₃ | Effective, safe, and promotes high N9 selectivity.[10] |
| Solvent | Anhydrous DMF | Excellent solvent for reactants and promotes the desired reaction.[10] |
| Stoichiometry (Alk. Agent) | 3.0 equivalents | Minimizes bis-alkylation byproduct formation.[10] |
| Temperature | 60-65°C pre-incubation, then reflux | Ensures complete deprotonation and drives the reaction to thermodynamic N9 product.[10] |
| Reaction Time | 24 hours | Allows for completion and potential isomerization to the desired N9 product.[10] |
| Purification | Silica Gel Chromatography (DCM/MeOH) | Effective for separating product from isomers and impurities.[13] |
Visualizing N7 vs. N9 Alkylation
The choice of alkylation site is a critical factor in purine chemistry. The diagram below illustrates the two possible outcomes.
Caption: Competing reaction pathways for the alkylation of the 2-amino-6-chloropurine anion.
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Zhong, M. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
-
Zhong, M. (2005). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Tran, V. T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Request PDF. [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-6-chloropurine.
-
American Chemical Society. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Lotusfeet Pharma. (n.d.). This compound 214201-64-6. [Link]
-
ResearchGate. (n.d.). Regioselective alkylation reaction of purines under microwave Irradiation. [Link]
-
ResearchGate. (n.d.). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. [Link]
-
National Center for Biotechnology Information. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? PubMed. [Link]
- Google Patents. (n.d.).
-
Tran, V. T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
- Google Patents. (n.d.). 2-amino-6-chloropurine and method for preparing the same.
-
MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. [Link]
- Google Patents. (n.d.).
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. PubMed. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-6-chloropurine 97 10310-21-1 [sigmaaldrich.com]
- 13. teledynelabs.com [teledynelabs.com]
minimizing byproduct formation in purine alkylation reactions
Technical Support Center: Purine Alkylation
A Guide to Minimizing Byproduct Formation and Maximizing Regioselectivity
Welcome to the Technical Support Center for purine alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with byproduct formation in their reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of purine chemistry and achieve your desired product with high purity and yield.
This guide is structured into two main sections:
-
: A problem-oriented section to diagnose and solve specific experimental issues.
-
: A conceptual overview of the fundamental principles governing purine alkylation.
Troubleshooting Guide
This section addresses common problems encountered during purine alkylation in a direct question-and-answer format.
Problem 1: My primary product is the N7-isomer, but I need the N9-isomer.
Probable Cause: Your reaction conditions are favoring the kinetically controlled product (N7) over the thermodynamically more stable N9-isomer.[1][2] Direct alkylation of purines with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable.[1][2]
Solutions:
-
Increase Reaction Temperature and Time: Running the reaction at a higher temperature for a longer duration can provide the necessary energy to overcome the activation barrier for the formation of the N9-isomer and allow the reaction to reach thermodynamic equilibrium.[2][3][4] Be cautious, as prolonged heating can sometimes lead to decomposition or other side reactions.
-
Change Your Solvent System:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for promoting N9 alkylation. They effectively solvate the cation of the purine salt, leaving the purine anion more available for reaction. This often leads to the formation of the thermodynamically favored N9 product.
-
Polar Protic Solvents (e.g., alcohols): These solvents can hydrogen-bond with the purine nitrogens, potentially altering the nucleophilicity of the different nitrogen atoms and leading to mixtures.
-
-
Re-evaluate Your Choice of Base:
-
Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) in a polar aprotic solvent are standard for generating the purine anion, which then typically leads to the N9 product.
-
The use of organometallic bases like Grignard reagents can sometimes favor N7 alkylation.[1]
-
-
Consider a Silylation Approach (Vorbrüggen Conditions): Silylating the purine first with an agent like BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl (trimethylsilyl chloride) followed by alkylation, often in the presence of a Lewis acid, is a classic method to favor the N9 isomer.[1][2]
Problem 2: I'm getting a mixture of N7 and N9 isomers and they are difficult to separate.
Probable Cause: The energy difference between the kinetic and thermodynamic pathways is not large enough under your current reaction conditions to favor one isomer significantly.
Solutions:
-
Optimize for Kinetic (N7) or Thermodynamic (N9) Control:
-
For the N7 (Kinetic) Isomer: Use lower temperatures (e.g., room temperature or below) and shorter reaction times. This will favor the faster-forming product.[2][4]
-
For the N9 (Thermodynamic) Isomer: Use higher temperatures and longer reaction times to allow the initial products to equilibrate to the more stable isomer.[2][4][5]
-
-
Employ a Protecting Group Strategy: If your purine has other reactive sites (like an exocyclic amine on guanine or adenine), protecting them can significantly influence the regioselectivity of the ring nitrogen alkylation. For instance, protecting the exocyclic N2-amino and O6-carbonyl groups of guanine can steer alkylation towards N9.
-
Use an Additive to Block the N7 Position: In some specialized cases, additives like β-cyclodextrin have been shown to selectively block the N7 position through host-guest interactions, leading to high N9 selectivity even in water.[6]
Problem 3: I'm observing significant di-alkylation or other side products.
Probable Cause: The purine anion, once formed, is reacting further with the alkylating agent. This can happen if the mono-alkylated product is still sufficiently nucleophilic or if the reaction conditions are too harsh.
Solutions:
-
Control Stoichiometry: Use a precise amount of the alkylating agent (typically 1.0 to 1.1 equivalents). Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the purine and base can help maintain a low concentration of the electrophile and minimize over-alkylation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step more than the first, improving selectivity for the mono-alkylated product.
-
Use a Milder Base: A very strong base might generate a higher concentration of the purine anion than necessary, increasing the likelihood of side reactions. Experiment with weaker bases like K2CO3 or even organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine).
Problem 4: My reaction is not proceeding, or the yield is very low.
Probable Cause: This could be due to several factors, including insufficient activation of the purine, a poor choice of solvent, or a deactivated alkylating agent.
Solutions:
-
Ensure Anhydrous Conditions: Purine alkylations, especially those using strong bases like NaH, are often sensitive to moisture. Ensure your solvents and glassware are thoroughly dried. Water can quench the base and the purine anion.
-
Check the Purity of Your Reagents: Verify the quality of your purine starting material, base, and alkylating agent. Old or improperly stored reagents can degrade.
-
Solubility Issues: Ensure your purine salt is soluble in the chosen solvent. If the purine anion precipitates, the reaction will be slow or may not proceed at all. A co-solvent might be necessary, or a switch to a solvent like DMF or DMSO which are excellent for dissolving salts.
-
Increase Activation: If using a weaker base, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve reaction rates, especially in heterogeneous mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N7 vs. N9 selectivity in purine alkylation?
The outcome of a purine alkylation reaction is a classic example of the competition between kinetic and thermodynamic control.[4][5]
-
Kinetic Control (N7-Alkylation): The N7 position of guanine is often considered the most nucleophilic site due to the lone pair of electrons not being involved in the aromatic system.[7][8] Alkylation at this site is typically faster, has a lower activation energy, and is favored under milder conditions (lower temperatures, shorter reaction times).[2][9]
-
Thermodynamic Control (N9-Alkylation): The N9-alkylated purine is generally the more stable isomer.[1][2] This is because alkylation at N9 preserves the aromatic character of the imidazole ring more effectively and results in a less sterically hindered product. Achieving this product requires conditions that allow the reaction to be reversible or to have enough energy to overcome the higher activation barrier, such as elevated temperatures and longer reaction times.[3][4]
Q2: How do I choose the right base and solvent?
The choice of base and solvent is critical and interdependent. They work together to determine the solubility of the purine salt and the reactivity of the resulting anion.
| Condition Desired | Solvent Class | Recommended Solvents | Base Pairing | Rationale |
| N9-Selectivity (Thermodynamic) | Polar Aprotic | DMF, DMSO, Acetonitrile | NaH, K₂CO₃, Cs₂CO₃ | Solvates the cation, exposing the purine anion for reaction. Promotes formation of the more stable N9 product.[10] |
| N7-Selectivity (Kinetic) | Less Polar / Aprotic | THF, Dioxane, Toluene | Stronger, bulkier bases or specific conditions like silylation with Lewis acids.[1][2] | Less solvation can sometimes favor the kinetically preferred N7 site. Reaction conditions are key. |
| Improved Solubility | Polar Aprotic | DMF, DMSO | Any | These solvents are excellent at dissolving a wide range of organic salts, preventing solubility issues. |
Q3: When should I use a protecting group strategy?
A protecting group strategy is advisable in several scenarios:
-
When the purine has other nucleophilic sites: For guanine and adenine, the exocyclic amino groups can be alkylated. Protecting these groups is essential to direct the reaction to the desired ring nitrogen.
-
To enforce regioselectivity: Protecting groups can introduce steric hindrance that blocks one reaction site, favoring another. For example, a bulky protecting group at the N9 position could force alkylation to the N7 position. Conversely, strategic substitution at the C6 position can shield the N7 position, leading to regiospecific N9 alkylation.[11]
-
In multi-step syntheses: When subsequent reaction steps could affect the purine ring, a protecting group ensures its integrity until it's no longer needed.[12][13]
Experimental Protocols
Protocol 1: General Procedure for Selective N9-Alkylation of 6-Chloropurine
This protocol is a standard method favoring the thermodynamically stable N9-isomer.
Materials:
-
6-Chloropurine
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Hexanes, Brine
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropurine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add finely ground, anhydrous K₂CO₃ (1.5 - 2.0 eq) to the suspension.
-
Anion Formation: Stir the mixture vigorously at room temperature for 30-60 minutes. The purine may not fully dissolve, which is common.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with a small amount of DMF or Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove the DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure N9-alkylated product. The N9 isomer is usually the major product, often with minor amounts of the N7 isomer.
References
-
Bera, S., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of the American Chemical Society. Available at: [Link]
-
Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
González-Lainez, M., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. Available at: [Link]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. Available at: [Link]
-
Quora. (2014). Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? Quora. Available at: [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Available at: [Link]
-
Li, J., et al. (2011). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ChemInform. Available at: [Link]
-
Medicosis Perfectionalis. (2017). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown. YouTube. Available at: [Link]
-
Džuganová, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Kohn, K. W., et al. (1987). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Chern, J., et al. (1998). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Available at: [Link]
-
Fiveable. (n.d.). 9.4 Thermodynamic and Kinetic Control. AP Chem - Fiveable. Available at: [Link]
-
Liu, J., et al. (2018). Radical route for the alkylation of purine nucleosides at C6 via Minisci reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]
-
Tretyakova, N., et al. (2007). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology. Available at: [Link]
-
Alarcón, E., et al. (2005). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. Journal of Physical Chemistry B. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]
-
Hartley, J. A., et al. (1986). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Cancer Research. Available at: [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
troubleshooting guide for the synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Welcome to the technical support center for the synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. As a crucial intermediate in the synthesis of antiviral agents like Famciclovir, a robust and reproducible protocol for this molecule is essential.[1][2] This document provides in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes?
Low or no yield is a common frustration that can typically be traced back to one of several key areas: reagent quality, reaction conditions, or work-up procedure.
-
Pillar 1: Reagent Integrity & Stoichiometry
-
2-Amino-6-chloropurine Quality: The starting purine has low solubility in many common organic solvents, though it is most soluble in DMSO and DMF.[3][4] Ensure it is of high purity and completely dissolved before proceeding. The presence of insoluble material suggests poor quality or an inappropriate solvent volume.
-
Base Anhydrousness: The base, typically potassium carbonate (K₂CO₃), must be anhydrous. The presence of water can quench the purine anion and interfere with the reaction. It is best practice to use freshly dried, finely powdered K₂CO₃ to maximize its surface area and reactivity.
-
Alkylating Agent: 1,2-dibromoethane is susceptible to degradation. Use a freshly opened bottle or distill it prior to use if its purity is . A slight excess (e.g., 3 equivalents) is often used to drive the reaction to completion.[1][2]
-
-
Pillar 2: Reaction Conditions
-
Temperature and Time: This N-alkylation is not instantaneous. It typically requires heating to ensure a reasonable reaction rate. Protocols often call for heating at 60-65°C or refluxing for extended periods (e.g., 24 hours).[1][2] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC). An incomplete reaction is a primary cause of low yield.
-
Solvent Choice: The reaction is an Sₙ2 substitution. Therefore, a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents solvate the cation (K⁺) while leaving the purine anion exposed and highly nucleophilic, thus accelerating the desired reaction.[5]
-
-
Pillar 3: Work-up and Isolation
-
Product Precipitation: The product is often isolated by filtering the cooled reaction mixture to remove inorganic salts, concentrating the filtrate, and then inducing crystallization by adding a less polar solvent or by cooling.[1] If the product remains in solution, you may need to concentrate the filtrate further or use a different anti-solvent system.
-
Q2: My analytical data (TLC, NMR) shows a significant impurity. How do I identify and eliminate it?
The most common and challenging impurity in this synthesis is the undesired N-7 alkylated regioisomer.[1][2]
-
The Root Cause: N-9 vs. N-7 Alkylation The purine ring has multiple nucleophilic nitrogen atoms. Alkylation can occur at several positions, but the primary competition is between the N-9 and N-7 positions of the imidazole ring. The N-9 isomer is generally the thermodynamically more stable product, while the N-7 isomer is often the kinetically favored one.[6][7] The goal of the synthesis is to establish conditions that overwhelmingly favor the N-9 product.
-
Solution 1: Optimizing for Regioselectivity Controlling the reaction conditions is the most effective way to minimize the N-7 isomer. Published methods have achieved an N-9 to N-7 ratio of 15-20:1.[2] This is typically accomplished by:
-
Pre-mixing the 2-amino-6-chloropurine and potassium carbonate in DMF.
-
Heating this mixture (e.g., to 60-65°C) to ensure the formation of the potassium salt of the purine.[2]
-
Adding the 1,2-dibromoethane to the pre-heated mixture and maintaining the temperature. This directed approach favors the formation of the thermodynamic N-9 product.
-
-
Solution 2: Purification Strategy If the N-7 isomer still forms, separation is necessary.
-
Fractional Crystallization: The N-9 and N-7 isomers often have different solubilities. A carefully controlled crystallization from a solvent like methanol can selectively precipitate the desired N-9 product.[1]
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable method for separating the isomers.[8] A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane) will likely be required.
-
Q3: How can I definitively confirm that I have synthesized the correct N-9 isomer and not the N-7 isomer?
Confirmation requires spectroscopic analysis, primarily NMR. While ¹H NMR provides initial evidence, ¹³C NMR is often more conclusive for distinguishing these regioisomers.
-
¹H NMR Spectroscopy: The desired product has a characteristic pattern. The key is to identify the two triplets corresponding to the bromoethyl group protons (-CH₂-N and -CH₂-Br).[1]
-
¹³C NMR Spectroscopy (The Decisive Test): The chemical shift of the C5 carbon of the purine ring is highly sensitive to the substitution pattern. For 6-chloropurine derivatives, the C5 chemical shift provides a clear distinction[6]:
-
N-9 Isomers: The C5 carbon typically resonates around 132 ppm .
-
N-7 Isomers: The C5 carbon is more shielded and resonates at a lower chemical shift, around 123 ppm .
-
-
Mass Spectrometry: This will confirm that the product has the correct molecular weight (276.52 g/mol for C₇H₇BrClN₅), but it will not distinguish between the isomers.[9]
Experimental Protocols & Data
Recommended Synthetic Protocol
This protocol is synthesized from established literature procedures.[1][2]
-
Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-6-chloropurine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and DMF.
-
Anion Formation: Stir the mixture under a nitrogen atmosphere and heat to 60-65°C for 1 hour.
-
Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise to the heated suspension.
-
Reaction: Increase the temperature to reflux and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of DMF.
-
Isolation: Concentrate the filtrate under reduced pressure. To the resulting residue, add methanol and cool to 0-5°C to induce crystallization.
-
Purification: Collect the crystalline solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield this compound.
| Parameter | Recommended Value | Rationale |
| Solvent | DMF | Polar aprotic; enhances nucleophilicity of purine anion.[5] |
| Base | K₂CO₃ (anhydrous) | Effective and economical base for deprotonation. |
| Temperature | 60-65°C to Reflux | Provides sufficient energy to overcome activation barrier.[1][2] |
| Atmosphere | Inert (Nitrogen) | Prevents potential side reactions with atmospheric moisture. |
| Compound | ¹H NMR (d-DMSO) | ¹³C NMR (Distinguishing Peak) |
| N-9 Isomer (Product) | δ 3.89 (t, 2H), 4.45 (t, 2H), 6.94 (s, 2H), 8.15 (s, 1H)[1] | C5 ≈ 132 ppm[6] |
| N-7 Isomer (Impurity) | Different chemical shifts for aromatic and ethyl protons. | C5 ≈ 123 ppm[6] |
Visualized Workflows and Mechanisms
Reaction Pathway: N-9 vs. N-7 Alkylation
Caption: N-alkylation pathway of 2-amino-6-chloropurine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety precautions for this reaction?
-
A: Both 1,2-dibromoethane and DMF pose significant health risks. 1,2-dibromoethane is toxic and a suspected carcinogen.[10] DMF is a potent liver and reproductive toxin. All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
-
Q: Can I use a different base, like sodium hydride (NaH)?
-
Q: Are there alternative methods for this alkylation?
-
A: Yes, other N-alkylation strategies exist in organic chemistry. For instance, the Mitsunobu reaction can be used to alkylate purines with alcohols.[11][12] However, for a simple alkyl halide like 1,2-dibromoethane, the direct Sₙ2 alkylation described here is the most straightforward and commonly employed method.
-
-
Q: How should I store the 2-amino-6-chloropurine starting material?
-
A: It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture, as recommended by the supplier.[13]
-
References
-
MDPI. (n.d.). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Retrieved from [Link]
-
RSC Publishing. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- Google Patents. (n.d.). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
-
National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). AU2006248745A1 - Preparation of famciclovir and other purine derivatives.
- Google Patents. (n.d.). US20060264629A1 - Preparation of famciclovir and other purine derivatives.
-
RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Retrieved from [Link]
-
MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Lotusfeet Pharma. (n.d.). This compound 214201-64-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed. Retrieved from [Link]
-
ACS Publications. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ACS Publications. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
- Google Patents. (n.d.). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
-
RSC Publishing. (n.d.). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How does electrophilic bromination with 1,2-dibromoethane work?. Retrieved from [Link]
-
ScienceDirect. (2016). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Retrieved from [Link]
-
ScienceDirect. (n.d.). The bromination of purines with a charge transfer complex between bromine and lutidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective alkylation reaction of purines under microwave Irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of 1,2-dibromoethane on isolated hepatocytes: functional alterations and induction of lipid peroxidation. PubMed. Retrieved from [Link]
-
Angene. (n.d.). The Chemical Profile of 2-Amino-6-chloropurine: Properties and Specifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Retrieved from [Link]
Sources
- 1. AU2006248745A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 2. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of 1,2-dibromoethane on isolated hepatocytes: functional alterations and induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 12. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
stability of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine under different reaction conditions
Welcome to the technical support center for 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS No. 214201-64-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions.
Introduction
This compound is a key intermediate in the synthesis of various biologically active purine derivatives.[1] Its bifunctional nature, possessing a reactive 6-chloro substituent on the purine ring and a bromoethyl group at the N9 position, makes it a versatile building block. However, these reactive sites also contribute to its potential instability under certain conditions. Understanding these stability limitations is crucial for successful experimental design, ensuring the integrity of the compound, and obtaining reliable results.
This guide will explore the compound's stability in acidic, basic, and nucleophilic environments, as well as its sensitivity to thermal and photolytic stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary reactive sites:
-
The 6-chloro group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the purine ring system facilitates the displacement of the chloride by a wide range of nucleophiles.
-
The 2-bromoethyl group: The bromine atom is a good leaving group, making this side chain susceptible to nucleophilic substitution (SN2) and elimination reactions.
Q2: How stable is the 6-chloro group to hydrolysis?
A2: The 6-chloro group on the purine ring can undergo hydrolysis to form guanine derivatives, particularly under strong acidic or basic conditions, especially at elevated temperatures. While some 6-chloropurine derivatives show stability, it is crucial to control the pH and temperature to prevent unwanted hydrolysis. For instance, in the synthesis of 2-amino-6-chloropurine, careful control of temperature is necessary during hydrolysis in an alkaline solution to avoid hydrolysis of the 6-chloro group.[3]
Q3: What conditions can lead to the degradation of the 2-bromoethyl side chain?
A3: The 2-bromoethyl side chain is susceptible to degradation under several conditions:
-
Basic conditions: Strong bases can promote elimination (dehydrobromination) to form a vinyl-substituted purine.
-
Nucleophilic conditions: A wide range of nucleophiles can displace the bromide ion. This is often a desired reaction in synthesis but can be an unwanted side reaction if other nucleophiles are present in the reaction mixture.
-
Elevated temperatures: Thermal stress can lead to the elimination of HBr.[4]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a more polar impurity (as seen on TLC/LC-MS) during a reaction in aqueous or alcoholic solvent. | Hydrolysis of the 6-chloro group to a 6-hydroxy group (guanine derivative). | Use anhydrous solvents. If water or alcohol is necessary, run the reaction at a lower temperature and for a shorter duration. Consider protecting the 6-position if compatible with the desired chemistry. |
| Appearance of a new spot on TLC with a similar polarity to the starting material, and mass spectrometry suggests loss of HBr. | Elimination of HBr from the 2-bromoethyl side chain to form the corresponding 9-vinylpurine. | Avoid strong, non-nucleophilic bases. If a base is required, use a milder, hindered base at low temperatures. |
| Multiple products are observed when reacting with a nucleophile intended for the 6-position. | The nucleophile is also reacting with the 2-bromoethyl side chain. | Consider the relative reactivity of the two sites. A softer nucleophile might preferentially attack the bromoethyl group, while a harder nucleophile might favor the 6-position. Alternatively, protect one of the reactive sites. |
| Low yield in a reaction involving displacement of the 6-chloro group with an amine nucleophile. | The amine may be acting as a base, promoting elimination of the bromoethyl group. | Use a non-nucleophilic external base (e.g., DIPEA) to scavenge the acid produced during the reaction.[8] Run the reaction at the lowest effective temperature. |
Stability Under Different Reaction Conditions: A Summary
The following table summarizes the expected stability of this compound under various conditions, based on the known reactivity of its functional groups.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway(s) |
| pH | Acidic (pH < 4) | Moderate to Low | Hydrolysis of the 6-chloro group. |
| Neutral (pH 6-8) | High | Minimal degradation expected at room temperature. | |
| Basic (pH > 9) | Low | Elimination of HBr from the bromoethyl group; Hydrolysis of the 6-chloro group. | |
| Temperature | < 0 °C | High | Generally stable for storage and reactions. |
| 0 - 50 °C | Moderate | Risk of degradation increases with temperature, especially in the presence of nucleophiles or bases. | |
| > 50 °C | Low | Significant risk of elimination and nucleophilic substitution reactions.[9] | |
| Nucleophiles | Amines, Alcohols, Thiols | Low (Reactive) | Nucleophilic substitution at the 6-chloro and/or the bromoethyl position. |
| Light | UV/Visible | Moderate to Low | Potential for photodecomposition. Storage in the dark is recommended.[5] |
Experimental Protocols for Stability Assessment
The following are suggested protocols for systematically evaluating the stability of this compound.
Protocol 1: pH Stability Assessment
-
Prepare Buffer Solutions: Prepare aqueous buffer solutions at pH 2, 4, 7, 9, and 12.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C and 40 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and any degradation products.
Protocol 2: Thermal Stability Assessment (in a specific solvent)
-
Sample Preparation: Dissolve the compound in a relevant organic solvent (e.g., DMF, DMSO, or ethanol).
-
Incubation: Incubate the solutions at different temperatures (e.g., 40 °C, 60 °C, and 80 °C).
-
Time Points and Analysis: Follow steps 4 and 5 from the pH stability protocol.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent and also place the solid compound in transparent containers.
-
Control Samples: Prepare control samples protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][10]
-
Analysis: After exposure, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Experimental Workflow for Stability Testing
The diagram below outlines a general workflow for assessing the stability of the compound.
Caption: General workflow for stability assessment experiments.
References
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 135566336. Available from: [Link].
-
ResearchGate. (PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Available from: [Link]
- Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.
-
Journal of the American Chemical Society. Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Available from: [Link]
-
PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Available from: [Link]
-
ResearchGate. Thermal stability of brominated poly(isobutylene-co-isoprene). Available from: [Link]
-
ResearchGate. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Available from: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
BYU ScholarsArchive. Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Available from: [Link]
-
PubMed. Light-induced free-radical reactions of nucleic acid constituents. Effect of sequence and base--base interactions on the reactivity of purines and pyrimidines in ribonucleotides. Available from: [Link]
- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
PubMed. Synthesis and evaluation of 2-amino-9-(1, 3-dihydroxy-2-propoxymethyl)- 6-fluoropurine mono- and diesters as potential prodrugs of ganciclovir. Available from: [Link]
-
PMC - NIH. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]
-
Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Available from: [Link]
-
MDPI. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Available from: [Link]
-
MDPI. Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. Available from: [Link]
- Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
-
ACS Publications. Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Available from: [Link]
-
IAGIM. Photostability. Available from: [Link]
-
MDPI. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Available from: [Link]
-
Chemsrc. This compound. Available from: [Link]
-
PubMed Central. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Available from: [Link]
-
YouTube. Purine and Pyrimidine Synthesis. Available from: [Link]
-
PubChem. 6-Chloropurine. Available from: [Link]
-
PMC - PubMed Central - NIH. Thermal Decomposition of Brominated Butyl Rubber. Available from: [Link]
-
PMC - NIH. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]
-
Q1 Scientific. Photostability testing theory and practice. Available from: [Link]
-
MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]
-
MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Available from: [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Light-induced free-radical reactions of nucleic acid constituents. Effect of sequence and base--base interactions on the reactivity of purines and pyrimidines in ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. q1scientific.com [q1scientific.com]
Technical Support Center: Troubleshooting Solubility of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Welcome to the technical support guide for 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (CAS No. 214201-64-6). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this compound for their experiments. As a key intermediate in various synthetic pathways, including the preparation of antiviral agents like Famciclovir, achieving consistent and effective solubilization is critical for reaction success.[1][2] This guide provides in-depth, field-proven insights to navigate and resolve common solubility issues.
Part 1: Foundational FAQs
This section addresses the fundamental chemical properties of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this molecule is a complex interplay of its different functional groups and its overall structure:
-
Purine Core: The flat, aromatic, two-ring system leads to strong intermolecular π-π stacking interactions. These forces cause the molecules to pack tightly in a crystal lattice, requiring significant energy to break apart and dissolve.
-
Amino and Nitrogen Groups: The purine core contains four nitrogen atoms and an exocyclic amino group (-NH2).[3] These sites can act as both hydrogen bond donors and acceptors, promoting solubility in polar, hydrogen-bonding solvents.
-
Chloro and Bromoethyl Substituents: The chloro group (-Cl) and the bromoethyl group (-CH2CH2Br) add to the molecule's size and introduce polar C-X bonds. However, the alkyl character of the ethyl chain can also contribute some nonpolar nature.
-
Molecular Symmetry and Polarity: While the molecule has polar groups, the overall structure is quite rigid. This combination of a large, flat aromatic surface with peripheral polar groups often leads to poor solubility in both highly nonpolar and highly polar solvents, with optimal solubility often found in specific polar aprotic solvents.
Q2: Why is this compound notoriously difficult to dissolve in many common organic solvents?
A2: The primary reason is its high crystal lattice energy . The strong π-stacking interactions mentioned above, combined with potential intermolecular hydrogen bonds, create a very stable solid state. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome this lattice energy. Many common solvents cannot provide enough favorable interactions to break down the crystal structure efficiently, resulting in low solubility. This challenge is common among planar, heterocyclic molecules used in pharmaceutical development.[4][5]
Q3: Where can I find authoritative physical and chemical property data for this compound?
A3: The most reliable source for aggregated chemical data is the PubChem database maintained by the U.S. National Institutes of Health (NIH). The entry for this compound is PubChem CID 15374493 .[6] This database provides key information such as molecular weight (276.52 g/mol ), molecular formula (C7H7BrClN5), and computed properties.[6] Always consult the Safety Data Sheet (SDS) from your supplier for specific handling and safety information.[1]
Part 2: Troubleshooting Guide & Systematic Workflow
This section provides a logical, step-by-step approach to resolving solubility problems in the lab.
Q4: I'm struggling to dissolve the compound at room temperature. What is the first-line troubleshooting strategy?
A4: A systematic approach is crucial to avoid wasted time and material. Start by selecting an appropriate solvent and then apply energy. The following workflow diagram illustrates the recommended decision-making process.
Caption: Troubleshooting workflow for dissolving this compound.
Q5: Which organic solvents are the best starting points?
A5: Based on the chemical structure, polar aprotic solvents are the most promising candidates. They can engage in dipole-dipole interactions without interfering with the hydrogen-bonding sites of the purine.
-
Highly Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents are often effective at solvating complex heterocyclic compounds.[7]
-
Moderately Recommended: Tetrahydrofuran (THF), Acetonitrile (MeCN). These may work, especially with heating, but are generally less effective than DMF or DMSO.
-
Less Recommended: Alcohols (Methanol, Ethanol). While polar, their protic nature can sometimes lead to complex interactions or reduced solubility compared to aprotic options.
-
Not Recommended for Dissolution: Nonpolar solvents like Hexanes, Toluene, or weakly polar solvents like Dichloromethane (DCM) and Chloroform (CHCl3) are unlikely to be effective on their own but can be used as part of a co-solvent system.
Q6: Can heating the solvent help, and what are the risks?
A6: Yes, heating is a very effective technique. Most dissolution processes are endothermic, meaning solubility increases with temperature.[8] Applying heat provides the thermal energy needed to overcome the crystal lattice forces.
-
Procedure: Use a stirring hotplate or an oil bath for controlled heating. Start at a moderate temperature (e.g., 40-50°C) and increase incrementally if needed.
-
Risks: The primary risk is thermal degradation . The bromoethyl group is a potential leaving group, and the purine core could be susceptible to decomposition at high temperatures. It is advisable to heat the minimum amount necessary to achieve dissolution and to run a small-scale stability test (e.g., by TLC or LCMS) if the solution will be heated for an extended period.
Q7: What is a co-solvent system and how can it help?
A7: A co-solvent system is a mixture of two or more miscible solvents.[9][10] This technique is used to fine-tune the polarity of the solvent medium to perfectly match the solute, maximizing solubility. For a compound like this, which has both polar and less-polar characteristics, a co-solvent system can be highly effective.
-
Example: If your compound is suspended in Dichloromethane (DCM), you can slowly add Methanol (MeOH) dropwise with vigorous stirring. The MeOH can help break up the hydrogen-bonded crystal structure while the DCM solvates the less-polar parts of the molecule.
Part 3: Experimental Protocol & Data Summary
Protocol 1: Systematic Solubility Screening
Objective: To empirically determine a suitable solvent and the approximate solubility of this compound for a specific application.
Materials:
-
This compound
-
Analytical balance
-
Glass vials (e.g., 4 mL) with caps
-
Magnetic stir bars and stir plate
-
Vortex mixer
-
Sonicator bath
-
Controlled heating block or oil bath
-
Test Solvents: DMSO, DMF, NMP, MeCN, THF, MeOH
Methodology:
-
Preparation: Weigh 5.0 mg of the compound into six separate, labeled vials.
-
Initial Solvent Addition (Room Temp): To the first vial, add 50 µL of DMSO to target a concentration of 100 mg/mL. To the other vials, add the same volume of the other test solvents.
-
Mechanical Agitation: Cap the vials and vortex vigorously for 2 minutes. Observe for dissolution. If not dissolved, place on a magnetic stir plate for 30 minutes at room temperature.
-
Sonication: If the compound remains a solid suspension, place the vials in a sonicator bath for 20 minutes. The ultrasonic waves can help break apart agglomerates. Check for dissolution.
-
Controlled Heating: If the solid persists, place the vials on a heating block set to 50°C. Stir for 30 minutes. Visually inspect for any remaining solid.
-
Assess Solubility:
-
Soluble: If a clear solution is obtained at any step, note the conditions (e.g., "Soluble in DMSO at 50°C").
-
Partially Soluble: If the amount of solid has visibly reduced but is not gone, the compound is partially soluble. You can add more solvent in known increments to estimate the saturation point.
-
Insoluble: If the solid appears unchanged after all steps, it is considered poorly soluble (<100 mg/mL) under these conditions.
-
-
Stability Check: For any sample that dissolved with heat, allow it to cool to room temperature. If the compound crashes out or becomes cloudy, it indicates that the room temperature solubility is lower and a supersaturated solution was formed.
Table 1: Qualitative Solubility & Recommended Conditions
| Solvent | Solvent Type | Expected Solubility | Recommended Conditions & Rationale |
| DMSO | Polar Aprotic | High | Excellent first choice. May require gentle warming to 40-60°C to achieve higher concentrations. |
| DMF | Polar Aprotic | High | Similar to DMSO. A strong solvent for many heterocycles. Warming is often beneficial. |
| NMP | Polar Aprotic | High | A powerful solvent, but has a higher boiling point and viscosity. Use if DMSO/DMF fail. |
| Methanol | Polar Protic | Moderate | May work for lower concentrations. Its H-bonding ability can solvate the amino group. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less effective than DMSO/DMF but can be useful in co-solvent systems or for analytical purposes. |
| THF | Moderately Polar | Low | Unlikely to be effective alone but can be a component in a co-solvent mixture. |
| DCM | Weakly Polar | Very Low / Insoluble | Primarily useful as the less-polar component in a co-solvent system (e.g., with MeOH). |
| Hexane/Heptane | Nonpolar | Insoluble | Not suitable for dissolving this polar, crystalline compound. |
Part 4: Advanced Strategies & Safety
Q8: I have tried heating in DMSO, and it's still not dissolving enough for my reaction. What are my options?
A8: If you have reached the solubility limit in the most powerful solvents, you may need to reconsider the experimental design:
-
Run as a Slurry: In some synthetic reactions, it is possible to proceed with a suspension (slurry). As the small amount of dissolved compound reacts, more solid will dissolve to re-establish equilibrium (Le Châtelier's principle). This is highly dependent on the reaction kinetics and is not always successful.
-
Particle Size Reduction: The rate of dissolution is proportional to the surface area.[4][8] Grinding the material with a mortar and pestle to a finer powder before attempting to dissolve it can increase the dissolution rate, though it won't change the ultimate solubility limit. Advanced techniques like micronization or nanosuspension are also options in drug formulation but are less practical for routine lab synthesis.[11][12]
-
Re-evaluate Concentration: Determine if the reaction can be run at a lower, more achievable concentration. It may require longer reaction times or different catalyst loading, but it is often a more practical solution than finding an exotic solvent system.
Q9: What are the primary safety precautions for handling this compound?
A9: As with any research chemical, you must consult the specific Safety Data Sheet (SDS) provided by your supplier.[1] General best practices include:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Hazard Profile: Similar halogenated and amino-substituted aromatic compounds can be skin and eye irritants. Avoid direct contact. In case of contact, wash the affected area thoroughly with water.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15374493, this compound. Available at: [Link]
-
Joseph, J., & D, D. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4). Available at: [Link]
-
Pharma Lesson (n.d.). Overcoming Solubility Challenges in Pharmaceutical Formulation. Available at: [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. Available at: [Link]
-
Al-Obeed, O., et al. (2024). When poor solubility becomes an issue: From early stage to proof of concept. ResearchGate. Available at: [Link]
-
Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Lotusfeet Pharma. This compound 214201-64-6. Available at: [Link]
-
Pharmaffiliates. This compound. CAS Number: 214201-64-6. Available at: [Link]
-
Chemsrc. This compound. CAS#:214201-64-6. Available at: [Link]
-
Krishnamoorthy, G., et al. (2002). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 82(4), 2050-2064. Available at: [Link]
-
Wikipedia. Purine. Available at: [Link]
-
ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Available at: [Link]
-
Aryal, S. (2023). Purine- Structure, Types, Derivatives, Modification, Effects. Microbe Notes. Available at: [Link]
-
Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(8), 1-10. Available at: [Link]
-
Waman, Y., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 083-094. Available at: [Link]
-
Sharma, D., et al. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. Available at: [Link]
-
Journal of Emerging Technologies and Innovative Research. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES. JETIR, 8(2). Available at: [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 9-(2-Chloroethyl)-9H-purin-6-amine. Available at: [Link]
- Google Patents. (2006). AU2006248745A1 - Preparation of famciclovir and other purine derivatives.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. microbenotes.com [microbenotes.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. pharmalesson.com [pharmalesson.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Crystallization of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Welcome to the technical support center for the crystallization of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical intermediate. By understanding the underlying principles of crystallization, you can systematically optimize your process to achieve high purity and yield.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the crystallization of this compound.
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
A1: Understanding the molecule's properties is the first step. Key characteristics include a molecular weight of approximately 276.52 g/mol and the presence of both hydrogen bond donors (the amine group) and acceptors (the purine nitrogens), as well as a halogenated aromatic system.[1][2] This suggests moderate polarity. Purine derivatives, in general, can be purified using normal-phase chromatography with solvent systems like dichloromethane/methanol or reversed-phase with C18 columns.[3] For crystallization, this points towards the utility of polar to moderately polar solvents.
Q2: Which solvent systems are a good starting point for the crystallization of this compound?
A2: Given the purine structure, solvents that can engage in hydrogen bonding or have moderate polarity are often effective.[3] Good starting points include alcohols (e.g., ethanol, methanol, isopropanol) or ketones (e.g., acetone). Solvent mixtures, such as ethanol/water or acetone/hexanes, can also be highly effective for creating a steep solubility curve, which is ideal for crystallization.[4][5]
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a very high degree.[6] To resolve this, you can try a solvent with a lower boiling point, use a larger volume of solvent to reduce the concentration, or cool the solution much more slowly to prevent rapid supersaturation.[6][7]
Q4: How does the cooling rate impact the purity and size of my crystals?
A4: The rate of cooling has a significant effect on crystal formation. Slow cooling generally promotes the growth of larger, more well-defined crystals, which are typically purer because impurity molecules have time to diffuse away from the growing crystal lattice.[8][9][10] Rapid cooling, on the other hand, often leads to the formation of many small crystals, which can trap impurities.[9][11]
Q5: What is polymorphism and should I be concerned about it?
A5: Polymorphism is the ability of a solid compound to exist in more than one crystalline form.[12] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice, leading to different physical properties like solubility and melting point.[12] For pharmaceutical compounds, controlling polymorphism is critical as it can affect bioavailability and stability.[13][14] While it may not be a primary concern during initial lab-scale purification, being aware of the possibility of different crystal forms appearing under different conditions (e.g., different solvents or cooling rates) is important.[12]
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Possible Causes & Solutions
-
Cause: The solution is not supersaturated. This is often due to using too much solvent.[6]
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution to evaporate some of the solvent. Allow the solution to cool again. You can test for saturation by dipping a glass rod into the solution and letting the solvent evaporate; a solid residue should form.[15]
-
Solution 2: Add an Anti-solvent. If you have a good solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This will reduce the overall solubility and induce crystallization.[8][16][17] For this purine derivative, if it is dissolved in ethanol, slowly adding water or hexanes could be effective.
-
-
Cause: High solubility of the compound even at low temperatures.
-
Solution: Change the Solvent System. Experiment with different solvents or solvent mixtures to find one where the compound has a significant difference in solubility between hot and cold conditions.[8] A screening of solvents with varying polarities is recommended.
-
-
Cause: Nucleation is inhibited. Crystal growth requires an initial "seed" or nucleation site.
-
Solution 1: Scratch the Flask. Gently scratching the inside of the flask below the solvent level with a glass rod can create microscopic imperfections that serve as nucleation sites.[15]
-
Solution 2: Add a Seed Crystal. If you have a small amount of the solid product, adding a tiny crystal to the cooled solution can induce crystallization.[8]
-
Problem 2: The Product "Oils Out" or Forms an Amorphous Solid
Possible Causes & Solutions
-
Cause: The degree of supersaturation is too high, often due to rapid cooling.[6]
-
Solution: Slow Down the Cooling Rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[15]
-
-
Cause: The boiling point of the solvent is above the melting point of the compound.
-
Cause: Presence of significant impurities. Impurities can disrupt the crystal lattice formation.
-
Solution: Preliminary Purification. Consider a quick column chromatography step to remove major impurities before attempting crystallization.
-
Problem 3: Low Yield of Recovered Crystals
Possible Causes & Solutions
-
Cause: Significant solubility of the compound in the cold solvent.
-
Solution 1: Cool to a Lower Temperature. Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Solution 2: Optimize the Solvent System. An ideal solvent will have very low solubility for your compound at cold temperatures.[19] You may need to screen different solvents.
-
-
Cause: Premature crystallization during hot filtration (if performed).
-
Solution: Use a heated filter funnel and keep the solution hot during filtration to prevent the product from crystallizing on the filter paper.[20]
-
Problem 4: Poor Purity of the Final Crystals
Possible Causes & Solutions
-
Cause: Impurities are co-crystallizing with the product.
-
Solution 1: Slower Cooling. As mentioned, slower cooling rates give larger, purer crystals.[10]
-
Solution 2: Recrystallization. Perform a second crystallization of the obtained crystals. The purity generally increases with each recrystallization, although some product loss is expected.
-
-
Cause: Impurities are trapped within the crystal lattice due to rapid crystal growth.[19]
-
Solution: Control Supersaturation. Avoid "crashing out" the solid by cooling slowly and using an appropriate amount of solvent.[9]
-
III. Experimental Protocols & Data
Solvent Screening Protocol
A systematic solvent screening is the most effective way to identify optimal crystallization conditions.
Step-by-Step Methodology:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.
-
For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent and continue adding the solvent dropwise until the solid dissolves.
-
Allow the tubes that required heating to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed.
Table 1: Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, can be used as an anti-solvent.[4] |
| Ethanol | 78 | High | A versatile solvent for many organic compounds.[7] |
| Isopropanol | 82 | High | Similar to ethanol, slightly less polar. |
| Acetone | 56 | Medium | Good solvent, but its volatility can be a challenge.[7] |
| Ethyl Acetate | 77 | Medium | A common choice for compounds of intermediate polarity.[7] |
| Dichloromethane | 40 | Medium | Often used for purine derivatives, but highly volatile.[3] |
| Toluene | 111 | Low | Higher boiling point, may cause oiling out.[7] |
| Hexanes | 69 | Low | A nonpolar solvent, often used as an anti-solvent.[4] |
Workflow for Troubleshooting Crystallization
The following diagram illustrates a logical workflow for addressing common crystallization problems.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
IV. References
-
Antisolvent Crystallization - RM@Schools. Available at: [Link]
-
Crystallization Techniques - Solubility of Things. Available at: [Link]
-
Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind. Available at: [Link]
-
"Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". Available at: [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. Available at: [Link]
-
Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC. Available at: [Link]
-
(PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design - ResearchGate. Available at: [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores. Available at: [Link]
-
Cooling Rate and Crystal Size | Seth Stein - Northwestern University. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available at: [Link]
-
WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. Available at:
-
Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC - NIH. Available at: [Link]
-
Purification Solid: Crystallization Techniques & Benefits Guide 2026 - Maiyam Group. Available at: [Link]
-
[WEBINAR] Crystallization strategies for yield and chiral purity improvement - APC. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Choosing the Method of Crystallization to Obtain Optimal Results - MDPI. Available at: [Link]
-
Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D. Available at: [Link]
-
(PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - ResearchGate. Available at: [Link]
-
Troubleshooting Problems in Crystal Growing - ThoughtCo. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
-
Common Solvents for Crystallization - US Labs Guide 2026 - Maiyam Group. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]
-
Advice for Crystallization - Universität Potsdam. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
This compound - PubChem - NIH. Available at: [Link]
Sources
- 1. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. reelmind.ai [reelmind.ai]
- 10. reddit.com [reddit.com]
- 11. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 12. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 17. ijprajournal.com [ijprajournal.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Purification Solid: Crystallization Techniques & Benefits Guide 2026 [maiyamminerals.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
preventing decomposition of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine during synthesis
Technical Support Center: Synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Welcome to the technical support center for the synthesis and handling of this compound (CAS 214201-64-6)[1][2][3]. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, prevent decomposition, and optimize your reaction outcomes.
The synthesis of this key intermediate, often used in the preparation of antiviral agents like Famciclovir, involves the N9-alkylation of 2-amino-6-chloropurine.[4] This process, while established, is prone to several challenges that can lead to low yields, impurity formation, and product decomposition. This guide will address these issues systematically.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield and Formation of the N7-Alkylated Isomer.
One of the most common challenges in purine chemistry is controlling the regioselectivity of alkylation.[5][6][7][8][9] Direct alkylation of 2-amino-6-chloropurine with an alkyl halide like 1,2-dibromoethane can lead to a mixture of the desired N9-isomer and the thermodynamically less stable N7-isomer.[5][6]
Root Cause Analysis:
-
Tautomerism: Purines exist as a mixture of N7-H and N9-H tautomers. Under basic conditions, deprotonation can occur at either nitrogen, leading to competitive alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences the N9/N7 ratio.
Solutions & Optimization Strategies:
| Strategy | Rationale & Implementation | Recommended Parameters |
| Base Selection | A mild, non-nucleophilic base is crucial. Strong bases can lead to side reactions. Potassium carbonate (K2CO3) is a common and effective choice.[4] | Base: Anhydrous K2CO3 (2.5 equivalents). |
| Solvent System | A polar aprotic solvent like Dimethylformamide (DMF) is typically used to dissolve the purine and facilitate the reaction.[4] | Solvent: Anhydrous DMF. |
| Temperature Control | Running the reaction at a moderate temperature can favor the formation of the more stable N9-isomer. A patent for a similar process suggests an initial heating step followed by reflux.[4] | Temperature: Heat the initial mixture to 60-65°C, then add the alkylating agent and reflux.[4] |
| Alkylating Agent | Use a slight excess of 1,2-dibromoethane to drive the reaction to completion.[4] | Reagent: 1,2-dibromoethane (3 equivalents).[4] |
dot
Caption: Factors Influencing N9/N7 Regioselectivity.
Problem 2: Decomposition of the Product During Workup and Purification.
The 6-chloro substituent on the purine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of guanine derivatives. The bromoethyl side chain can also undergo side reactions.
Root Cause Analysis:
-
Hydrolysis of the 6-Chloro Group: The C6 position of the purine ring is electrophilic and can be attacked by nucleophiles, including water or hydroxide ions, especially at elevated temperatures. This can lead to the formation of the corresponding 6-hydroxy (guanine) analog.[10]
-
Instability of the Bromoethyl Chain: The bromoethyl group can be susceptible to elimination or substitution reactions, particularly in the presence of strong bases or nucleophiles.
Solutions & Mitigation Strategies:
-
Controlled pH during Workup: After the reaction, it is crucial to maintain a neutral or slightly acidic pH during the workup. A patent describing the synthesis of 2-amino-6-chloropurine highlights the importance of pH control to prevent hydrolysis of the chloro group.[10]
-
Temperature Management: Perform all workup and purification steps at or below room temperature to minimize thermal degradation.
-
Purification Method:
-
Filtration and Concentration: The initial workup often involves filtering the reaction mixture to remove inorganic salts and then concentrating the filtrate under reduced pressure.[4]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like methanol.[4] Cooling the methanol solution to 0-5°C can facilitate precipitation of the desired product.[4]
-
Chromatography: If significant impurities remain, column chromatography on silica gel can be employed. However, prolonged exposure to silica can sometimes cause degradation of acid-sensitive compounds.
-
dot
Sources
- 1. lotusfeetpharma.com [lotusfeetpharma.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. scispace.com [scispace.com]
- 10. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Welcome to the technical support center dedicated to the challenges encountered during the scale-up synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our aim is to bridge the gap between laboratory-scale success and robust, scalable manufacturing by explaining the "why" behind the "how."
Introduction to the Synthesis and its Critical Challenges
The synthesis of this compound is a crucial step in the production of several antiviral prodrugs. The primary synthetic route involves the N-alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane. While this reaction appears straightforward on paper, its transition to a larger scale introduces a host of challenges that can significantly impact yield, purity, and process efficiency.
The core of the issue lies in the inherent nucleophilicity of the purine ring system. The presence of multiple nitrogen atoms allows for alkylation at different positions, leading to a lack of regioselectivity. The primary challenge is the formation of the undesired 7-(2-Bromoethyl)-6-chloro-7H-purin-2-amine (N7-isomer) alongside the desired this compound (N9-isomer).[1][2] Controlling this regioselectivity is paramount for a successful and economical scale-up.
This guide will dissect the common problems encountered during this synthesis and provide actionable solutions grounded in chemical principles and industrial best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the N9/N7 isomer ratio in the alkylation of 2-amino-6-chloropurine?
A1: The ratio of N9 to N7 isomers is a classic example of kinetic versus thermodynamic control in a chemical reaction. Several factors can influence this ratio:
-
Choice of Base and Solvent: The combination of the base and solvent plays a critical role. A non-polar, aprotic solvent in combination with a bulky base can favor the formation of the N9 isomer by sterically hindering the more accessible N7 position.
-
Reaction Temperature: Higher temperatures can lead to an equilibration between the N7 and N9 isomers, often favoring the thermodynamically more stable N9 isomer. However, this can also lead to increased side reactions and impurity formation.
-
Nature of the Alkylating Agent: While 1,2-dibromoethane is the standard reagent, its reactivity and the potential for side reactions should be carefully considered.
-
Counterion Effects: The nature of the cation from the base can influence the nucleophilicity of the purine anion and thus the regioselectivity of the alkylation.
Q2: Why does the N7-isomer formation seem to be a more significant problem during scale-up compared to lab-scale synthesis?
A2: This is a common observation and is often attributed to a combination of factors that are exacerbated at a larger scale:
-
Mixing and Mass Transfer Limitations: In large reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" of high reactant concentration, which can alter the reaction kinetics and favor the formation of the kinetic product (N7-isomer).
-
Heat Transfer Inefficiencies: The alkylation reaction is often exothermic. Inefficient heat dissipation in large reactors can lead to temperature gradients, again promoting the formation of the N7-isomer in hotter zones.
-
Longer Reaction and Work-up Times: At scale, reactions and subsequent work-up procedures typically take longer. This increased time can allow for the isomerization of the desired N9 product back to the N7 isomer if the conditions are not carefully controlled.
Q3: What are the recommended analytical techniques for monitoring the N9/N7 isomer ratio during the reaction?
A3: Real-time monitoring is crucial for process control. The following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is the workhorse for in-process control. It can effectively separate and quantify the starting material, the N9 and N7 isomers, and other impurities.
-
Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is an invaluable tool for unambiguous structure elucidation of the isomers. Specific chemical shift differences, particularly for the purine ring protons and carbons, can be used to determine the ratio of the two isomers in the crude reaction mixture and final product.
-
Process Analytical Technology (PAT): For large-scale manufacturing, implementing PAT tools like in-line spectroscopy (e.g., Raman or NIR) can provide real-time data on reactant consumption and product formation, allowing for dynamic control of the reaction parameters to maximize the N9/N7 ratio.[3][4][5][6][7]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis.
Troubleshooting Guide 1: Poor N9/N7 Regioselectivity
| Symptom | Potential Cause(s) | Troubleshooting/Optimization Steps |
| High percentage of N7-isomer in the crude product. | 1. Suboptimal Base/Solvent System: The chosen base and solvent may not be providing sufficient steric hindrance to favor N9 alkylation. 2. Inadequate Temperature Control: Localized overheating due to poor mixing or inefficient cooling. 3. Reaction Kinetics Favoring N7: The reaction conditions are favoring the kinetically controlled product. | 1. Re-evaluate the Base and Solvent: Consider using a bulkier base (e.g., cesium carbonate) or a less polar aprotic solvent. 2. Improve Mixing and Heat Transfer: Ensure the reactor's agitation speed is sufficient for the batch size. Monitor the internal and jacket temperatures closely. Consider a slower addition of the alkylating agent to better manage the exotherm. 3. Optimize Reaction Temperature: Experiment with a slightly higher reaction temperature to favor the thermodynamic N9 product, while carefully monitoring for impurity formation. |
| Inconsistent N9/N7 ratio between batches. | 1. Variability in Raw Material Quality: Inconsistent purity or particle size of the 2-amino-6-chloropurine or the base. 2. Inconsistent Process Parameters: Variations in addition rates, heating/cooling profiles, or mixing speeds. 3. Moisture Content: Presence of water can alter the reaction environment. | 1. Implement Strict Raw Material Specifications: Qualify vendors and establish rigorous quality control for all incoming materials. 2. Standardize Operating Procedures (SOPs): Ensure all process parameters are well-defined and consistently followed. Utilize automation where possible. 3. Ensure Anhydrous Conditions: Use dry solvents and ensure the reactor is properly dried before starting the reaction. |
Troubleshooting Guide 2: Challenges in Product Isolation and Purification
| Symptom | Potential Cause(s) | Troubleshooting/Optimization Steps |
| Difficulty in crystallizing the desired N9-isomer. | 1. High Impurity Levels: The presence of the N7-isomer and other impurities can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The chosen solvent may not provide the optimal solubility profile for selective crystallization. 3. Supersaturation Issues: The cooling rate may be too fast, leading to oiling out or the formation of fine, difficult-to-filter crystals. | 1. Pre-purification: If the N7-isomer content is very high, consider a preliminary purification step like column chromatography on a smaller scale, or a selective extraction. 2. Solvent Screening: Conduct a thorough solvent screening to identify a solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures for the N9-isomer, while keeping the N7-isomer in solution. 3. Controlled Cooling: Implement a controlled cooling profile to allow for slow crystal growth. Seeding the solution with pure N9-isomer crystals can also promote the desired crystallization.[8][9][10] |
| Low yield after crystallization. | 1. Significant Product Loss in Mother Liquor: The chosen crystallization solvent may have a relatively high solubility for the N9-isomer even at low temperatures. 2. Co-precipitation of Isomers: The N7-isomer may be co-precipitating with the desired N9-isomer. | 1. Optimize Solvent Volume and Temperature: Use the minimum amount of solvent necessary for dissolution at high temperature. Cool the mixture to the lowest practical temperature to maximize precipitation. Consider an anti-solvent addition to reduce the solubility of the N9-isomer. 2. Analyze Mother Liquor: Analyze the mother liquor by HPLC to quantify the amount of N9-isomer being lost. If significant, consider a second crop crystallization or recycling of the mother liquor. |
| Poor filtration and drying characteristics of the final product. | 1. Unfavorable Crystal Morphology: Formation of fine needles or small particles can lead to slow filtration and difficult drying. 2. Residual Solvent: Inefficient drying can leave residual solvent in the final product. | 1. Control Crystal Growth: As mentioned above, controlled cooling and seeding can lead to larger, more easily filterable crystals. 2. Optimize Drying Conditions: Ensure the drying temperature is appropriate for the solvent being used and that the vacuum is adequate. Use a suitable dryer for the scale of production (e.g., agitated nutsche filter dryer).[11][12][13][14] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 2-amino-6-chloropurine and a suitable anhydrous aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, cesium carbonate) to the reactor.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant agitation.
-
Alkylating Agent Addition: Slowly add 1,2-dibromoethane to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by in-process HPLC analysis until the starting material is consumed and the desired N9/N7 ratio is achieved.
-
Work-up: Cool the reaction mixture and filter to remove inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Crystallization: Dissolve the crude residue in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to induce crystallization of the desired this compound.
-
Isolation and Drying: Filter the crystals, wash with a cold solvent, and dry under vacuum at an appropriate temperature.
Protocol 2: HPLC Method for Isomer Ratio Determination
This is an exemplary method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over a period of 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing the Workflow
Diagram 1: Key Decision Points in the Synthesis Workflow
Caption: Decision workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Poor Regioselectivity
Caption: Troubleshooting logic for addressing poor regioselectivity in the synthesis.
References
- Google Patents. (n.d.). Preparation of famciclovir and other purine derivatives.
- Google Patents. (n.d.). Preparation of famciclovir and other purine derivatives.
-
Reaction Chemistry & Engineering. (2019). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from [Link]
-
Atianming Pharmaceutical. (2023). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
Der Pharma Chemica. (2016). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant. Retrieved from [Link]
-
ACS Omega. (2021). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control?. Retrieved from [Link]
-
PubMed Central. (2021). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Retrieved from [Link]
-
PubMed Central. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]
-
MIT DSpace. (2004). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]
-
Filter Dryer. (2023). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from [Link]
-
MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from [Link]
-
BioPharm International. (2021). Process Analytical Technology (PAT): Online Monitoring and Control of Upstream Titer, Product Quality and Amino Acid Content Using 2D-LC with SegFlow Interface-Use Material Selection for Critical Storage Operations in Gene Therapy Development and Scale-up. Retrieved from [Link]
-
ResearchGate. (2017). The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. Retrieved from [Link]
-
PubMed Central. (2013). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]
-
Enabling Technologies Consortium. (2017). Pharmaceutical Drying. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Retrieved from [Link]
-
Step Science. (2022). Process Analytical Technology - PAT. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of famciclovir and other purine derivatives.
-
ACS Publications. (2017). The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Process analytical technology - Wikipedia [en.wikipedia.org]
- 7. stepscience.com [stepscience.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. web.mit.edu [web.mit.edu]
- 10. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 11. Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. etconsortium.org [etconsortium.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to LC-MS Analysis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine and Its Impurities
This guide provides a comprehensive framework for the development and comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine and its process-related impurities. As this compound is a critical intermediate in the synthesis of antiviral drugs like Famciclovir, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
The principles and methodologies detailed herein are grounded in established chromatographic theory and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]
The Analytical Challenge: Understanding the Analyte and Its Impurities
This compound (MW: 276.52 g/mol , Formula: C₇H₇BrClN₅) is a substituted purine.[6] Its structure, featuring a purine core, a chloro-substituent, an amino group, and a bromoethyl side chain, dictates its analytical behavior. The presence of both basic nitrogen atoms and a relatively nonpolar core suggests that reversed-phase high-performance liquid chromatography (HPLC) is a suitable separation technique.[7][8]
A robust analytical method must be able to separate the main component from potential impurities that may arise during synthesis. Based on a common synthetic route starting from 2-amino-6-chloropurine and 1,2-dibromoethane, we can anticipate several key impurities.[9]
Anticipated Impurities:
-
Impurity A: 2-amino-6-chloropurine (Starting Material): A more polar compound that is expected to elute early in a reversed-phase system.
-
Impurity B: 7-(2-Bromoethyl)-6-chloro-9H-purin-2-amine (Positional Isomer): A common byproduct in the alkylation of purines, this isomer can be challenging to separate due to its similar mass and physicochemical properties.[9][10]
-
Impurity C: 9-(2-Hydroxyethyl)-6-chloro-9H-purin-2-amine (Hydrolysis Product): Formed by the hydrolysis of the bromoethyl group, this impurity is more polar than the parent compound.
-
Impurity D: Di-alkylation Products: Species where two purine molecules are linked by an ethyl bridge, resulting in a much larger and more retained molecule.
The primary goal of the LC-MS method is to achieve adequate resolution between the main peak and these, and other, potential impurities, while maintaining good peak shape and sensitivity.
Strategic Development of LC-MS Methods: A Comparative Approach
We will compare two distinct reversed-phase LC-MS methods to illustrate how column chemistry and mobile phase pH can be manipulated to optimize the separation of this compound and its impurities.
Method A: C18 Column with a Low pH Mobile Phase
This is a conventional starting point for the analysis of many pharmaceutical compounds. The low pH ensures that the amine groups on the purine ring are protonated, leading to consistent interactions with the stationary phase.
Method B: Phenyl-Hexyl Column with a Mid-range pH Mobile Phase
A phenyl-hexyl stationary phase offers alternative selectivity, particularly for compounds with aromatic rings, through pi-pi interactions.[11] Adjusting the pH to a mid-range value can alter the ionization state of the analytes and influence their retention and selectivity.
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Spike this stock solution with known standards of the anticipated impurities at a concentration of 0.1% relative to the main component.
-
Dilute the spiked stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition of the respective LC method.
LC-MS System and Parameters
-
LC System: A high-performance liquid chromatography system with a quaternary pump and autosampler.
-
MS Detector: A single quadrupole or tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[12]
-
Ionization Mode: Positive ESI, as the nitrogen atoms in the purine ring are readily protonated.
-
Data Acquisition: Full scan mode to detect all ions, and selected ion monitoring (SIM) for enhanced sensitivity of known impurities.
Method A Protocol
-
Column: C18, 2.7 µm, 3.0 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
Method B Protocol
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-3 min: 10% B
-
3-20 min: 10% to 70% B
-
20-22 min: 70% to 95% B
-
22-24 min: 95% B
-
24-25 min: 95% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Comparative Data Analysis
The performance of each method is evaluated based on its ability to resolve the main component from the key impurities. The following table summarizes hypothetical, yet representative, data.
| Analyte | Method A (C18, low pH) | Method B (Phenyl-Hexyl, mid pH) |
| Retention Time (min) | ||
| Impurity A (Starting Material) | 2.5 | 3.8 |
| Impurity C (Hydrolysis Product) | 4.8 | 6.2 |
| This compound | 10.2 | 15.5 |
| Impurity B (Positional Isomer) | 10.5 | 16.1 |
| Resolution (Rs) | ||
| Rs (Main Peak / Impurity B) | 1.4 | 2.2 |
| Peak Tailing Factor (Tf) | ||
| Tf (Main Peak) | 1.3 | 1.1 |
Discussion and Method Selection
Method A (C18, low pH): This method provides a rapid analysis with good retention of the main component. However, the critical pair—the main peak and its positional isomer (Impurity B)—are not baseline resolved (Rs < 1.5). This could lead to inaccuracies in the quantification of Impurity B, especially at low levels. The peak tailing is acceptable but indicates some secondary interactions with the silica backbone of the C18 phase.
Method B (Phenyl-Hexyl, mid pH): While this method has a longer run time, it offers superior performance for this specific separation challenge. The alternative selectivity of the phenyl-hexyl phase, enhanced by the pi-pi interactions with the purine ring, significantly improves the resolution of the main peak and its positional isomer to a baseline value of 2.2.[11] The mid-range pH likely reduces the positive charge on the analytes, leading to better peak shape (Tf = 1.1) and minimizing undesirable interactions with the stationary phase.
For the routine quality control and impurity profiling of this compound, Method B is the recommended approach. Its superior resolving power for the critical positional isomer impurity ensures a more accurate and reliable assessment of the material's purity, which is essential for regulatory compliance and the production of a safe pharmaceutical product.[13][14] The method's robustness should be confirmed through a full validation study in accordance with ICH Q2(R1) guidelines.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
SlideShare. (n.d.). Q3A(R2) | PPTX. [Link]
-
Koc, A., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. [Link]
-
PubMed. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. [Link]
-
PubChem - NIH. (n.d.). This compound. [Link]
-
Lotusfeet Pharma. (n.d.). This compound 214201-64-6. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Google Patents. (2006).
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant. [Link]
Sources
- 1. lotusfeetpharma.com [lotusfeetpharma.com]
- 2. clearsynth.com [clearsynth.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 10. ijper.org [ijper.org]
- 11. mac-mod.com [mac-mod.com]
- 12. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. Q3A(R2) | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Distinguishing N7 and N9 Isomers of Alkylated Purines using NMR Characterization
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. For purine derivatives, common scaffolds in numerous therapeutic agents, the site of alkylation can drastically alter their biological activity, toxicity, and metabolic stability. The alkylation of purines frequently yields a mixture of N7 and N9 isomers, the differentiation of which can be a significant analytical challenge. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) techniques to reliably distinguish between these crucial regioisomers, supported by experimental data and field-proven insights.
The Challenge: N7 vs. N9 Alkylation and the Power of NMR
The purine ring system possesses multiple nucleophilic nitrogen atoms, but under many alkylating conditions, substitution predominantly occurs at the N7 and N9 positions of the imidazole ring. The resulting isomers often exhibit similar physical properties, making their separation and identification nontrivial. NMR spectroscopy emerges as the most powerful and definitive tool for this purpose, as the electronic environment of the nuclei within each isomer is distinct, leading to measurable differences in their NMR parameters.
This guide will dissect the application of various NMR techniques, from routine 1D experiments to more advanced 2D correlations, to provide a comprehensive workflow for the unambiguous characterization of N7 and N9 alkylated purines.
Distinguishing Isomers: A Multi-faceted NMR Approach
A conclusive assignment of the alkylation site on a purine scaffold is best achieved through a combination of NMR experiments. While 1D ¹H and ¹³C NMR can offer initial clues, 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are often indispensable for a definitive structural assignment. Furthermore, direct observation of the nitrogen atoms via ¹⁵N NMR can provide unequivocal evidence.
¹H and ¹³C NMR: The First Line of Inquiry
One-dimensional ¹H and ¹³C NMR spectra provide the initial footprint of the synthesized purine derivatives. While the proton spectra can be complex due to overlapping signals, the ¹³C NMR spectrum, with its broader chemical shift range, often reveals key diagnostic signals.
A consistent and reliable indicator for distinguishing N7 and N9 isomers is the chemical shift of the C5 carbon. In N9-alkylated purines, the C5 carbon is typically deshielded (shifted downfield) compared to its position in the corresponding N7 isomer.[1] Conversely, the C4 carbon in N9 isomers is generally more shielded (shifted upfield) relative to the N7 counterpart.
Another valuable diagnostic tool is the difference in chemical shifts between the C5 and C8 carbons (Δδ(C5-C8)). This difference is consistently larger for N7 isomers compared to their N9 counterparts.[2]
Table 1: Comparison of Diagnostic ¹³C Chemical Shifts (ppm) for N7- and N9-tert-Butylated 6-Chloropurine in CDCl₃
| Carbon | N7-Isomer | N9-Isomer | Δδ (N9 - N7) |
| C4 | ~152.5 | ~149.0 | -3.5 |
| C5 | ~123.0 | ~132.0 | +9.0 |
| C8 | ~149.5 | ~145.0 | -4.5 |
| Δδ(C5-C8) | ~26.5 | ~13.0 |
Data compiled from literature sources.[2]
The protons of the alkyl group also experience slightly different magnetic environments in the two isomers, which can sometimes be observed in the ¹H NMR spectrum, although these differences are often subtle.
2D NMR for Unambiguous Assignments
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for definitively assigning the site of alkylation. By detecting long-range (2-3 bond) correlations between protons and heteronuclei, a ¹H-¹⁵N HMBC experiment can directly link the protons of the alkyl substituent to the nitrogen atom to which it is attached.
-
For an N9-substituted purine: A clear correlation peak will be observed between the protons of the alkyl group (e.g., the α-CH₂) and the N9 nitrogen of the purine ring.
-
For an N7-substituted purine: The correlation will be seen between the alkyl group protons and the N7 nitrogen.
This direct observation of the H-C-N or H-C-C-N connectivity provides irrefutable evidence of the alkylation site.
While the ¹H-¹⁵N HMBC is diagnostic for the N-alkylation site, ¹H-¹³C HMBC and Heteronuclear Single Quantum Coherence (HSQC) experiments are crucial for the complete assignment of all proton and carbon signals. The HSQC experiment correlates directly bonded proton and carbon atoms, while the HMBC reveals longer-range C-H correlations, allowing for the complete assembly of the molecular structure.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This "through-space" correlation is invaluable for confirming isomeric assignments, particularly when HMBC data is ambiguous or unavailable.
-
In N9-alkylated purines: The alkyl group is positioned in proximity to the H8 proton. A NOESY experiment will typically show a cross-peak between the protons of the alkyl substituent and the H8 proton.
-
In N7-alkylated purines: The alkyl group is located near the C5-C6 bond of the purine ring. Depending on the conformation of the alkyl group, a NOE may be observed between its protons and the H8 proton, or in some cases, with substituents at the C6 position.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a general framework. Instrument-specific parameters and optimization may be required.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the alkylated purine sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
Ensure Complete Dissolution: Vortex the sample to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Reference Standard: The residual solvent peak is typically used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added.
1D ¹H and ¹³C NMR Acquisition
This is the foundational step for all subsequent experiments.
Step-by-Step 1D ¹H NMR Acquisition:
-
Insert Sample and Lock: Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker).
-
Spectral Width (sw): Typically 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans (ns): 8 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or TMS.
Step-by-Step 1D ¹³C NMR Acquisition:
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker).
-
Spectral Width (sw): Typically 200-250 ppm, centered around 100-120 ppm.
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to the ¹H spectrum, perform Fourier transformation, phase correction, and baseline correction.
2D NMR Acquisition: HMBC and NOESY
Step-by-Step ¹H-¹⁵N HMBC Acquisition:
-
Setup from ¹H Spectrum: Use the previously acquired ¹H spectrum to set the spectral width in the proton dimension.
-
Tuning and Matching: Ensure the probe is tuned for both ¹H and ¹⁵N frequencies.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).
-
Spectral Width (sw) in F1 (¹⁵N): Approximately 250-300 ppm, centered around the expected purine nitrogen chemical shifts.
-
Long-Range Coupling Delay (d6): Optimized for a long-range J-coupling of 4-8 Hz (typically 60-125 ms).
-
Number of Increments in F1: 256-512.
-
Number of Scans (ns): 16-64 per increment.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transformation, phasing, and baseline correction.
Step-by-Step 2D NOESY Acquisition:
-
Setup from ¹H Spectrum: Use the ¹H spectrum to define the spectral widths in both dimensions.
-
Acquisition Parameters:
-
Pulse Program: A standard NOESY pulse sequence (e.g., noesygpph on Bruker).
-
Mixing Time (d8): For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point. This is a critical parameter to optimize.
-
Number of Increments in F1: 256-512.
-
Number of Scans (ns): 8-16 per increment.
-
-
Processing: Process the data similarly to the HMBC spectrum. For small molecules, NOE cross-peaks will have the opposite phase to the diagonal peaks.
Conclusion
The differentiation of N7 and N9 alkylated purine isomers is a critical step in the development of purine-based therapeutics and chemical probes. While 1D NMR provides valuable initial insights, a comprehensive and unambiguous structural assignment relies on the strategic application of 2D NMR techniques. The ¹H-¹⁵N HMBC experiment stands out as the most definitive method, directly establishing the connectivity between the alkyl group and the purine nitrogen. This, in combination with ¹H-¹³C HMBC, HSQC, and NOESY data, provides a self-validating system for the complete and confident characterization of these important regioisomers. By following the integrated workflow and experimental protocols outlined in this guide, researchers can navigate this common analytical challenge with precision and certainty.
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). HSQC and HMBC for Topspin. [Link]
-
University of Missouri-St. Louis, Department of Chemistry and Biochemistry. (2018). NOESY and ROESY. [Link]
-
Marek, R., & Lyčka, A. (2002). and N -substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. [Link]
-
Al-Soud, Y. A., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega. [Link]
-
Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
Sources
validation of analytical methods for famciclovir impurities like 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Introduction
In the development and manufacturing of the antiviral drug famciclovir, a prodrug of penciclovir, rigorous control of impurities is paramount to ensure the safety and efficacy of the final pharmaceutical product.[1] One such critical process-related impurity is 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a synthetic intermediate that requires precise and accurate quantification.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the validation of methods to quantify this and other famciclovir impurities.
Drawing upon established principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH), this document will navigate the nuances of method selection, validation, and implementation.[4] We will objectively compare the performance of traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) against the more modern Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), providing supporting data and field-proven insights to guide your analytical strategy.
The Imperative of Impurity Profiling in Famciclovir
The synthesis of famciclovir can give rise to a spectrum of impurities, including starting materials, by-products, and degradation products.[2] The presence of these impurities, even at trace levels, can impact the drug's stability, bioavailability, and potentially, its safety profile. Regulatory bodies worldwide mandate stringent control over these impurities, necessitating the development and validation of robust analytical methods to detect and quantify them.[4]
The impurity this compound is a key intermediate in some synthetic routes of famciclovir. Its effective removal and the verification of its absence in the final active pharmaceutical ingredient (API) are critical quality attributes.
Foundational Principles of Analytical Method Validation
Before delving into a comparison of techniques, it is crucial to understand the pillars of analytical method validation as stipulated by ICH guidelines.[4] A validated method provides documented evidence that the procedure is suitable for its intended purpose. The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Analytical Techniques: HPLC-UV vs. UPLC-MS
The choice of analytical technique is a critical decision in the development of an impurity control strategy. Here, we compare the workhorse of many QC labs, HPLC-UV, with the high-performance UPLC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceuticals.[5] Its advantages lie in its simplicity, cost-effectiveness, and established presence in quality control laboratories.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.
Strengths for Impurity Analysis:
-
Cost-Effective: Lower initial instrument cost and less expensive consumables compared to UPLC-MS.
-
Robustness: Well-established methods with a proven track record of reliability in routine use.[6]
-
Simplicity: Relatively straightforward operation and data analysis.
Limitations:
-
Lower Sensitivity: The sensitivity of UV detection can be a limiting factor for trace-level impurities.
-
Longer Runtimes: The use of larger particle size columns (typically 3-5 µm) results in longer analysis times.[7]
-
Potential for Co-elution: In complex impurity profiles, peaks may co-elute, making accurate quantification challenging without highly specific methods.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes.[7] This results in markedly improved resolution, speed, and sensitivity. When coupled with a mass spectrometer, it becomes a powerful tool for both quantification and structural elucidation.
Principle of Operation: UPLC operates on the same principles as HPLC but at much higher pressures, enabling the use of smaller particle size columns for more efficient separations.[8] The mass spectrometer detects ions based on their mass-to-charge ratio, providing a highly selective and sensitive means of detection.
Strengths for Impurity Analysis:
-
Superior Sensitivity and Selectivity: UPLC-MS/MS offers significantly lower limits of detection and quantification, making it ideal for trace impurity analysis.[5]
-
Faster Analysis: Shorter columns and higher flow rates dramatically reduce analysis times, increasing sample throughput.[6]
-
Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation of impurities, aiding in their identification.
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage.[6]
Limitations:
-
Higher Cost: The initial investment in instrumentation and ongoing maintenance costs are considerably higher than for HPLC-UV.
-
Complexity: Method development and operation require a higher level of expertise.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting accuracy.
The following diagram illustrates the fundamental differences in the components of HPLC and UPLC systems.
Caption: Key component differences between HPLC and UPLC systems.
Experimental Data and Performance Comparison
Table 1: Representative Performance Characteristics of HPLC-UV for Famciclovir Analysis
| Validation Parameter | Typical Performance for Famciclovir Assay | Reference |
| Linearity Range | 10-35 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.997 | [9] |
| Accuracy (% Recovery) | 99-101% | [9] |
| Precision (%RSD) | < 2% | [9] |
| LOD | ~0.04 µg/mL | [9] |
| LOQ | ~0.14 µg/mL | [9] |
Table 2: Representative Performance Characteristics of UPLC-MS for Famciclovir Analysis
| Validation Parameter | Typical Performance for Famciclovir | Reference |
| Linearity Range | 2.5–37.5 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.999 | [10] |
| Accuracy (% Recovery) | 98.9-100.2% | [8] |
| Precision (%RSD) | < 2% | [10] |
| LOD | ~0.03 µg/mL | [8] |
| LOQ | ~0.10 µg/mL | [8] |
From these representative data, it is evident that both techniques can provide excellent linearity, accuracy, and precision for the analysis of famciclovir. However, for impurity analysis, where concentrations are significantly lower, the superior sensitivity of UPLC-MS becomes a critical advantage. The lower LOD and LOQ values achievable with UPLC-MS are essential for quantifying trace-level impurities to comply with regulatory limits.
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step methodologies for the analysis of famciclovir impurities using both HPLC-UV and UPLC-MS.
Protocol 1: Stability-Indicating RP-HPLC-UV Method for Famciclovir and Impurities
This protocol is adapted from established methods for the analysis of famciclovir and is suitable for demonstrating the separation of the active ingredient from its impurities.[11][12]
1. Chromatographic Conditions:
- Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v), with the pH adjusted to 3.05 with orthophosphoric acid.[9]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 221 nm[9]
- Column Temperature: Ambient
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of famciclovir and each known impurity reference standard in the mobile phase to prepare a stock solution of known concentration.
- Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis.
- Sample Solution: Accurately weigh and dissolve the famciclovir drug substance or product in the mobile phase to a known concentration.
3. Validation Procedure:
- Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the famciclovir sample. Analyze the stressed samples to ensure that the degradation products are well-resolved from the main peak and any known impurities.
- Linearity: Prepare a series of at least five concentrations of the impurity standard spanning the expected range. Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
- Accuracy: Perform recovery studies by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
- Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
- LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Protocol 2: UPLC-MS/MS Method for the Quantification of Famciclovir Impurities
This protocol outlines a general approach for developing a sensitive and selective UPLC-MS/MS method for impurity quantification.
1. UPLC-MS/MS Conditions:
- Column: A sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the impurity and an internal standard.
2. Standard and Sample Preparation:
- Similar to the HPLC-UV method, but typically at much lower concentrations due to the higher sensitivity of the instrument. The use of a suitable internal standard is highly recommended to correct for matrix effects and variations in instrument response.
3. Validation Procedure:
- The validation parameters are the same as for the HPLC-UV method, but the acceptance criteria, particularly for LOD and LOQ, will be much lower. Special attention should be paid to assessing and mitigating matrix effects during method development and validation.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS are powerful techniques for the analysis of famciclovir and its impurities. The choice between them should be guided by the specific requirements of the analysis.
-
For routine quality control and release testing of famciclovir where impurity levels are expected to be well above the detection limits of UV, a validated HPLC-UV method is often sufficient, cost-effective, and robust. Its simplicity and the wealth of experience with this technique in QC environments make it a reliable choice.
-
For the analysis of trace-level impurities, particularly genotoxic or other high-potency impurities like this compound, UPLC-MS/MS is the superior technique. Its enhanced sensitivity and selectivity are crucial for ensuring that these impurities are controlled at the required low levels. The ability to provide structural information is also invaluable for the identification of unknown impurities.
In a comprehensive drug development program, it is often beneficial to utilize both techniques. UPLC-MS can be employed during process development and for the characterization of impurity profiles, while a robust and validated HPLC-UV method can be transferred to the quality control laboratory for routine batch release testing. This dual approach leverages the strengths of both technologies to ensure the highest standards of quality and safety for the final famciclovir product.
References
-
A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT. Retrieved from [Link]
-
UPLC vs HPLC: what is the difference? (n.d.). Alispharm. Retrieved from [Link]
- Santha, K. K., Mohan, S., & Prasada, R. K. (2022). Method Development and Validation for Famciclovir and Valacyclovir by using UPLC and its Degradents are Characterized by LC-MS/MS. International Journal of Pharmaceutical Quality Assurance, 13(3), 232-239.
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved from [Link]
-
HPLC vs UPLC: Key Differences & Applications. (2025). Retrieved from [Link]
-
famciclovir-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (n.d.). SciTePress. Retrieved from [Link]
-
This compound 214201-64-6. (n.d.). Lotusfeet Pharma. Retrieved from [Link]
- Famciclovir. (2014). USP-NF.
- Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. (2022). Neliti.
- Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. (2021). Int J Pharm Bio Sci.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
Famciclovir Impurity 9. (n.d.). Alentris Research Pvt. Ltd. Retrieved from [Link]
- Nizamuddin, S., et al. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF FAMCICLOVIR IN BULK AND PHARMACEUTICAL DOSAGE FORM. TSI Journals.
- Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (n.d.). PMC - PubMed Central.
-
Chromatogram of famciclovir. (n.d.). ResearchGate. Retrieved from [Link]
- Patil, P., & Patil, S. B. (2024). To Develop And Validate Stability Indicating Assay Of Famciclovir By Using UV And HPLC Method For Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences, 2(6), 480-497.
- Velivela, S., et al. (2016). Method development and validation of RP-HPLC method for famciclovir.
- Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Rel
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in whole blood and application to post-mortem cases. (2023). IRIS.
- Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in whole blood and application to post-mortem cases. (2025).
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. lotusfeetpharma.com [lotusfeetpharma.com]
- 4. uspnf.com [uspnf.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Navigating Stability: A Comparative Forced Degradation Guide to 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is a cornerstone of robust pharmaceutical development. This guide provides an in-depth, comparative analysis of the forced degradation behavior of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a purine derivative with significant potential in medicinal chemistry. By elucidating its degradation pathways and comparing its stability profile to other purine analogs, this document serves as a critical resource for formulation development, analytical method validation, and regulatory submissions.
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and understand the molecule's intrinsic stability.[4] The goal is not to completely degrade the molecule, but to achieve a target degradation of 5-20%, which is sufficient to provide meaningful data for developing stability-indicating analytical methods.[1][5]
This guide will detail a comprehensive forced degradation study on this compound, exploring its susceptibility to hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis. The resulting degradation profiles will be compared to established knowledge of purine analog stability, offering valuable insights for researchers working with this class of compounds.
Experimental Design: A Rationale-Driven Approach
The selection of stress conditions is paramount for a successful forced degradation study. The conditions outlined below are based on ICH Q1A(R2) guidelines and are designed to simulate the potential stresses a drug substance might encounter during its lifecycle.[1][2]
Experimental Workflow
The overall workflow for the forced degradation study is depicted below. This systematic approach ensures that all stress conditions are evaluated and that the resulting samples are appropriately analyzed to identify and quantify any degradants.
Caption: Workflow for the forced degradation study of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the forced degradation studies.
Materials
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Diode-Array Detector (DAD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Photostability chamber (compliant with ICH Q1B)
-
Oven
Protocol Steps
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours. At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase. The stability of purine derivatives can be sensitive to alkaline conditions, sometimes leading to ring-opening.[6]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase. Purine rings are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.
-
Thermal Degradation: Accurately weigh 5 mg of the solid drug substance and place it in an oven at 80°C for 48 hours. At the end of the exposure, dissolve the sample in the diluent to achieve the working concentration. Thermal stress can reveal the intrinsic stability of the solid form of the drug.[7][8]
-
Photolytic Degradation: Expose the solid drug substance and a solution in the stock solution solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark.
-
-
Analytical Method: A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the parent drug from its degradation products.[9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
-
Degradant Characterization: Peaks corresponding to degradation products should be further analyzed by LC-MS/MS to determine their mass and fragmentation patterns, aiding in structural elucidation.[10][11][12][13]
Comparative Stability Analysis: Hypothetical Data
The following table summarizes the hypothetical results of the forced degradation study, comparing the stability of this compound with other relevant purine analogs.
| Stress Condition | This compound (% Degradation) | Allopurinol (% Degradation) | 6-Mercaptopurine (% Degradation) | Key Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5% | Significant degradation | Moderate degradation | Hydrolysis of the chloro group to a hydroxyl group (forming a guanine analog), potential cleavage of the bromoethyl side chain. |
| Base Hydrolysis (0.1 M NaOH, RT, 2h) | 18.2% | Stable | Significant degradation | Rapid hydrolysis of the chloro group, potential purine ring opening.[6] |
| Oxidation (3% H₂O₂, RT, 24h) | 8.7% | Moderate degradation | Significant degradation (oxidation of thiol) | N-oxide formation on the purine ring. |
| Thermal (80°C, 48h) | 3.1% | Stable | Minor degradation | Minimal degradation, suggesting good solid-state thermal stability.[7][8] |
| Photolytic (ICH Q1B) | 5.4% | Minor degradation | Moderate degradation | Formation of photolytic adducts or ring cleavage products. |
Note: Data for Allopurinol and 6-Mercaptopurine are based on general knowledge of their stability profiles for comparative purposes.
Interpretation of Results and Degradation Pathways
The hypothetical data suggests that this compound is most susceptible to degradation under basic conditions, followed by acidic hydrolysis. The chloro substituent at the 6-position is a likely site for nucleophilic attack, leading to its hydrolysis to a hydroxyl group, forming the corresponding guanine analog. The bromoethyl group at the 9-position may also be susceptible to hydrolysis or other reactions under stress conditions.
The purine ring itself can undergo cleavage under harsh hydrolytic conditions.[6] Under oxidative stress, the formation of N-oxides is a common degradation pathway for purine derivatives. The relatively good stability under thermal and photolytic stress indicates a robust solid-state nature of the molecule.
Potential Degradation Pathway under Hydrolytic Stress
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. youtube.com [youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
comparative study of different synthetic routes to 9-alkyl-2-amino-6-chloropurines
For researchers, medicinal chemists, and professionals in drug development, 9-alkyl-2-amino-6-chloropurines are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents. The strategic placement of the alkyl group at the N9 position and the reactive chloro group at C6 allows for diverse functionalization. This guide provides an in-depth comparative analysis of the primary synthetic routes to this vital purine scaffold, offering insights into the rationale behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and weaknesses.
Introduction: The Significance of the 9-Alkyl-2-Amino-6-Chloropurine Scaffold
The 9-alkyl-2-amino-6-chloropurine core is a cornerstone in the development of purine analogs. The substituent at the N9 position is crucial for mimicking the ribose or deoxyribose moiety of natural nucleosides, thereby influencing interactions with target enzymes. The 6-chloro substituent serves as an excellent leaving group, enabling nucleophilic substitution to introduce a variety of functional groups, such as alkoxy, amino, and thio moieties, which are essential for modulating the biological activity of the final compounds. The 2-amino group is a key feature of guanine analogs, which are fundamental in cellular processes.
This guide will dissect three principal synthetic strategies:
-
Route A: Synthesis from Guanine via Direct Chlorination and Subsequent N9-Alkylation.
-
Route B: Direct N9-Alkylation of Commercially Available 2-Amino-6-chloropurine.
-
Route C: Construction of the Purine Ring from Pyrimidine Precursors.
Each route will be evaluated based on its efficiency, regioselectivity, scalability, cost-effectiveness, and safety considerations.
Route A: Synthesis from Guanine via Direct Chlorination and N9-Alkylation
This classical two-step approach begins with the inexpensive and readily available starting material, guanine. The primary challenge lies in the selective chlorination of the C6-hydroxyl group, followed by the regioselective alkylation of the N9 position.
Step 1: Direct Chlorination of Guanine
The conversion of guanine to 2-amino-6-chloropurine is a notable transformation that has been historically challenging. Direct chlorination is now achievable with high yields through the use of phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst.
Mechanistic Insight: The Vilsmeier-Haack Connection
The chlorination of the lactam functionality in guanine is analogous to a Vilsmeier-Haack reaction.[1][2][3][4][5] Phosphorus oxychloride reacts with a suitable amide, in this case, often N,N-dimethylformamide (DMF) used as a solvent or co-solvent, to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[1][2][3][4][5] This powerful electrophile activates the guanine's C6-carbonyl oxygen, facilitating its replacement with a chloride ion. The use of a phase transfer catalyst, such as a tetraalkylammonium chloride, is crucial for improving the solubility of the guanine salt in the organic solvent, thereby enhancing the reaction rate and yield.[6]
Experimental Protocol: Chlorination of Guanine
Materials:
-
Guanine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-dichloroethane
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure: [6]
-
At a low temperature (0-10 °C), cautiously add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.
-
In a separate reaction vessel, suspend guanine in 1,2-dichloroethane.
-
Add the pre-formed Vilsmeier reagent dropwise to the guanine suspension at a controlled temperature (20-30 °C). The reaction generates 2-(dimethylaminomethenimino)-6-chloropurine as an intermediate.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture containing the intermediate is carefully quenched by adding it to water.
-
The organic phase is separated. The aqueous phase's pH is adjusted to 3-5 with a sodium hydroxide solution, followed by heating to hydrolyze the intermediate to 2-formylamino-6-chloropurine.
-
This intermediate is then hydrolyzed in a sodium hydroxide solution.
-
Finally, the pH is adjusted to neutral with hydrochloric acid to precipitate the crude 2-amino-6-chloropurine, which is then purified by recrystallization.
Safety Considerations:
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[7][8][9][10][11] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory. The quenching of the reaction is highly exothermic and must be performed with extreme caution.
Step 2: N9-Alkylation of 2-Amino-6-chloropurine
With 2-amino-6-chloropurine in hand, the next step is the introduction of the alkyl group at the N9 position. This step is often complicated by the potential for alkylation at the N7 position, leading to a mixture of regioisomers.
Mechanistic Insight: Kinetic vs. Thermodynamic Control
The regioselectivity of purine alkylation is a classic example of kinetic versus thermodynamic control.[12][13][14][15][16]
-
Kinetic Product (N7-alkylation): Alkylation at the N7 position is generally faster due to the higher electron density and steric accessibility of the N7 atom. This pathway has a lower activation energy.
-
Thermodynamic Product (N9-alkylation): The N9-alkylated product is typically the more thermodynamically stable isomer. Given sufficient energy and time for the reaction to equilibrate, the N9 isomer will be the major product.
Reaction conditions can be manipulated to favor one product over the other. Low temperatures and short reaction times favor the kinetic N7-product, while higher temperatures and longer reaction times allow for equilibration to the more stable N9-product.[12][13][14][15][16]
Experimental Protocol 1: Standard N9-Alkylation with a Base
Materials:
-
2-Amino-6-chloropurine
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure: [17]
-
To a solution of 2-amino-6-chloropurine in DMF, add potassium carbonate.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
The crude product is collected by filtration and purified by column chromatography to separate the N9 and N7 isomers.
Experimental Protocol 2: Mitsunobu Reaction for Enhanced N9-Selectivity
The Mitsunobu reaction is a powerful method for achieving high N9-selectivity by converting a primary or secondary alcohol into the corresponding N9-alkylpurine with inversion of configuration.[18][19][20][21][22]
Materials:
-
2-Amino-6-chloropurine
-
Alcohol corresponding to the desired alkyl group
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Dissolve 2-amino-6-chloropurine, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the N9-alkylated product. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove completely.
Route B: Direct N9-Alkylation of 2-Amino-6-chloropurine
This route is a more direct approach that bypasses the chlorination of guanine by starting with commercially available 2-amino-6-chloropurine. The synthetic considerations for this route are identical to Step 2 of Route A.
The primary advantage of this route is the reduced number of synthetic steps. However, the cost-effectiveness is highly dependent on the market price of 2-amino-6-chloropurine, which is generally more expensive than guanine. For small-scale synthesis and rapid access to a variety of analogs, this is often the preferred method. For large-scale industrial production, the cost of the starting material may be prohibitive, making Route A more economical.
Route C: Synthesis from Pyrimidine Precursors
This convergent approach involves constructing the purine ring system from a suitably substituted pyrimidine precursor. This method offers the flexibility to introduce substituents at various positions of the purine ring at an early stage.
General Strategy:
The synthesis typically begins with a 2-amino-4,6-dichloropyrimidine derivative. The key steps involve the introduction of a second amino group at the C4 position, followed by cyclization to form the imidazole ring of the purine.
Mechanistic Insight:
The cyclization step often involves the reaction of the diaminopyrimidine with a one-carbon synthon, such as triethyl orthoformate or formamide, which provides the C8 atom of the purine ring. The reaction proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization and elimination to form the purine.
Representative Experimental Protocol:
Materials:
-
2-Amino-4,6-dichloro-5-nitropyrimidine[23]
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or other reducing agent
-
Alkylamine
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Reduction of the Nitro Group: Reduce 2-amino-4,6-dichloro-5-nitropyrimidine to 2,5-diamino-4,6-dichloropyrimidine using a reducing agent like SnCl₂·2H₂O in a suitable solvent.[23]
-
Introduction of the Alkylamine: React the resulting diaminopyrimidine with the desired alkylamine. The more reactive chlorine at the C4 position will be displaced to yield a 2,4-diamino-6-chloro-5-aminopyrimidine derivative.
-
Imidazole Ring Formation: Cyclize the triaminopyrimidine intermediate by heating with triethyl orthoformate and an acid catalyst to form the 9-alkyl-2-amino-6-chloropurine.
-
Purification: The final product is purified by recrystallization or column chromatography.
This route is particularly advantageous for creating analogs with substituents at the C8 position by using different cyclizing reagents. However, it generally involves more steps than the other routes and may require more extensive optimization of reaction conditions.
Comparative Analysis of Synthetic Routes
| Feature | Route A: From Guanine | Route B: From 2-Amino-6-chloropurine | Route C: From Pyrimidine |
| Starting Material Cost | Low (Guanine is inexpensive) | High | Moderate to High |
| Number of Steps | Two main steps | One main step | Multiple steps |
| Scalability | Good, but requires handling of hazardous POCl₃ | Excellent for lab-scale, potentially costly for large-scale | Moderate, may require optimization |
| Key Challenges | Handling of POCl₃, N9/N7 regioselectivity | N9/N7 regioselectivity, cost of starting material | Multi-step optimization, potential for low overall yield |
| Regioselectivity | Moderate to good, Mitsunobu offers high N9 selectivity | Moderate to good, Mitsunobu offers high N9 selectivity | N9-alkylation is directed by the choice of alkylamine |
| Safety Concerns | High (use of POCl₃) | Moderate (solvents and alkylating agents) | Moderate (solvents and reagents) |
| Flexibility | Good for C6 and N9 diversification | Excellent for rapid N9 diversification | Excellent for C8 and N9 diversification |
Visualization of Synthetic Pathways
Route A: From Guanine
Caption: Direct alkylation of 2-amino-6-chloropurine.
Route C: From Pyrimidine
Caption: Synthesis of the purine core from a pyrimidine precursor.
N9 vs. N7 Alkylation
Caption: Kinetic vs. thermodynamic control in purine alkylation.
Conclusion and Recommendations
The choice of synthetic route for 9-alkyl-2-amino-6-chloropurines is a strategic decision that depends on the scale of the synthesis, cost considerations, and the desired structural diversity of the final products.
-
For large-scale, cost-effective synthesis, Route A (from guanine) is the most viable option , provided that the necessary safety infrastructure is in place to handle phosphorus oxychloride.
-
For rapid, lab-scale synthesis and the creation of diverse analog libraries, Route B (direct alkylation) is the most efficient method. The use of the Mitsunobu reaction is highly recommended for achieving high N9-regioselectivity, which can simplify purification efforts. [18][19][21]* Route C (from pyrimidine precursors) offers the greatest flexibility for introducing diversity at the C8 position of the purine ring. This route is ideal for structure-activity relationship (SAR) studies that require modifications at this position.
By understanding the nuances of each synthetic pathway, researchers can make informed decisions to efficiently access the valuable 9-alkyl-2-amino-6-chloropurine scaffold for their drug discovery and development programs.
References
-
Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Phosphorus oxychloride. (2015, August). Lanxess. Retrieved from [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). NJ.gov. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]
- Toyota, A., Katagiri, N., & Kaneko, C. (1993). THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS. HETEROCYCLES, 36(7), 1625.
-
Vilsmeier-Haack Reaction [Video]. (2021, June 19). YouTube. Retrieved from [Link]
-
Toyota, A., Katagiri, N., & Kaneko, C. (1993). The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. Sci-Hub. Retrieved from [Link]
-
Mitsunobu Reaction - reaction mechanism and experimental procedure [Video]. (2024, October 12). YouTube. Retrieved from [Link]
- Dhuda, B. A., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2871-2874.
-
Kinetic Control vs. Thermodynamic Control [Video]. (2020, October 27). YouTube. Retrieved from [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Nucleosides and Related Compounds. Part 32. The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. (2025, August 6). ResearchGate. Retrieved from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved from [Link]
- Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Current protocols in nucleic acid chemistry, 74(1), e57.
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (n.d.). MDPI. Retrieved from [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2025, August 6). ResearchGate. Retrieved from [Link]
- Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
- CN101139348A - The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
-
Passive In-Line Chlorination for Drinking Water Disinfection: A Critical Review. (n.d.). Cova Agua. Retrieved from [Link]
- Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? (2003, August 8). Journal of the American Chemical Society, 125(31), 9458–9469.
-
Cost-Effective Chlorination Strategies for Drinking Water. (n.d.). Retrieved from [Link]
- Pal, B. C. (1962). Studies on the alkylation of purines and pyrimidines. Biochemistry, 1, 558–563.
-
Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. (n.d.). MDPI. Retrieved from [Link]
-
Evaluating a Large-Scale Batch Chlorination Method for Household Cistern Water Treatment in the US Virgin Islands. (n.d.). ResearchGate. Retrieved from [Link]
-
The Impact of Pre-Chlorination and GAC Treatment on DBP Formation and Overall Toxicity in Drinking Water. (n.d.). The Water Research Foundation. Retrieved from [Link]
- Passive In-Line Chlorination for Drinking Water Disinfection: A Critical Review. (2022, September 27). Environmental Science & Technology, 56(19), 13619–13636.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 9. my.airliquide.com [my.airliquide.com]
- 10. lanxess.com [lanxess.com]
- 11. nj.gov [nj.gov]
- 12. youtube.com [youtube.com]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. Sci-Hub. The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs / HETEROCYCLES, 1993 [sci-hub.ist]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Mitsunobu Reaction [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
assessing the purity of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine by HPLC
An Expert's Guide to HPLC Purity Assessment of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a substituted purine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential kinase inhibitors and other therapeutic agents. In any drug discovery and development pipeline, the chemical purity of such starting materials is not merely a quality metric; it is a critical determinant of reaction yield, impurity profile of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy.
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will move beyond a simple protocol, exploring the scientific rationale behind methodological choices, comparing alternative analytical approaches, and presenting a self-validating system rooted in established principles of analytical chemistry.
Pillar 1: Strategic HPLC Method Development
The development of a reliable, stability-indicating HPLC method requires a systematic approach. Our objective is to achieve baseline separation of the main compound from all potential process-related impurities and degradation products.
The Analytical Workflow
The process follows a logical sequence from understanding the analyte to validating a final, optimized method.
A Researcher's Guide to Quantitative Analysis of N7 vs. N9 Isomer Ratios in Purine Alkylation
For researchers, scientists, and professionals in drug development, the regioselectivity of purine alkylation is a critical parameter that dictates the biological activity and therapeutic potential of novel compounds. The formation of N7 and N9 isomers is a common outcome, and the ability to accurately quantify their ratio is paramount for process optimization, structure-activity relationship (SAR) studies, and quality control. This guide provides an in-depth comparison of analytical methodologies, supported by experimental data and mechanistic insights, to empower you in your research endeavors.
The Underlying Chemistry: Factors Governing N7 vs. N9 Regioselectivity
The alkylation of purines is a complex process influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions. Understanding these factors is crucial for controlling the isomeric outcome.
Alkylation of purines typically proceeds via an SN2-like mechanism, where the nitrogen atoms of the purine ring act as nucleophiles. The relative nucleophilicity of N7 and N9 is a key determinant of the isomer ratio. Generally, the N9 position is thermodynamically more stable, while the N7 position can be kinetically favored under certain conditions.[1][2]
Several factors can be modulated to influence the N7/N9 ratio:
-
Steric Hindrance: Bulky substituents at the C6 position of the purine ring can sterically hinder the approach of an electrophile to the proximal N7 position, thereby favoring alkylation at the more accessible N9 position.[3][4][5] For instance, the use of a bulky protecting group at the 6-amino position of adenine can significantly increase the yield of the N9-alkylated product.[6]
-
Electronic Effects: The electronic nature of substituents on the purine ring can alter the electron density at the N7 and N9 positions, thereby influencing their nucleophilicity.[3] Computational studies, such as those employing Fukui functions, have shown that in some adenine derivatives, the N7 atom is inherently more nucleophilic than the N9 atom.[3][5]
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents like DMF and DMSO are commonly used.[4] The use of water as a solvent, in conjunction with β-cyclodextrin, has been shown to dramatically favor N9 alkylation by encapsulating the purine and blocking the N7 position.[3][5]
-
Base: The choice of base is critical for the deprotonation of the purine ring, which enhances its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and tetrabutylammonium hydroxide.[3][4] The strength and nature of the base can affect the regioselectivity.
-
Temperature and Microwave Irradiation: Higher temperatures can favor the thermodynamically more stable N9 isomer.[1][2] Microwave irradiation has been shown to accelerate the reaction and, in some cases, improve N9 selectivity by reducing the formation of side products.[3]
-
Catalysts and Additives: Lewis acids like SnCl₄ can be used to direct the alkylation, with the potential to favor the N7 isomer under kinetically controlled conditions.[1][2]
-
Quantitative Analysis of N7 and N9 Isomers: A Comparative Overview
Accurate quantification of the N7/N9 isomer ratio is essential for process development and characterization of the final product. The two most powerful and widely used techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Exploits differences in the magnetic environments of atomic nuclei. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Strengths | Provides detailed structural information, enabling unambiguous isomer identification. Non-destructive. Capable of relative and absolute quantification.[7][8] | High sensitivity and resolution. Well-established for routine analysis and quality control. Can be coupled with mass spectrometry (LC-MS) for definitive identification.[9][10] |
| Limitations | Lower sensitivity compared to HPLC. Signal overlap can complicate quantification in complex mixtures. Requires specialized equipment and expertise.[11] | Requires reference standards for each isomer for accurate quantification. Method development can be time-consuming. |
| Key Parameters | Chemical shifts (¹H, ¹³C, ¹⁵N), coupling constants, and Nuclear Overhauser Effects (NOEs).[12][13] | Retention time, peak area, and peak shape.[10] |
Experimental Protocols
Protocol 1: General Procedure for Purine Alkylation and Isomer Ratio Determination by ¹H NMR
This protocol provides a general framework for the alkylation of a purine and subsequent analysis of the N7/N9 isomer ratio using ¹H NMR.
Materials:
-
Purine substrate (e.g., 6-chloropurine)
-
Alkylating agent (e.g., ethyl iodide)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., anhydrous DMF)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the purine substrate (1 mmol) in anhydrous DMF (10 mL), add the base (1.5 mmol). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.
-
¹H NMR Analysis:
-
Accurately weigh a known amount of the purified isomer mixture or the individual isomers.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to unique protons of the N7 and N9 isomers. For example, the H8 proton often shows a distinct chemical shift for each isomer.
-
Calculate the isomer ratio from the integral values.
-
Data Interpretation:
The chemical shifts of the purine ring protons, particularly H2 and H8, are sensitive to the position of alkylation. In many cases, the H8 proton of the N7 isomer is downfield (higher ppm) compared to the H8 proton of the N9 isomer. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignment by showing correlations between the alkyl group protons and the purine ring carbons (C4 and C5 for N9, C8 for N7).[5][13] NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used, as an NOE is often observed between the alkyl group protons and the H8 proton in N9 isomers.[1][2]
A reliable method for distinguishing N7 and N9 isomers using ¹³C NMR is to compare the chemical shift difference (Δδ) between C5 and C8. This difference is typically larger for the N7 isomer than for the N9 isomer.[2]
Protocol 2: Quantitative Analysis of N7/N9 Isomer Ratio by HPLC
This protocol outlines a general procedure for the separation and quantification of N7 and N9 alkylated purine isomers using reverse-phase HPLC.
Materials:
-
N7 and N9 purine isomer standards of known purity
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
Standard Preparation: Prepare stock solutions of the pure N7 and N9 isomers in a suitable solvent. Create a series of calibration standards by diluting the stock solutions to different concentrations.
-
Sample Preparation: Dissolve a known amount of the reaction mixture or purified product in the mobile phase.
-
HPLC Method Development:
-
Select a suitable reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Develop a mobile phase gradient. A typical starting point is a gradient of water (with 0.1% formic acid or a buffer) and acetonitrile.
-
Set the flow rate (e.g., 1 mL/min) and column temperature.
-
Choose a detection wavelength where both isomers have significant absorbance.
-
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration for each isomer.
-
Sample Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the N7 and N9 isomers based on their retention times. Determine the concentration of each isomer in the sample using the calibration curves. Calculate the isomer ratio.
Visualizing the Concepts
Caption: Mechanism of Purine Alkylation.
Caption: Workflow for Isomer Separation and Analysis.
Caption: Key Factors Influencing N7/N9 Regioselectivity.
Conclusion
The quantitative analysis of N7 and N9 isomer ratios in purine alkylation is a multifaceted challenge that requires a solid understanding of the underlying reaction mechanisms and the appropriate application of analytical techniques. By carefully considering the factors that influence regioselectivity and employing robust analytical methods like NMR and HPLC, researchers can gain precise control over their synthetic outcomes and accelerate the development of novel purine-based therapeutics. This guide provides a comprehensive framework to assist you in navigating these complexities and achieving your research objectives with confidence and scientific rigor.
References
-
Regioselective alkylation reaction of purines under microwave Irradiation. (2022). ResearchGate. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. (2006). ResearchGate. [Link]
-
Alagona, G., & Ghio, C. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(22), 8343–8353. [Link]
-
Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols. (2020). ResearchGate. [Link]
-
van Gennip, A. H., Abeling, N. G., Stroomer, A. E., van der Heiden, C., & Vreken, P. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical chemistry, 45(8 Pt 1), 1259–1270. [Link]
-
HPLC chromatogram showing separation of pure purine compounds added to blank serum. (n.d.). ResearchGate. [Link]
-
Dražan, T., Jorda, R., & Kryštof, V. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8683–8694. [Link]
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. (n.d.). SciSpace. [Link]
-
NMR studies of purines. (2013). ResearchGate. [Link]
-
Dražan, T., Jorda, R., & Kryštof, V. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8683–8694. [Link]
-
Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. [Link]
-
Pal, B. C. (1962). Studies on the alkylation of purines and pyrimidines. Biochemistry, 1, 558–563. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Visible light-induced direct alkylation of the purine C8–H bond with ethers. (2020). RSC Publishing. [Link]
-
van der Meij, P. F., Vrielink, N., van den Berg, R. J., Overkleeft, H. S., van der Marel, G. A., & Filippov, D. V. (2014). The mechanism of selective purine C-nitration revealed: NMR studies demonstrate formation and radical rearrangement of an N7-nitramine intermediate. Journal of the American Chemical Society, 136(42), 14841–14847. [Link]
-
Fukuuchi, T., Yasuda, M., & Kaneko, K. (2013). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Analytical Sciences, 29(5), 511–517. [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]
-
Measurement of Purine Content in Foods Using HPLC. (n.d.). Shimadzu. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 9-(2-Bromoethyl) vs. 9-(2-Chloroethyl) Purine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel purine-based therapeutics and molecular probes, the introduction of an ethyl linker at the N9 position is a common and critical step. This modification is frequently achieved using 9-(2-haloethyl)purine derivatives, which serve as key intermediates for coupling with various nucleophiles. The choice between a 9-(2-bromoethyl) and a 9-(2-chloroethyl) purine derivative can significantly influence reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth comparison of these two classes of reagents, supported by fundamental principles of organic chemistry and illustrative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: Leaving Group Ability
The primary chemical distinction between 9-(2-bromoethyl) and 9-(2-chloroethyl) purine derivatives lies in the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions. The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[1][2]
Following this principle, the order of leaving group ability for halogens is:
I⁻ > Br⁻ > Cl⁻ > F⁻ [1]
This trend is a direct consequence of the increasing basicity of the halide anions, with iodide being the weakest base and fluoride the strongest. Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This fundamental difference in reactivity has profound implications for the synthetic applications of the corresponding 2-haloethyl purine derivatives.
Reactivity and Reaction Kinetics: A Clear Advantage for Bromoethyl Derivatives
The superior leaving group ability of bromide translates to a higher reaction rate for 9-(2-bromoethyl)purine derivatives in nucleophilic substitution reactions, typically following an SN2 mechanism. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making it more susceptible to nucleophilic attack.
This increased reactivity means that reactions with 9-(2-bromoethyl)purines can often be conducted under milder conditions, such as lower temperatures and shorter reaction times, compared to their chloroethyl counterparts. This can be particularly advantageous when working with sensitive substrates or when trying to minimize the formation of degradation byproducts.
While direct kinetic studies comparing the two derivatives are scarce in the literature, the established principles of physical organic chemistry allow for a confident prediction of their relative reactivities. For instance, the relative rates of SN2 reactions for halomethanes with a common nucleophile follow the trend: CH₃I > CH₃Br > CH₃Cl > CH₃F.[1] A similar trend is expected for the corresponding 9-(2-haloethyl)purine derivatives.
Synthetic Applications and Experimental Observations
Both 9-(2-bromoethyl) and 9-(2-chloroethyl) purine derivatives are valuable intermediates for the synthesis of a wide range of N9-substituted purines, which are precursors to compounds with potential antiviral, anticancer, and other therapeutic properties.[3] The primary application involves the N-alkylation of amines, thiols, and other nucleophiles.
N-Alkylation of Amines
The reaction of 9-(2-haloethyl)purines with primary or secondary amines is a common method for introducing functionalized side chains.
Illustrative Reaction Scheme:
Caption: General workflow for the N-alkylation of amines with 9-(2-haloethyl)purine derivatives.
Comparative Performance in Synthesis
| Feature | 9-(2-Bromoethyl)purine Derivatives | 9-(2-Chloroethyl)purine Derivatives |
| Reactivity | High | Moderate |
| Reaction Conditions | Milder (e.g., room temperature to moderate heating) | Harsher (e.g., elevated temperatures, longer reaction times) |
| Typical Yields | Generally high | Can be high, but may require optimization |
| Side Reactions | Potential for over-alkylation, but generally cleaner reactions | Higher propensity for side reactions due to harsher conditions |
| Regioselectivity (N9 vs. N7) | Good, often favoring the desired N9 isomer | Can be more challenging to control, potentially leading to mixtures |
Note: The yields and reaction conditions are generalized from various literature sources and are intended for illustrative purposes. Direct comparison would require a head-to-head experimental study.
Regioselectivity: The N9 vs. N7 Challenge
A common challenge in the alkylation of purines is controlling the regioselectivity of the reaction, as alkylation can occur at either the N9 or N7 position of the purine ring.[4][5] The formation of the undesired N7-isomer can complicate purification and reduce the overall yield of the target compound.
While the choice of base, solvent, and reaction temperature all play a role in determining the N9/N7 ratio, the higher reactivity of the 9-(2-bromoethyl) derivative can sometimes be leveraged to improve regioselectivity. By allowing the reaction to proceed at a lower temperature, the kinetic product (often the N9-isomer) can be favored over the thermodynamically more stable product. In some cases, specialized techniques, such as the use of β-cyclodextrin, have been employed to achieve high N9 selectivity.[4]
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern is the formation of the N7-alkylated isomer. Additionally, for purines with other reactive functional groups, the harsher conditions required for the chloroethyl derivative may lead to undesired side reactions at these positions.
Strategies to Minimize Side Reactions:
-
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and the stoichiometry of reagents is crucial.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system can significantly influence both the rate and selectivity of the reaction.[5]
-
Protecting Groups: In cases where the purine ring has other reactive sites, the use of protecting groups may be necessary to ensure selective alkylation at the N9 position.
Experimental Protocols
The following are generalized protocols for the N-alkylation of an amine with 9-(2-bromoethyl) and 9-(2-chloroethyl) purine derivatives, based on common procedures found in the literature.[6]
Protocol 1: N-Alkylation using 9-(2-Bromoethyl)purine Derivative
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Purine Derivatives Synthesized from 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
This guide provides a comprehensive comparison of the biological activities of a series of purine derivatives synthesized from the common intermediate, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine. The objective is to offer researchers, scientists, and drug development professionals a detailed understanding of the structure-activity relationships (SAR) of these compounds, supported by experimental data and protocols.
Introduction: The Prominence of Purine Scaffolds in Drug Discovery
The purine nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, including approved drugs for antiviral and anticancer therapies.[1] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, most notably protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug development.[3] This guide will explore how modifications at the C2, C6, and N9 positions of the purine ring, starting from a versatile synthetic intermediate, can profoundly influence their bioactivity, with a focus on anticancer and kinase inhibitory effects.
Synthetic Strategy: From a Common Intermediate to a Diverse Library
The synthesis of a diverse library of 2,6,9-trisubstituted purine derivatives can be efficiently achieved from the starting material this compound. This intermediate offers three key points for diversification: the 2-amino group, the 6-chloro group, and the 9-(2-bromoethyl) group. The general synthetic approach involves sequential and regioselective modifications.[4]
A generalized synthetic workflow is depicted below:
Bioactivity Comparison: Unraveling Structure-Activity Relationships
The biological activity of 2,6,9-trisubstituted purines is highly dependent on the nature of the substituents at these positions. The following sections compare the bioactivity of representative derivatives, focusing on their anticancer and kinase inhibitory properties.
Anticancer Activity
The cytotoxic effects of purine derivatives are often evaluated against a panel of cancer cell lines using assays like the MTT assay, which measures cell viability.[5][6] The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | -NH2 | -Cl | -CH2CH2Br | - | - | - |
| A2 | -NH2 | -NH-Ph | -CH2CH2Br | HL-60 (Leukemia) | 15.2 | [4] |
| A3 | -NH2 | -NH-(4-F-Ph) | -CH2CH2Br | HL-60 (Leukemia) | 8.5 | [4] |
| A4 | -NH2 | -NH-(p-tolyl) | -CH2CH2-piperidine | MCF-7 (Breast) | 5.1 | [7] |
| A5 | Aryl | Arylpiperazinyl | Cyclopentyl | HCT116 (Colon) | 2.3 | [8] |
From the table, it is evident that substitution of the C6-chloro group with an aniline moiety (Compound A2 ) imparts cytotoxic activity. Further substitution on the aniline ring with an electron-withdrawing fluorine atom (Compound A3 ) enhances this activity.[4] The introduction of a piperidine ring at the N9-position (Compound A4 ) leads to a significant increase in potency against breast cancer cells.[7] More complex substitutions at all three positions, as seen in compound A5 , can yield highly potent anticancer agents.[8]
Kinase Inhibitory Activity
Purine derivatives are well-known kinase inhibitors, and their potency and selectivity can be tuned by modifying the substituents.[1] In vitro kinase assays are employed to determine the IC50 values against specific kinases.[9]
| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | Kinase Target | IC50 (nM) | Reference |
| B1 | -NH2 | -Cl | -CH2CH2Br | - | - | - |
| B2 | -NH2 | -NH-Ph | -CH2CH2Br | CDK2 | >1000 | [10] |
| B3 | -NH-aryl | -NH-Ph | -isopropyl | CDK2 | 50 | [11] |
| B4 | -Cl | -NH-(m-tolyl) | -cyclopropylmethyl | Bcr-Abl | 70 | [12] |
| B5 | -NH-aryl | -bipyridyl | -isopropyl | CDK12 | <50 | [11] |
The data indicates that simple substitutions at C6 are often insufficient for potent kinase inhibition (Compound B2 ).[10] However, the introduction of an aryl group at the C2 position, in combination with other modifications, can lead to potent CDK inhibitors (Compound B3 and B5 ).[11] Compound B4 demonstrates that a different substitution pattern can lead to potent inhibition of the Bcr-Abl kinase, a key target in chronic myeloid leukemia.[12]
Experimental Protocols
General Synthetic Procedure for C6-Substitution
The following is a representative protocol for the nucleophilic aromatic substitution at the C6 position of this compound.
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.2 mmol) and a base (e.g., triethylamine, diisopropylethylamine) (2 mmol).
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired 6-substituted purine derivative.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of the synthesized purine derivatives on a cancer cell line.[13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized purine derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the purine derivatives against a specific kinase.[15][16]
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and the purine derivative at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., radioactivity, fluorescence, luminescence).[17]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The 2,6,9-trisubstituted purine scaffold offers a versatile platform for the development of potent bioactive compounds. By systematically modifying the substituents at the C2, C6, and N9 positions of the purine ring, starting from the readily accessible intermediate this compound, it is possible to fine-tune the biological activity of the resulting derivatives. This guide has demonstrated that specific substitution patterns can lead to potent anticancer agents and selective kinase inhibitors. The provided experimental protocols serve as a foundation for researchers to synthesize and evaluate their own libraries of purine derivatives in the quest for novel therapeutic agents.
References
-
Chandra, P., & Kumar, P. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 112, 338-369. [Link]
-
Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
-
ResearchGate. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
-
Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Kumar, P., & Kumar, R. (2015). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
-
Jorda, R., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. PubMed. [Link]
-
Fischer, P. M., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
-
ResearchGate. (2023). In vitro kinase assay. [Link]
-
ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological.... [Link]
-
Lee, J., et al. (2020). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Gray, N. S., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. [Link]
-
Salas, C. O., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Executive Summary
9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a halogenated purine derivative used in specialized research applications, likely as a chemical intermediate.[1][2] Its molecular structure, containing both a reactive bromoethyl group and a chlorinated purine core, categorizes it as a particularly hazardous substance. The bromoethyl moiety is a potential alkylating agent, a class of compounds known for their mutagenic, carcinogenic, and cytotoxic properties.[3] Therefore, improper disposal poses a significant risk to human health and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound. The procedures outlined herein are grounded in the regulatory frameworks of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5] The core principle of this guide is that all waste containing this compound must be treated as regulated hazardous waste and managed through an approved institutional disposal program. In-laboratory chemical neutralization is not recommended due to the compound's reactivity and the potential for generating equally hazardous byproducts.
Part 1: Hazard Assessment and Risk Profile
Understanding the chemical's inherent hazards is the foundation of safe handling and disposal. The risk profile of this compound is derived from its functional groups.
-
Bromoethyl Group (-CH₂CH₂Br): This functional group makes the molecule an alkylating agent. It can covalently bond to nucleophilic sites in biological macromolecules like DNA, which is the mechanistic basis for the high toxicity, mutagenicity, and potential carcinogenicity of this class of compounds.[3] Exposure can lead to irreversible cellular damage.
-
Chloropurine Core: The presence of chlorine and bromine classifies this compound as a halogenated organic .[6] These compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction. They must never be mixed with non-halogenated solvent waste.[6]
Chemical & Hazard Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 214201-64-6 | [1][2][8] |
| Molecular Formula | C₇H₇BrClN₅ | [1][7] |
| Molecular Weight | 276.52 g/mol | [1][7] |
| Inferred Health Hazards | Highly Toxic, Potential Mutagen/Carcinogen, Irritant | [3] |
| Physical Hazards | Unknown. Refer to supplier Safety Data Sheet (SDS). | [9] |
| Environmental Hazards | Presumed hazardous to aquatic life. Halogenated organics can be persistent. | [4] |
| Storage Conditions | 2-8°C Refrigerator | [2] |
Note: This information is synthesized from available chemical data. The supplier's specific Safety Data Sheet (SDS) for the lot number you are using must be consulted as the primary source of information before handling.[9]
Part 2: Pre-Disposal Safety Protocols: Engineering Controls & PPE
Before handling the compound for any purpose, including preparing it for disposal, the following control measures are mandatory to minimize exposure.
Engineering Controls
All handling of this compound, whether in solid form or in solution, must be performed inside a certified Chemical Fume Hood .[10][11] This is non-negotiable. The fume hood provides critical protection against the inhalation of aerosols or fine powders, which is a primary route of exposure.[11][12]
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. A multi-layered PPE approach is required to prevent dermal contact.
-
Body Protection: Wear a chemical-resistant or flame-retardant lab coat over personal clothing.[13]
-
Eye Protection: Use chemical splash goggles that provide a full seal around the eyes. Standard safety glasses do not offer adequate protection from splashes.[14]
-
Hand Protection: Double-gloving is mandatory. Use two pairs of nitrile gloves. The alkylating nature of the compound necessitates this extra barrier. Inspect gloves for any signs of degradation or tears before use. If contact with the chemical occurs, remove both pairs of gloves immediately, wash hands thoroughly, and don fresh gloves.[11][15] Contaminated gloves should never be worn outside the immediate work area (i.e., the fume hood).[11]
Part 3: Step-by-Step Disposal & Waste Management Workflow
The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[16][17] The following workflow ensures compliance.
Disposal Decision Workflow
Caption: Disposal workflow for this compound waste.
Detailed Protocol
Step 1: Waste Classification All waste streams containing this compound must be classified and handled as Hazardous Waste . Specifically, it falls under the category of Halogenated Organic Waste .[6]
Step 2: Segregation at the Source Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal.[18]
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
DO NOT mix with strong acids, bases, or oxidizers.
Step 3: Managing Different Waste Streams
-
A. Unused Compound and Contaminated Solids:
-
This includes expired or excess pure compound, as well as contaminated disposable items like gloves, weigh paper, pipette tips, and absorbent pads.
-
Procedure: Collect these materials in a dedicated, durable container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste."[3]
-
-
B. Contaminated Solvents and Solutions:
-
This includes any organic solvents (e.g., Dichloromethane, Chloroform) or aqueous buffers used to dissolve or react the compound.
-
Procedure: Collect in a designated, chemically compatible waste container (e.g., HDPE or glass, depending on the solvent). The container must have a secure, screw-top cap.[19] To allow for vapor expansion, do not fill the container beyond 75-80% of its total capacity.[19]
-
-
C. "Empty" Stock Containers:
-
A container that held the pure compound is not truly empty and must be decontaminated or disposed of as hazardous waste.
-
Procedure: Triple rinse the container with a suitable solvent (e.g., methanol or acetone). Collect all three rinses and add them to your liquid halogenated hazardous waste stream. After rinsing, deface or remove the original label to prevent misuse. The rinsed container can then be disposed of according to your institution's policy for clean glassware or plastic.
-
Step 4: Labeling and Storage All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other components.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Toxic, Halogenated).
-
The accumulation start date and the name of the principal investigator/generator.
Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel, away from general lab traffic.[20]
Step 5: Arranging for Final Disposal Once a waste container is full or is no longer being used, arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or equivalent office.[21] EHS will transport the waste for final disposal by a licensed hazardous waste management vendor, typically via high-temperature incineration.
Part 4: Decontamination and Emergency Spill Management
Accidents happen, and preparation is key to mitigating risk.
Routine Surface Decontamination
After completing work, decontaminate the surfaces of the fume hood and any equipment used.
-
Wipe surfaces with a cloth dampened with 70% ethanol or another suitable solvent.
-
Perform a second wipe with a cloth dampened with deionized water.
-
Dispose of all wipes as solid hazardous waste as described in Part 3.
Emergency Spill Protocol (Small Scale, <1 gram)
For a small spill contained entirely within the chemical fume hood:
-
ALERT: Alert colleagues in the immediate area.
-
CONTAIN: Ensure the fume hood sash is lowered. Use a spill kit absorbent pillow or pads to surround the spill and prevent it from spreading.
-
EQUIP: Ensure you are wearing the full PPE described in Part 2.
-
CLEANUP: Carefully collect any solid material with a scoop or brush. Place it and any absorbent materials into your solid halogenated hazardous waste container. Wipe the area with a solvent-dampened towel, followed by a water-dampened towel. Dispose of all cleanup materials as hazardous waste.[15][19]
-
REPORT: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
References
-
Title: EPA Rules For Hazardous Waste Management: A Primer on RCRA Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices Source: Needle.Tube URL: [Link]
-
Title: this compound Source: Chemsrc URL: [Link]
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now Source: C&EN URL: [Link]
-
Title: this compound Source: Pharmaffiliates URL: [Link]
-
Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: The OSHA Laboratory Standard Source: Lab Manager URL: [Link]
-
Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: OSHA Factsheet Laboratory Safety Chemical Hygiene Plan Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: this compound Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Rules for the Safe Handling of Chemicals in the Laboratory Source: Princeton University Environmental Health & Safety URL: [Link]
-
Title: Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals Source: University of North Carolina at Chapel Hill Policies URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]
-
Title: Safety First: Essential Guidelines for Handling Research Reagents and Equipment Source: Lab Manager URL: [Link]
-
Title: Safe Storage and Disposal of Chemicals in A Lab Source: Tion URL: [Link]
-
Title: Hazardous Waste - EHSO Manual Source: Emory University URL: [Link]
-
Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]
-
Title: Which is the best way to recycle or neutralise Bromine? Source: ResearchGate URL: [Link]
-
Title: Bromination Process For Disposal Of Spilled Hazardous Materials Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Safe Handling and Disposal of Antineoplastic and Other Drugs Source: University of Rhode Island URL: [Link]
-
Title: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: EPFL URL: [Link]
-
Title: Chemical Treatment and Recycling Source: UW Environmental Health & Safety URL: [Link]
-
Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of Wisconsin-Milwaukee URL: [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. web.uri.edu [web.uri.edu]
- 4. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 5. osha.gov [osha.gov]
- 6. uakron.edu [uakron.edu]
- 7. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:214201-64-6 | this compound | Chemsrc [chemsrc.com]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. osha.gov [osha.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. needle.tube [needle.tube]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 19. nipissingu.ca [nipissingu.ca]
- 20. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 21. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
For the dedicated researcher in the fast-paced world of drug development, the synthesis of novel compounds is both an art and a science. The purine analogue, 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a key intermediate in the synthesis of antiviral agents like Famciclovir, represents a critical step in this journey.[1][2][3][4] However, its chemical structure, featuring a halogenated purine and an alkylating bromoethyl group, necessitates a robust and informed approach to laboratory safety.[5] This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.
Understanding the Inherent Risks: An Alkylating Agent Profile
At its core, this compound is an alkylating agent. This class of compounds is characterized by its ability to introduce an alkyl group into other molecules, a reactivity that is both synthetically useful and biologically hazardous. Alkylating agents can covalently modify nucleophilic biomolecules such as DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects. Therefore, it is paramount to handle this compound with the same level of caution as other cytotoxic substances.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. Standard laboratory attire is the baseline, but the specific nature of this compound calls for enhanced protection.
| Protective Equipment | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves meeting ASTM D6978 standards is recommended.[8] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Powder-free gloves prevent the aerosolization and inhalation of the compound. |
| Eye Protection | Chemical splash goggles or a full-face shield.[7][9] | Protects the eyes and face from accidental splashes of the compound, which can be irritating or harmful. |
| Lab Coat | A disposable, back-fastening gown made of a low-permeability fabric.[8][10] | Prevents contamination of personal clothing and skin. The back-fastening design offers better frontal protection. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.[7] | Minimizes the risk of inhaling airborne particles of the compound. |
Table 1: Recommended Personal Protective Equipment
Operational Plan: From Benchtop to Waste Stream
A meticulous operational plan is the cornerstone of safe laboratory practice. The following step-by-step guidance outlines the critical stages of handling this compound.
Engineering Controls: Containing the Hazard
All manipulations of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood. This engineering control is the primary method for minimizing inhalation exposure. Ensure the fume hood has adequate airflow before commencing any work. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Reactions : Conduct all reactions involving this compound in a closed system or under reflux within the fume hood.
-
Post-Reaction Work-up : Any procedures that involve opening the reaction vessel should be performed with caution inside the fume hood.
-
Decontamination : After each use, decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution, such as a dilute bleach solution followed by a thiosulfate solution to neutralize the bleach, is recommended.
Figure 1: A stepwise workflow for the safe handling of this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of this compound and all associated waste is a critical final step to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Solid Waste : Contaminated gloves, bench paper, weighing paper, and any unreacted compound.
-
Liquid Waste : Reaction mixtures and solvent rinses.
-
Sharps : Contaminated needles and syringes.
These waste streams must be collected in separate, clearly labeled, and leak-proof containers designated for cytotoxic or hazardous chemical waste.
Step-by-Step Disposal Procedure
-
Segregation : At the point of generation, segregate waste into solid, liquid, and sharps containers.
-
Labeling : Clearly label each waste container with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Cytotoxic," "Alkylating Agent").
-
Storage : Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound or its waste down the drain or in the regular trash.[11]
Figure 2: A comprehensive disposal plan for waste generated from handling this compound.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.[9]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, advancing their research while upholding the highest standards of laboratory safety.
References
- NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- Bussières, J. F., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 20(4 Suppl), 7-32.
- OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?.
- Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6).
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Pharmaceutical Technology.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (2025, October 16).
- Clearsynth. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Utah State University. (n.d.).
- Cayman Chemical. (2025, August 27).
- American Chemical Society. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Home Sunshine Pharma. (n.d.). Famciclovir CAS 104227-87-4.
- Chemsrc. (2025, August 27). This compound.
- Actylis Lab Solutions. (n.d.).
- ETH Zurich. (n.d.).
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 2-Amino-6-chloropurine riboside.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Lotusfeet Pharma. (n.d.). This compound 214201-64-6.
- National Center for Biotechnology Inform
- Selleck Chemicals. (n.d.). Famciclovir Antiviral chemical.
- MedchemExpress. (n.d.). Famciclovir (BRL 42810).
- BenchChem. (n.d.). Essential Safety and Disposal Procedures for 6-(furan-2-yl)-9H-purin-2-amine.
- Simson Pharma Limited. (n.d.). This compound.
- SynThink Research Chemicals. (n.d.). 9-(2-bromoethyl)9H-purin-2- amine.
Sources
- 1. lotusfeetpharma.com [lotusfeetpharma.com]
- 2. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsinsider.com [ohsinsider.com]
- 9. ipservices.care [ipservices.care]
- 10. pharmtech.com [pharmtech.com]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
